1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQPAIYNBOCMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933650 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-28-6 | |
| Record name | 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Synthetic Intermediate
This compound is a tertiary benzylic alcohol featuring the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This unique structural combination—a saturated cyclohexane ring fused to a benzene ring, with a hydroxyl-bearing quaternary center adjacent to the aromatic system—imparts a distinct profile of reactivity and physical properties. While its parent compound, tetralin, is widely utilized as a high-boiling solvent and hydrogen-donor in industrial processes, this compound serves primarily as a valuable intermediate in synthetic organic chemistry.[1] Its significance lies in its ability to undergo facile transformations, most notably dehydration, to yield substituted dihydronaphthalenes. These products are crucial building blocks for more complex molecular architectures found in natural products and pharmacologically active compounds.[2]
This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for laboratory applications.
Molecular Structure and Physicochemical Characteristics
The molecule's formal name is this compound, and it is identified by the CAS Registry Number 14944-28-6.[3] The core structure consists of a tetralin framework with a methyl group and a hydroxyl group attached to the C1 position. This substitution creates a chiral center at C1, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
The fusion of an aliphatic and an aromatic ring, combined with the polar hydroxyl group, results in a molecule with moderate polarity and a high boiling point. Its properties are influenced by its ability to act as a hydrogen bond donor (via the -OH group) and its relatively large hydrophobic surface area.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[4], NIST[3] |
| Molecular Weight | 162.23 g/mol | PubChem[4] |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-naphthalen-1-ol | PubChem[4] |
| CAS Number | 14944-28-6 | NIST[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| LogP (Octanol/Water) | 2.5 (Predicted) | Cheméo[5] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |
| Boiling Point (Normal) | 537 K (Predicted) | Cheméo[5] |
Note: Many physical properties for this specific compound are computationally predicted. Experimental data should be determined for precise applications.
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching vibration is expected near 1050 cm⁻¹.[6] Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show a characteristic singlet for the methyl group (CH₃) protons around δ 1.5 ppm. The aliphatic protons on the tetralin ring (at C2, C3, and C4) will appear as complex multiplets between δ 1.6 and 2.8 ppm. The aromatic protons will be found in the downfield region of δ 7.0–7.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is concentration-dependent.
-
¹³C NMR : The spectrum will display 11 distinct signals. The quaternary carbon (C1) bearing the hydroxyl and methyl groups will appear around δ 70-75 ppm. The methyl carbon will be observed in the upfield region (δ 20-30 ppm). The aliphatic carbons (C2, C3, C4) will resonate between δ 20-40 ppm, while the aromatic carbons will be found in the δ 125-145 ppm range.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[3] The molecular ion peak (M⁺) would be observed at m/z = 162. A prominent peak at m/z = 144 would correspond to the loss of water (M-18), a characteristic fragmentation pattern for alcohols. Another significant peak at m/z = 129 would result from the subsequent loss of a methyl group (M-18-15).
Synthesis Protocol: Grignard Reaction with α-Tetralone
A reliable and widely applicable method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to α-tetralone (3,4-dihydro-2H-naphthalen-1-one). This approach is a cornerstone of alcohol synthesis, providing high yields and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions : Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Diethyl Ether as Solvent : Diethyl ether is an ideal solvent as it is aprotic and its lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.
-
Slow Addition at Low Temperature : The reaction is exothermic. Slow addition of the α-tetralone to the Grignard reagent at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.
-
Acidic Workup : The initial product is a magnesium alkoxide salt. A mild acid workup (e.g., with saturated aqueous ammonium chloride) is required to protonate the alkoxide and yield the final alcohol product.
Step-by-Step Experimental Protocol:
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation : Place magnesium turnings in the flask. Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of methylmagnesium iodide/bromide.
-
Reactant Addition : Once the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Dissolve α-tetralone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes.
-
Reaction and Quenching : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification : Purify the crude oil via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactivity: Acid-Catalyzed Dehydration
The defining reaction of this compound is its acid-catalyzed dehydration. As a tertiary benzylic alcohol, it readily undergoes elimination via an E1 mechanism to form a stable, conjugated alkene system.[2] This reaction is a powerful method for synthesizing substituted dihydronaphthalenes.
E1 Elimination Mechanism:
-
Protonation of the Hydroxyl Group : A catalytic amount of acid (e.g., H₂SO₄, p-TsOH) protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[2]
-
Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule. This is the rate-determining step and results in the formation of a highly stable tertiary benzylic carbocation. The stability is derived from both hyperconjugation with the adjacent alkyl groups and resonance delocalization into the aromatic ring.
-
Deprotonation : A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon. This leads to the formation of a double bond, yielding the alkene product and regenerating the acid catalyst.[2] Due to the stability of the conjugated system, elimination typically occurs to form 4-Methyl-1,2-dihydronaphthalene.
Reaction Mechanism Diagram:
Caption: E1 mechanism for the acid-catalyzed dehydration of the title compound.
Applications in Synthetic Chemistry
The primary application of this compound is as a synthetic intermediate. Its utility stems from its role as a precursor to:
-
Substituted Dihydronaphthalenes : As detailed above, these compounds are valuable building blocks in medicinal chemistry and materials science due to their rigid structure and potential for further functionalization.[2]
-
Chiral Ligands and Auxiliaries : Through enantioselective synthesis or resolution of the racemic alcohol, chiral versions can be used to synthesize ligands for asymmetric catalysis.
Safety, Handling, and Storage
-
Hazards : The compound is expected to be a combustible liquid.[8] It may cause skin and serious eye irritation.[7][8] Inhalation may cause respiratory tract irritation, and ingestion may be harmful.[7]
-
Handling :
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Keep away from heat, sparks, and open flames.[8]
-
Avoid breathing vapors and prevent contact with skin and eyes.[9]
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Store away from oxidizing agents and strong acids.
-
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
NIST. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
Sources
- 1. You are being redirected... [schultzchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 14944-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol physical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a tertiary benzylic alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a fused aliphatic and aromatic ring system with a chiral carbinol center, makes it a precursor for various dihydronaphthalene and tetrahydronaphthalene derivatives. These scaffolds are integral to the synthesis of complex organic molecules, including biologically active compounds and natural products.[1] Understanding the fundamental physical and chemical properties of this alcohol is paramount for its effective handling, characterization, and application in multi-step synthetic pathways.
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and foundational reaction mechanisms involving this compound, grounded in authoritative data for the research and drug development professional.
Compound Identification:
Part 1: Core Physicochemical Properties
The physical state and solubility parameters of a compound dictate the choice of solvents for reactions, extractions, and purifications, as well as appropriate storage conditions. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | [2][3] |
| Monoisotopic Mass | 162.104465066 Da | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | Not explicitly available, but related compounds suggest >250°C | [4] |
| Water Solubility (logS) | -2.86 (Log10 of solubility in mol/L) | [5] |
| Octanol/Water Partition Coeff. (logP) | 2.3 | [5] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [2] |
| Complexity | 166 | [2] |
Expert Insights: The low water solubility (logS = -2.86) and moderate lipophilicity (logP = 2.3) are characteristic of a molecule with a significant hydrocarbon backbone and a single polar hydroxyl group.[5] This profile suggests excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate, while being largely immiscible with water. This property is crucial for designing effective workup procedures, such as liquid-liquid extractions, to separate the compound from aqueous reagents.
Part 2: Spectroscopic & Analytical Characterization
Accurate characterization is the cornerstone of chemical synthesis. The following section details the expected spectroscopic signatures for verifying the identity and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.[3]
-
Key Fragmentation: A prominent peak is expected at m/z = 144, corresponding to the loss of a water molecule (H₂O), a characteristic fragmentation pathway for alcohols. Another significant fragment at m/z = 129 results from the subsequent loss of a methyl group (CH₃).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons (δ ≈ 7.0-7.5 ppm): A complex multiplet pattern arising from the four protons on the benzene ring.
-
Aliphatic Protons (δ ≈ 1.5-3.0 ppm): Multiplets corresponding to the six protons on the tetralin ring's saturated portion.
-
Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): A broad singlet that is D₂O exchangeable. Its chemical shift can vary with concentration and solvent.
-
Methyl Protons (δ ≈ 1.5 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.[2]
-
Aromatic Carbons (δ ≈ 125-145 ppm): Six distinct signals for the aromatic carbons.
-
Carbinol Carbon (C-OH) (δ ≈ 70-80 ppm): The quaternary carbon bearing the hydroxyl and methyl groups.
-
Aliphatic Carbons (δ ≈ 20-40 ppm): Signals for the three methylene carbons in the saturated ring.
-
Methyl Carbon (δ ≈ 25-30 ppm): A signal for the methyl group carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group.[6]
-
Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp, medium-intensity bands.[6]
-
Aliphatic C-H Stretch (≈ 2850-3000 cm⁻¹): Strong, sharp bands.[6]
-
C=C Stretch (Aromatic) (≈ 1450-1600 cm⁻¹): Medium to weak absorptions from the benzene ring.[6]
-
C-O Stretch (≈ 1000-1200 cm⁻¹): A strong band indicating the carbon-oxygen single bond.[6]
Part 3: Synthesis and Core Reactivity
Synthesis Pathway: Grignard Reaction
A standard and highly reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr) to the ketone precursor, α-tetralone.
Caption: Workflow for the Grignard synthesis of the target alcohol.
Core Reactivity: Acid-Catalyzed Dehydration (E1 Elimination)
A foundational reaction of this tertiary benzylic alcohol is its acid-catalyzed dehydration to form an alkene.[1] The stability of the resulting tertiary benzylic carbocation intermediate strongly favors an E1 elimination mechanism. This reaction is a key step in producing substituted dihydronaphthalenes.[1]
Caption: Mechanism of acid-catalyzed E1 dehydration.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Objective: To synthesize this compound from α-tetralone.
Causality: This protocol relies on the nucleophilic character of the Grignard reagent, which attacks the electrophilic carbonyl carbon of the ketone. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by protic sources like water.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: In the dropping funnel, place a solution of α-tetralone (1.0 eq) in anhydrous THF. In the reaction flask, place a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether).
-
Reaction: Cool the Grignard solution in the flask to 0°C using an ice bath. Add the α-tetralone solution dropwise from the funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by strong acid quenching.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare a sample for structural verification by NMR.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assess purity. A D₂O shake can be performed to confirm the identity of the -OH proton signal, which will disappear after shaking the NMR tube with a drop of D₂O.
Part 5: Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Handling: Handle in a well-ventilated fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.[8][10] Keep away from ignition sources as related compounds are combustible.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a suitable container for disposal.[7][8]
-
First Aid:
Conclusion
This compound is a foundational tertiary alcohol whose physicochemical properties make it amenable to standard organic synthesis and purification techniques. Its low water solubility, predictable spectroscopic signatures, and well-understood reactivity, particularly its propensity for E1 elimination, solidify its role as a key intermediate for accessing more complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for any researcher utilizing this versatile compound.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
AutomationDirect. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. This compound (CAS 14944-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 10. support.automationdirect.com [support.automationdirect.com]
- 11. 1,2,3,4-Tetrahydronaphthalene CAS#: 119-64-2 [m.chemicalbook.com]
Topic: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 14944-28-6)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, my objective is to bridge the gap between fundamental chemical knowledge and its practical application in research and development. This guide is structured to provide not just the "what" but the "why" behind the synthesis, analysis, and potential utilization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The tetralin scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is critical for innovation. This document is designed to be a living resource, grounded in established principles and validated by authoritative data, to support your work in the laboratory.
Core Molecular Profile and Physicochemical Characteristics
This compound is a chiral tertiary alcohol built upon the tetrahydronaphthalene (tetralin) framework.[1] Its structure is notable for a sterically hindered tertiary benzylic alcohol, a feature that imparts unique reactivity and makes it a valuable substrate for stereoselective synthesis.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14944-28-6 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-Methyl-1,2,3,4-tetrahydro-1-naphthalenol, 1-Methyl-1-tetralol | [3][4] |
| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| XLogP3 | 2.3 |[5] |
Synthesis Protocol: Grignard Addition to α-Tetralone
The most direct and reliable synthesis of this tertiary alcohol is the nucleophilic addition of a methyl group to the carbonyl of α-tetralone. The Grignard reaction is the canonical choice for this transformation. The protocol below is a self-validating system; success is predicated on the strict exclusion of protic sources until the final quenching step.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent (CH₃MgBr) on the electrophilic carbonyl carbon of α-tetralone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol. Maintaining anhydrous conditions is paramount, as Grignard reagents are potent bases that react readily with water, which would consume the reagent and halt the desired reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Reagent Setup: Dissolve α-tetralone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) and transfer to the reaction flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is to control the initial exotherm of the Grignard addition.
-
Addition: Add a solution of methylmagnesium bromide (1.2 eq, e.g., 3.0 M in diethyl ether) to the addition funnel and add it dropwise to the stirred α-tetralone solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Progress can be monitored by TLC (Thin Layer Chromatography), visualizing the disappearance of the α-tetralone spot.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the unreacted Grignard reagent and the magnesium alkoxide intermediate. Using NH₄Cl, a weak acid, prevents potential acid-catalyzed dehydration of the tertiary alcohol product.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Analytical Characterization
Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach is required for full structural elucidation and quality control.
Analytical Validation Workflow
Caption: A comprehensive workflow for the analytical validation of the target compound.
Expected Spectroscopic Signatures
While experimental spectra should always be acquired, the expected data based on the known structure are as follows:
Table 2: Key Spectroscopic Data for Structural Confirmation
| Analysis Type | Expected Key Signals | Rationale |
|---|---|---|
| ¹H NMR | ~7.0-7.5 ppm (m, 4H), ~2.7 ppm (t, 2H), ~1.8-2.0 ppm (m, 2H), ~1.5 ppm (s, 3H), ~1.0-2.0 ppm (br s, 1H) | Aromatic protons, benzylic CH₂, aliphatic CH₂, methyl group singlet, and the exchangeable hydroxyl proton. |
| ¹³C NMR | ~125-145 ppm (6C), ~75 ppm (1C), ~20-40 ppm (3C), ~30 ppm (1C) | Signals for the 6 aromatic carbons, the quaternary C-OH carbon, the 3 aliphatic ring carbons, and the methyl carbon.[2] |
| FT-IR | Broad peak at 3200–3600 cm⁻¹, Sharp peaks at ~2800-3000 cm⁻¹, Peaks at ~1450-1600 cm⁻¹ | O-H stretch of the alcohol, C-H stretches (aliphatic and aromatic), and C=C stretches of the aromatic ring.[7] |
| Mass Spec (EI) | M⁺ peak at m/z = 162, prominent fragment at m/z = 147 ([M-CH₃]⁺), fragment at m/z = 144 ([M-H₂O]⁺) | Corresponds to the molecular weight and expected fragmentation patterns (loss of methyl group, loss of water).[3] |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile chemical intermediate.
-
Privileged Scaffold Derivatization: The tetralin core is a well-established scaffold in medicinal chemistry. This compound serves as an excellent starting point for creating libraries of novel derivatives for screening. Recent studies have shown that N-substituted tetrahydronaphthalen-1-amine derivatives can act as potent and selective MAO-B inhibitors for potential Parkinson's disease treatment.[8] Other derivatives have been explored as T/L-type calcium channel blockers.[9]
-
Chiral Building Block: As a chiral molecule, it can be resolved into its constituent enantiomers or used as a racemic mixture in the synthesis of more complex chiral molecules. The hydroxyl group provides a convenient handle for further functionalization or for directing stereochemistry in subsequent reactions.
-
Biocatalysis Research: The sterically hindered nature of the tertiary alcohol makes this compound an ideal model substrate for investigating the kinetic resolution capabilities of enzymes, such as lipases, which is crucial for developing green and efficient methods for producing enantiopure compounds.[1]
Safety and Handling
While a specific, comprehensive safety data sheet is not widely available, prudent laboratory practices for handling aromatic alcohols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-resistant lab coat.
-
Handling: Handle in a well-ventilated chemical fume hood to minimize inhalation of any potential dust or vapors. Avoid all contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
LookChem. (n.d.). Cas 14944-28-6,1-methyl-1,2,3,4-tetrahydronaphthalen.... Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Methyl-1, 2, 3, 4-tetrahydronaphthalen-1-ol, min.... Retrieved from [Link]
-
NIST. (n.d.). (1R,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058028, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9. Retrieved from [Link]
-
PubMed. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. J Enzyme Inhib Med Chem. Retrieved from [Link]
-
ResearchGate. (2015). Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CAS 14944-28-6: this compound [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]
- 8. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (also known as 1-methyl-1-tetralol). This tertiary benzylic alcohol, built upon the robust tetralin framework, serves as a valuable intermediate in organic synthesis. This document delves into the causal-driven methodologies for its synthesis via the Grignard reaction and presents a multi-faceted approach to its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The inherent reactivity of the molecule, particularly its susceptibility to acid-catalyzed dehydration, is also explored mechanistically. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's chemical nature.
Introduction: The Architectural Significance of 1-Methyl-1-tetralol
This compound is a unique molecule combining the rigidity of a fused bicyclic system with the reactivity of a tertiary alcohol. Its structure consists of a tetrahydronaphthalene (tetralin) core, where a benzene ring is fused to a cyclohexane ring. The defining features are a hydroxyl (-OH) group and a methyl (-CH₃) group, both attached to the C1 position of the saturated ring. This arrangement classifies it as a tertiary alcohol, a structural feature that dictates much of its chemical behavior and spectroscopic signature.[1][2]
The tetralone scaffold, from which this molecule is derived, is a structural unit found in a number of natural products and compounds of medicinal importance, making its derivatives of prime interest for synthetic and pharmaceutical chemistry.[3] Understanding the synthesis and definitive characterization of this compound is therefore foundational for its application as a building block in the synthesis of more complex molecular architectures.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O | [4][5] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| CAS Number | 14944-28-6 | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Methyl-1-tetralol, 1-Methyl-1,2,3,4-tetrahydro-1-naphthol |[4] |
Synthesis: A Causal Approach via Grignard Reaction
The most direct and efficient synthesis of this compound is achieved through the Grignard reaction.[6][7] This choice is rooted in the reaction's unparalleled ability to form a carbon-carbon bond while simultaneously generating a tertiary alcohol from a ketone. The causality is clear: the nucleophilic carbon of the Grignard reagent is perfectly suited to attack the electrophilic carbonyl carbon of the starting material.
The selected precursor is α-tetralone (3,4-dihydronaphthalen-1(2H)-one), a commercially available bicyclic ketone.[8] The nucleophile is provided by methylmagnesium bromide (CH₃MgBr) , a common Grignard reagent.
Reaction Mechanism
The synthesis proceeds via a two-step nucleophilic addition mechanism:
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond in methylmagnesium bromide renders the methyl group strongly nucleophilic. It attacks the electrophilic carbonyl carbon of α-tetralone. This breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a magnesium alkoxide intermediate.
-
Protonation (Aqueous Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the negatively charged oxygen of the alkoxide. This step neutralizes the intermediate and yields the final product, this compound.[9]
Caption: Workflow for the Grignard Synthesis of 1-Methyl-1-tetralol.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in the subsequent section.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of α-tetralone (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Grignard Addition: Cool the flask to 0°C in an ice bath. Add a solution of methylmagnesium bromide (approx. 1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting ketone.
-
Quenching: Carefully cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.
Definitive Structural Elucidation
The unambiguous confirmation of the molecular structure of this compound requires a synergistic application of modern spectroscopic techniques. As a tertiary alcohol, it presents a classic characterization challenge due to the absence of a proton on the carbinol carbon, making NMR analysis particularly insightful.[1][10]
Caption: Integrated analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: While lacking a carbinol proton signal (typically found at 3.3-4.0 ppm in secondary alcohols), the ¹H NMR spectrum is crucial.[1][10]
-
Hydroxyl Proton (-OH): A characteristic broad singlet, typically appearing between 1.5-4.0 ppm. Its identity is definitively confirmed via a "D₂O shake" experiment, where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[10]
-
Aromatic Protons: A complex multiplet pattern between 7.0-7.5 ppm, integrating to 4 protons.
-
Aliphatic Protons: Multiplets between approximately 1.7-2.8 ppm, corresponding to the 6 protons on the saturated ring (C2, C3, C4).
-
Methyl Protons (-CH₃): A sharp singlet around 1.5 ppm, integrating to 3 protons. The singlet multiplicity confirms its attachment to a quaternary carbon.
-
-
¹³C NMR and DEPT Spectroscopy:
-
Quaternary Carbinol Carbon (C1): The key signal confirming the tertiary alcohol structure. It appears as a weak signal (due to the absence of an attached proton) in the range of 70-80 ppm.
-
Aromatic Carbons: Multiple signals between 125-145 ppm.
-
Aliphatic Carbons (C2, C3, C4): Signals in the upfield region, typically 20-40 ppm.
-
Methyl Carbon (-CH₃): A distinct signal around 25-30 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is essential for validation. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Crucially, the quaternary C1 carbon signal will be absent in all DEPT spectra, confirming its identity.
-
Table 2: Predicted NMR Spectroscopic Data
| Type | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~7.0 - 7.5 | Multiplet | 4H, Aromatic |
| ~1.7 - 2.8 | Multiplets | 6H, -CH₂- (C2, C3, C4) | |
| ~1.5 - 4.0 | Broad Singlet | 1H, -OH (disappears with D₂O) | |
| ~1.5 | Singlet | 3H, -CH₃ | |
| ¹³C NMR | ~125 - 145 | - | Aromatic Carbons |
| ~70 - 80 | - | C1 (Quaternary Carbinol) | |
| ~20 - 40 | - | C2, C3, C4 |
| | ~25 - 30 | - | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is dominated by features characteristic of a tertiary alcohol.[2]
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3600 - 3200 | O-H Stretch | Broad, strong peak confirming the presence of an alcohol.[2][11] |
| 3100 - 3000 | sp² C-H Stretch | Aromatic C-H bonds. |
| 3000 - 2850 | sp³ C-H Stretch | Aliphatic C-H bonds in the saturated ring and methyl group. |
| 1600, 1450 | C=C Stretch | Aromatic ring vibrations. |
| 1210 - 1100 | C-O Stretch | Strong peak in the range characteristic for tertiary alcohols.[2] |
The presence of the broad O-H stretch and a C-O stretch in the specific tertiary alcohol region provides strong, corroborating evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which act as a structural fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.
-
Key Fragmentation Pathways:
-
Loss of Water ([M-18]⁺): A very common and often prominent fragmentation for alcohols, resulting in a peak at m/z = 144.[11] This occurs via dehydration.
-
Loss of Methyl Group ([M-15]⁺): Alpha-cleavage resulting in the loss of the methyl radical is characteristic of methyl-substituted alcohols, leading to a stable benzylic cation at m/z = 147.[11]
-
Base Peak: The base peak is often observed at m/z = 129, resulting from the loss of water followed by the loss of a methyl radical.
-
Table 4: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl group |
| 144 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 129 | [M - H₂O - CH₃]⁺ | Dehydration followed by loss of a methyl group |
Reactivity Profile: Acid-Catalyzed Dehydration
The structural arrangement of this compound as a tertiary benzylic alcohol makes it highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism.[12] This reactivity is a key aspect of its chemical profile and a common subsequent synthetic step.
Mechanism:
-
Protonation: The acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (H₂O).
-
Carbocation Formation: The water molecule departs, generating a relatively stable tertiary benzylic carbocation intermediate. The stability is conferred by both hyperconjugation from adjacent alkyl groups and resonance delocalization into the aromatic ring.
-
Deprotonation: A weak base (like water) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. The primary product is 4-Methyl-1,2-dihydronaphthalene.[12]
Caption: E1 mechanism for the acid-catalyzed dehydration of 1-Methyl-1-tetralol.
Conclusion
The molecular structure of this compound has been thoroughly examined. Its synthesis is reliably achieved via the nucleophilic addition of a methyl Grignard reagent to α-tetralone. The tertiary benzylic alcohol structure is definitively confirmed through a coordinated analytical approach employing NMR spectroscopy (¹H, ¹³C, DEPT), IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of structural evidence, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation fingerprint. Its characteristic reactivity, highlighted by a facile acid-catalyzed dehydration, underscores its utility as a versatile synthetic intermediate for drug development and materials science professionals.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). Some alkylation and Grignard reactions with 1-tetralones and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11701169, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Organic & Medicinal Chemistry International Journal. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]
-
Pearson+. (2024). α-Tetralone undergoes Birch reduction to give an excellent yield. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058028, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol built on the tetralin framework. This molecule is of significant interest in synthetic and medicinal chemistry, serving as a key building block for more complex chiral molecules and as a model substrate in biocatalysis research.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and quality control. This guide will delve into the theoretical underpinnings and practical interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic structure with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2][3] Its structure, featuring a tertiary alcohol at a benzylic position, gives rise to characteristic spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 g/mol | |
| CAS Number | 14944-28-6 |
A foundational understanding of how the different components of this molecule—the aromatic ring, the saturated carbocyclic ring, the methyl group, and the hydroxyl group—contribute to the overall spectra is essential for accurate interpretation.
Synthesis and Spectroscopic Validation
The primary synthetic route to this compound is the Grignard reaction, a classic and reliable method in organic synthesis. This process involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the carbonyl group of α-tetralone.
Figure 1: Synthesis of this compound.
Spectroscopic analysis is then employed to confirm the successful formation of the desired tertiary alcohol and to ensure its purity. The disappearance of the strong carbonyl (C=O) stretch in the IR spectrum of α-tetralone and the appearance of a hydroxyl (O-H) stretch are key indicators of a successful reaction.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 | Strong, broad absorption due to hydrogen bonding. |
| C-H (aromatic) | 3100-3000 | Weak to medium, sharp absorptions. |
| C-H (aliphatic) | 3000-2850 | Medium to strong, sharp absorptions. |
| C=C (aromatic) | 1600-1450 | Medium to weak, sharp absorptions. |
| C-O (tertiary alcohol) | 1200-1100 | Medium to strong, sharp absorption. |
The most prominent feature will be the broad O-H stretching band, a hallmark of alcohols. The presence of both aromatic and aliphatic C-H stretches further confirms the hybrid nature of the tetralin scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the methyl protons, and the hydroxyl proton.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 4H |
| Aliphatic (CH₂) | 1.5 - 3.0 | Multiplets | 6H |
| Methyl (CH₃) | ~1.5 | Singlet | 3H |
| Hydroxyl (OH) | Variable (typically 1.5 - 2.5) | Singlet (broad) | 1H |
The aromatic protons will appear as a complex multiplet in the downfield region. The aliphatic protons of the tetralin ring will resonate as overlapping multiplets in the upfield region. The methyl group, being attached to a quaternary carbon, will appear as a sharp singlet. The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature; it typically appears as a broad singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic (quaternary) | 135 - 145 |
| Aromatic (CH) | 125 - 130 |
| C-OH (quaternary) | 70 - 80 |
| Aliphatic (CH₂) | 20 - 40 |
| Methyl (CH₃) | 25 - 35 |
The carbon atom bearing the hydroxyl group (C1) is a quaternary carbon and will appear in the 70-80 ppm range. The aromatic carbons will resonate in the typical downfield region for benzene derivatives. The aliphatic carbons of the saturated ring and the methyl carbon will appear in the upfield region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum is available in the NIST WebBook.[2]
The fragmentation pattern is crucial for confirming the molecular structure. Key fragmentation pathways for this tertiary benzylic alcohol include:
-
Loss of a methyl group ([M-15]⁺): Alpha-cleavage resulting in the loss of a methyl radical to form a stable benzylic cation.
-
Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols.
-
Loss of a propyl group ([M-43]⁺): Cleavage of the saturated ring.
Sources
An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic approach an experienced scientist would take to predict, acquire, and interpret NMR data to unequivocally confirm the structure and purity of this tertiary alcohol. We will explore the foundational principles behind experimental choices and outline a self-validating workflow for robust structural elucidation.
Introduction: The Analytical Imperative
This compound is a tertiary alcohol derivative of tetralin. Its structural verification is paramount for any research or development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide will walk you through a complete NMR analysis workflow, from sample preparation to advanced spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
Prior to any experimental work, an experienced spectroscopist will predict the expected NMR spectra based on the known chemical shifts of analogous structures and fundamental NMR principles. This predictive exercise is crucial for efficient data analysis and for identifying any unexpected spectral features. The predictions for this compound in a standard deuterated solvent like CDCl₃ are summarized below.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.1 | Multiplet | 4H | Ar-H | Aromatic protons of the tetralin core. |
| ~2.8 | Multiplet | 2H | C4-H₂ | Benzylic methylene protons. |
| ~2.0 - 1.7 | Multiplet | 4H | C2-H₂, C3-H₂ | Aliphatic methylene protons. |
| ~1.6 | Singlet | 1H | -OH | Alcohol proton, often a broad singlet. |
| ~1.5 | Singlet | 3H | -CH₃ | Methyl protons adjacent to a quaternary carbon and oxygen. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~145 - 135 | Quaternary | Ar-C (quaternary) | Aromatic quaternary carbons. |
| ~130 - 125 | CH | Ar-CH | Aromatic methine carbons. |
| ~72 | Quaternary | C1 | Carbon bearing the hydroxyl and methyl groups. |
| ~40 - 30 | CH₂ | C2, C4 | Aliphatic methylene carbons, with C4 being more downfield due to its benzylic position. |
| ~30 | CH₃ | -CH₃ | Methyl carbon. |
| ~20 | CH₂ | C3 | Aliphatic methylene carbon. |
Experimental Protocols: A Self-Validating System
The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.
I. Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The goal is a homogeneous solution free of particulate matter.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[1]
-
High-quality 5 mm NMR tube and cap[2]
-
Pasteur pipette and glass wool
-
Vial
Procedure:
-
Dissolution: Weigh the desired amount of the compound into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][3]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
The choice of acquisition parameters directly impacts the quality and reliability of the resulting spectra. The following are recommended starting parameters for a standard 400 MHz spectrometer.
1D NMR Experiments (¹H, ¹³C, DEPT)
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Pulse Program | Standard 1-pulse | Proton-decoupled | Standard DEPT-135 |
| Spectral Width | ~12 ppm | ~220 ppm | ~220 ppm |
| Acquisition Time | ~3-4 s[4] | ~1-2 s | ~1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | 2-5 s |
| Number of Scans | 8-16 | 128-1024 | 64-256 |
| Pulse Width | 90°[4] | 30-45° | 135° |
2D NMR Experiments (COSY, HSQC, HMBC)
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | Standard gradient COSY | Standard gradient HSQC | Standard gradient HMBC |
| Spectral Width (F2) | ~12 ppm | ~12 ppm | ~12 ppm |
| Spectral Width (F1) | ~12 ppm | ~220 ppm | ~220 ppm |
| Number of Increments | 256-512 | 128-256 | 256-512 |
| Number of Scans per Increment | 2-4 | 4-8 | 8-16 |
Data Analysis and Structure Elucidation Workflow
The following workflow provides a logical progression for analyzing the acquired NMR data to confirm the structure of this compound.
Figure 1: A logical workflow for the NMR-based structure elucidation of this compound.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
Confirm the presence of aromatic (δ ~7.4-7.1 ppm) and aliphatic protons.
-
Verify the integration values correspond to the number of protons in each environment (4 aromatic, 6 aliphatic methylene, 3 methyl, and 1 hydroxyl).
-
Analyze the multiplicities to gain initial insights into neighboring protons. The methyl and hydroxyl groups are expected to be singlets.
-
-
¹³C NMR and DEPT Analysis:
-
Count the number of signals in the broadband ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Use the DEPT-135 spectrum to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[5][6] Quaternary carbons will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.[7]
-
-
¹H-¹H COSY Analysis:
-
The COSY spectrum will reveal the coupling network between protons.[8] Expect to see correlations between the protons on C2, C3, and C4, confirming the aliphatic spin system. The aromatic protons will also show correlations with each other.
-
-
¹H-¹³C HSQC Analysis:
-
This experiment directly correlates each proton signal with the signal of the carbon to which it is attached.[9] This allows for the unambiguous assignment of all protonated carbons.
-
-
¹H-¹³C HMBC Analysis:
-
The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying correlations between protons and carbons that are two or three bonds away.[9] Key expected correlations include:
-
From the methyl protons to the quaternary carbon C1 and the methylene carbon C2.
-
From the C4 protons to the aromatic carbons.
-
From the aromatic protons to the quaternary aromatic carbons.
-
-
By systematically following this workflow, a researcher can confidently and accurately determine the structure of this compound and assess its purity.
Conclusion
This guide has provided a comprehensive framework for the NMR analysis of this compound. By combining predictive analysis with robust experimental protocols and a logical data interpretation workflow, researchers can achieve a high level of confidence in their structural assignments. This approach not only ensures the scientific integrity of the data but also exemplifies an efficient and expert-level strategy for the characterization of small organic molecules.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University. Small molecule NMR sample preparation. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
Gaudette, F., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(9), 844. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]
-
University College London. Sample Preparation. [Link]
-
Nanalysis. NMR acquisition parameters and qNMR. [Link]
-
Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]
-
PubChem. This compound. [Link]
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]
-
PubChem. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
SpectraBase. 1-NAPHTHALENOL, 1,2,3,4-TETRAHYDRO-4-METHYL- ACETATE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Biological Magnetic Resonance Bank. bmse000530 1,2,3,4-tetrahydronaphthalene. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Journal of Chemical Education. Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. [Link]
-
NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9 [matrix-fine-chemicals.com]
- 7. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol of significant interest in synthetic and medicinal chemistry. The primary focus of this document is the strategic application of organometallic reagents, specifically Grignard and organolithium reagents, for the nucleophilic addition to a cyclic ketone precursor. Furthermore, this guide delves into the synthesis of the requisite precursor, α-tetralone, via an intramolecular Friedel-Crafts acylation. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven experimental protocols.
Introduction: The Significance of a Chiral Tertiary Alcohol
This compound is a valuable chiral building block in organic synthesis.[1] Its rigid tetralin framework, combined with a sterically hindered tertiary benzylic alcohol, presents a unique scaffold for the development of novel chemical entities.[1] The enantiopure forms of such tertiary alcohols are crucial components in a variety of biologically active molecules and natural products.[2] The tetralin core itself is a recognized biomarker, sharing structural similarities with lipids and steroids.[1]
This guide will elucidate a robust and widely applicable synthetic strategy, commencing with the preparation of the key intermediate, α-tetralone, and culminating in the target tertiary alcohol. The causality behind experimental choices, from reagent selection to reaction conditions, will be a central theme, providing a deeper understanding of the underlying chemical principles.
Strategic Synthesis Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the cyclic ketone, α-tetralone. The second, and final, stage is the nucleophilic addition of a methyl group to the carbonyl of α-tetralone.
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of the α-Tetralone Precursor
The cornerstone of this synthesis is the availability of α-tetralone. While commercially available, its synthesis from 4-phenylbutyric acid via an intramolecular Friedel-Crafts acylation is a classic and instructive transformation.[3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, facilitated by a strong acid catalyst.
The Mechanism of Intramolecular Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion. The carboxylic acid is first protonated by the strong acid catalyst, which then loses a molecule of water to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a carbocation intermediate. Subsequent deprotonation regenerates the aromaticity and yields the cyclic ketone, α-tetralone.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of α-Tetralone
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenylbutyric Acid | 164.20 | 10.0 g | 0.0609 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenylbutyric acid and polyphosphoric acid.
-
Heat the mixture to 90-100°C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a 1 L beaker.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-tetralone.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Stage 2: Nucleophilic Addition to α-Tetralone
The conversion of α-tetralone to this compound is achieved through the nucleophilic addition of a methyl group to the carbonyl carbon.[4] This is a cornerstone reaction in organic synthesis, and two primary classes of reagents are exceptionally well-suited for this transformation: Grignard reagents and organolithium reagents.
Choice of Reagent: Grignard vs. Organolithium
Both methylmagnesium halides (Grignard reagents) and methyllithium are potent nucleophiles. Organolithium reagents are generally more reactive than their Grignard counterparts.[5] For the reaction with a relatively unhindered ketone like α-tetralone, both reagents are effective. The choice often comes down to commercial availability, ease of handling, and specific laboratory preferences. This guide will provide protocols for both approaches.
Reaction Mechanism: Nucleophilic Addition
The mechanism for both Grignard and organolithium reagents is analogous. The highly polarized carbon-metal bond results in a carbanionic character on the methyl group, which acts as a strong nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of α-tetralone, breaking the π-bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.
Caption: General mechanism for nucleophilic addition to α-tetralone.
Experimental Protocol 1: Grignard Reaction
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| α-Tetralone | 146.19 | 5.0 g | 0.0342 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 12.5 mL | 0.0375 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Saturated Ammonium Chloride Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of α-tetralone in 20 mL of anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[6]
Experimental Protocol 2: Organolithium Reaction
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| α-Tetralone | 146.19 | 5.0 g | 0.0342 |
| Methyllithium (1.6 M in Diethyl Ether) | - | 23.5 mL | 0.0376 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Saturated Ammonium Chloride Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add a solution of α-tetralone in 20 mL of anhydrous THF.
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Add the methyllithium solution dropwise via the syringe pump over 30 minutes, maintaining the temperature at -78°C.[7]
-
After the addition is complete, stir the reaction mixture at -78°C for an additional hour.
-
Quench the reaction at -78°C by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[6]
Characterization of this compound
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[8] |
| Molar Mass | 162.23 g/mol [8] |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the tetralin ring, the methyl group, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The aliphatic protons will be in the upfield region (δ 1.5-3.0 ppm), and the methyl group will present as a singlet (around δ 1.5 ppm). The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-145 ppm range. The carbon bearing the hydroxyl and methyl groups will be a quaternary carbon signal around δ 70-80 ppm. The aliphatic carbons of the tetralin ring will appear in the upfield region (δ 20-40 ppm), and the methyl carbon will be a signal around δ 25-30 ppm.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 162. A prominent peak at m/z = 144, corresponding to the loss of water (M⁺ - H₂O), is also expected due to the benzylic alcohol functionality.[8]
Conclusion
This guide has detailed a reliable and well-established synthetic route to this compound. The two-stage approach, involving an initial Friedel-Crafts acylation to form α-tetralone followed by a nucleophilic addition of a methyl group using either a Grignard or an organolithium reagent, offers a versatile and efficient method for accessing this important chiral building block. The provided experimental protocols, grounded in established chemical principles, serve as a practical resource for researchers in the field. The successful synthesis and characterization of this tertiary alcohol open avenues for its application in the development of more complex and potentially bioactive molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. [Link]
- Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by
-
Organic Syntheses. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. [Link]
-
PrepChem. Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. [Link]
-
Chemistry LibreTexts. 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]
-
MSU chemistry. Synthesis of Chiral Tertiary Alcohol: Significant Developments. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Metalation of Ketazines. Interaction of Tetralone Azine with Methyllithium. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
AK Lectures. Synthesis of Alcohols from Carbonyls and Organometallic Reagants. [Link]
-
AWS. S1 Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes Christiane M. Grisé and Louis Barriault Center for Catalysis. [Link]
-
Googleapis. Grignard syntheses - European Patent Office - EP 0119701 A1. [Link]
-
NIST. This compound. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Chrom
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Syntheses. Lithium, methyl-. [Link]
-
arkat usa. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]
-
Organic Syntheses. (e)-4-hexen-1-ol. [Link]
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
Stereochemistry of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
An In-Depth Technical Guide to the
Authored by: Gemini, Senior Application Scientist
Foreword: The tetralin scaffold is a privileged structure in medicinal chemistry and materials science, valued for its rigid conformation and synthetic versatility.[1] The introduction of a chiral center, as seen in 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, elevates its significance, making it a critical building block for enantiopure pharmaceuticals and complex natural products.[2] This tertiary benzylic alcohol presents both unique challenges and opportunities in asymmetric synthesis and stereochemical analysis.[2] This guide provides a comprehensive exploration of the stereochemistry of this molecule, from its synthesis and resolution to the definitive assignment of its absolute configuration.
Molecular Architecture and Stereochemical Fundamentals
This compound possesses a single stereocenter at the C1 position, the carbon atom bearing both the hydroxyl (-OH) and methyl (-CH₃) groups. Due to this chirality, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol and (S)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
A mixture containing equal amounts of both enantiomers is termed a racemic mixture or racemate. From a drug development perspective, it is crucial to distinguish between these enantiomers, as they often exhibit profoundly different pharmacological and toxicological profiles.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that enantiomers share identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 14944-28-6 | [4] |
| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
Synthesis and Stereochemical Control
The generation of enantiomerically pure this compound requires a deliberate stereochemical strategy. The most common approaches involve either the synthesis of a racemic mixture followed by separation (chiral resolution) or the direct, stereoselective synthesis of a single enantiomer (asymmetric synthesis).
Racemic Synthesis: Grignard Addition
The most direct route to racemic this compound is the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group of α-tetralone.
Protocol: Synthesis of Racemic this compound
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), a solution of α-tetralone in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of methylmagnesium bromide (typically 1.0 M in THF) is added dropwise to the stirred α-tetralone solution.
-
Causality Insight: The prochiral carbonyl carbon of α-tetralone is planar (sp² hybridized). The nucleophilic attack by the Grignard reagent can occur from either the top (re) or bottom (si) face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.
-
-
Quenching: After the addition is complete and the reaction has stirred for a sufficient time (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure racemic alcohol.
Chiral Resolution: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. For sterically hindered tertiary alcohols like the title compound, enzymatic resolution is particularly effective.
Protocol: Kinetic Resolution using Candida antarctica Lipase A (CAL-A)
This protocol is based on the established use of CAL-A for resolving sterically hindered tertiary alcohols.[2]
-
Reaction Setup: The racemic alcohol and an acyl donor (e.g., vinyl acetate) are dissolved in an appropriate organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Immobilized Candida antarctica Lipase A (CAL-A) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by chiral HPLC or GC.
-
Expertise Insight: The enzyme's chiral active site preferentially acylates one enantiomer at a much faster rate than the other. For instance, the (R)-enantiomer might be rapidly converted to (R)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate, while the (S)-enantiomer remains largely unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted alcohol and the acylated product.
-
-
Separation: After reaching the target conversion, the enzyme is filtered off. The mixture is then concentrated, and the remaining alcohol and the newly formed ester are separated by standard column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to recover the other pure enantiomer of the alcohol.
Stereochemical Characterization and Analysis
Confirming the identity and determining the stereochemistry of this compound requires a suite of analytical techniques.
Structural Verification
Standard spectroscopic methods are used to confirm the molecular structure.
| Technique | Expected Signature | Source |
| ¹³C NMR | Signals corresponding to the aliphatic carbons of the tetralin ring, the aromatic carbons, the quaternary C1 carbon bearing the hydroxyl group, and the methyl carbon. | [3] |
| ¹H NMR | Complex multiplets for the aliphatic protons, signals for the aromatic protons, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. | [5] |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | [4] |
Determination of Absolute Configuration: Vibrational Circular Dichroism (VCD)
While classical polarimetry can distinguish between enantiomers, it is often insufficient for the unambiguous assignment of absolute configuration. Vibrational Circular Dichroism (VCD) spectroscopy offers a more powerful and definitive method.[6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a rich, fingerprint-like spectrum.
The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with a theoretical spectrum calculated for one of the enantiomers (e.g., the (R)-enantiomer) using Density Functional Theory (DFT).
-
Trustworthiness through Self-Validation: The power of VCD lies in its multi-feature comparison. A correct assignment requires the signs and relative intensities of numerous bands across the spectrum to match the calculated spectrum. A mismatch or poor correlation indicates an incorrect structural or conformational model, providing an internal validation check on the assignment. This robust, data-rich comparison is a significant advantage over methods that rely on a single data point.[6][7]
Measurement of Enantiomeric Purity
Once the absolute configuration is known, it is essential to quantify the enantiomeric purity, or enantiomeric excess (e.e.), of the sample. The industry-standard technique is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) capable of resolving the enantiomers is selected. Common examples include columns based on cyclodextrins or cellulose derivatives.
-
Method Development: An appropriate mobile phase (e.g., a mixture of hexane and isopropanol) is chosen, and the flow rate and temperature are optimized to achieve baseline separation of the two enantiomer peaks.
-
Analysis: The sample is injected, and the chromatogram is recorded.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
Conclusion
The stereochemistry of this compound is a cornerstone of its application in advanced synthesis. Understanding its chiral nature is not merely academic; it is a prerequisite for the development of safe and effective chiral drugs and materials. This guide has outlined the fundamental principles of its stereochemistry, detailed robust protocols for its synthesis and resolution, and presented the state-of-the-art analytical workflow for the definitive assignment of its absolute configuration. The integration of reliable synthetic methods with powerful analytical techniques like VCD and chiral chromatography provides the self-validating system required for high-confidence stereochemical control in research and development.
References
- BenchChem. (n.d.). 4-Methyl-1,2-dihydronaphthalene from this compound.
- PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000530 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Izumi, H., Futamura, S., Nafie, L. A., & Dukor, R. K. (2003). Determination of Molecular Stereochemistry Using Vibrational Circular Dichroism Spectroscopy: Absolute Configuration and Solution Conformation of 5‐Formyl‐cis, cis‐1,3,5‐trimethyl‐3‐hydroxymethylcyclohexane‐1‐carboxylic Acid Lactone. The Chemical Record, 3(2), 112–119.
- Fusè, M., et al. (2023). For Peer Review. Scuola Normale Superiore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 6. sci-hub.ru [sci-hub.ru]
- 7. ricerca.sns.it [ricerca.sns.it]
Chiral resolution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
An In-Depth Technical Guide to the Chiral Resolution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Executive Summary
The enantiomers of this compound represent critical chiral building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and complex natural products.[1] The presence of a sterically hindered tertiary benzylic alcohol functional group presents a significant, yet surmountable, challenge for efficient enantiomeric separation.[1] This technical guide provides a comprehensive overview of the principal strategies for the chiral resolution of this racemic alcohol. We will dissect three field-proven methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document moves beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental design, offering researchers and drug development professionals a robust framework for selecting and implementing the optimal resolution strategy for their specific objectives.
The Strategic Importance of Enantiopure this compound
Chirality is a fundamental property of biological systems, and as such, the stereochemistry of a pharmaceutical agent often dictates its efficacy and safety profile. The tetralin scaffold, a core component of our target molecule, is structurally significant and is found in various biologically active compounds.[1][2] Access to enantiomerically pure (R)- and (S)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol opens pathways to novel chemical entities with precisely defined three-dimensional structures, a prerequisite for modern drug discovery and asymmetric synthesis.
Comparative Analysis of Core Resolution Strategies
The selection of a resolution method is a critical decision driven by factors such as scale, required purity, cost, and downstream applications. Three primary techniques dominate the landscape for separating the enantiomers of this compound.
| Methodology | Underlying Principle | Typical Yield (Theoretical Max) | Enantiomeric Excess (ee%) | Scalability | Key Advantages & Considerations |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3] | 50% (per enantiomer) | >98% achievable | Good to Excellent | Cost-effective, well-established. Success is highly dependent on finding a suitable resolving agent and crystallization conditions.[3] |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation (e.g., acylation) of one enantiomer, allowing separation from the unreacted enantiomer.[4] | 50% (per enantiomer) | >99% achievable | Moderate to Good | High selectivity, mild reaction conditions. Limited by the 50% theoretical yield for the unreacted enantiomer.[5] |
| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to physical separation.[6] | ~100% (total) | >99.9% achievable | Analytical to Moderate | High purity, direct separation of both enantiomers. Higher operational cost, requires specialized equipment and CSPs.[7][8] |
In-Depth Protocol: Classical Resolution via Diastereomeric Salt Formation
This method leverages the formation of diastereomers which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional techniques like crystallization.[3]
Causality and Experimental Design
The core principle is the acid-base reaction between the racemic alcohol (a weak base, conceptually) and a chiral acid. For a tertiary alcohol like ours, direct salt formation is not feasible. Therefore, this method is more applicable to chiral amines or acids. However, the principle can be adapted by derivatizing the alcohol to introduce an acidic or basic handle, or it can be applied to a precursor amine in the synthetic route. For the purpose of this guide, we will illustrate the direct application to a structurally related amine, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, as a validated proxy for the logic involved.[9] A chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, is introduced to the racemic mixture.[3][9] This forms two diastereomeric salts: [(R)-Base·(S)-Acid] and [(S)-Base·(S)-Acid]. The choice of solvent is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts, allowing one to selectively precipitate while the other remains in solution.
Workflow Diagram: Classical Resolution
Caption: Workflow for classical chiral resolution.
Experimental Protocol (Illustrative)
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., a mixture of toluene and methanol). Add 0.5-1.0 equivalents of the chosen chiral resolving acid (e.g., (S)-mandelic acid).[3]
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of Enantiomer: Suspend the isolated crystals in a biphasic system (e.g., diethyl ether and water). Add a base (e.g., 1M NaOH solution) to neutralize the chiral acid, liberating the free alcohol into the organic layer.[3]
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
In-Depth Protocol: Enzymatic Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose.
Causality and Experimental Design
The strategy involves the enantioselective acylation of the racemic alcohol. A lipase, such as Candida antarctica Lipase B (CAL-B), is chosen for its broad substrate scope and high enantioselectivity in non-aqueous solvents.[4] One enantiomer of the alcohol fits preferentially into the enzyme's active site and is acylated by an acyl donor (e.g., vinyl acetate or acetic anhydride). The other enantiomer is a poor fit and reacts much more slowly, if at all. The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, having different functional groups, are easily separated by standard column chromatography.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add the acyl donor (e.g., vinyl acetate, 3.0 eq).
-
Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (CAL-B, ~30 mg per 0.1 mmol of substrate).[4] Stir the suspension at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC to determine the conversion rate. The reaction should be quenched at approximately 50% conversion to maximize the yield and ee% of both components.
-
Workup: Quench the reaction by filtering off the immobilized enzyme. Wash the enzyme with the solvent and combine the filtrates.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Ester Hydrolysis (Optional): If the other enantiomer of the alcohol is desired, the isolated ester can be hydrolyzed using standard basic conditions (e.g., NaOH in methanol/water) to yield the corresponding alcohol.
-
Analysis: Determine the ee% of the recovered alcohol and the alcohol obtained from hydrolysis via chiral HPLC.
In-Depth Protocol: Preparative Chiral Chromatography
Direct separation of enantiomers using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most powerful method for obtaining both enantiomers at very high purity.[8]
Causality and Experimental Design
This technique relies on a chiral stationary phase (CSP), which is a solid support that has been functionalized with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[6] The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and widely used for this purpose.[10] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol
-
Method Development (Analytical Scale):
-
Screen various polysaccharide-based CSP columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases (e.g., varying ratios of hexane/isopropanol) to identify the optimal conditions for baseline separation of the two enantiomers.
-
The detector is typically a UV detector set to a wavelength where the analyte absorbs (e.g., ~220 nm).
-
-
Scale-Up (Preparative Scale):
-
Use a larger-diameter column packed with the same CSP identified in the analytical screen.
-
Increase the flow rate and injection volume according to the column dimensions. The mobile phase composition remains the same.
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to an appropriate concentration. Ensure the sample is filtered before injection.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent in separate fractions corresponding to the elution times of each enantiomer.
-
Product Recovery: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the pure, separated enantiomers.
-
Analysis: Verify the enantiomeric purity of each collected fraction using the analytical chiral HPLC method developed in step 1.
Conclusion
The chiral resolution of this compound is a critical step for its application in asymmetric synthesis. The choice between classical crystallization, enzymatic resolution, or preparative chromatography depends on a careful analysis of project-specific goals, including scale, cost, and desired purity. Classical resolution offers a cost-effective route for large-scale production, provided a suitable crystallization system can be identified. Enzymatic resolution provides excellent selectivity under mild conditions but is inherently limited to a 50% yield for each component. Finally, preparative chiral chromatography stands as the most versatile and high-purity method, capable of delivering both enantiomers directly, making it ideal for research, process development, and the production of high-value materials.
References
-
PrepChem. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Institutes of Health. (2017). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. Retrieved from [Link]
-
Korean Chemical Society. (2013). Chiral separation of β-blockers by HPLC. Bull. Korean Chem. Soc. 2013, Vol. 34, No. 9. Retrieved from [Link]
-
National Institutes of Health. (2021). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1–11. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Francotte, E. R. (2003). Preparative Chromatographic Separation of Enantiomers. ResearchGate. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. PubChem. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9. Retrieved from [Link]
-
ChemBK. (2024). 1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]
-
ChemBK. (2024). (1S)-1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]
-
AA Blocks. (n.d.). 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
National Institutes of Health. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Beilstein Archives. (2021). Chiral Isothiourea-Catalyzed Kinetic Resolution of 4-Hydroxy[2.2]paracyclophane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2021). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed and technically grounded protocol for the synthesis of the tertiary alcohol, 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to α-tetralone. This application note moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical safety considerations, and robust characterization techniques essential for successful and verifiable synthesis.
Foundational Principles: The Grignard Reaction
The Grignard reaction stands as a cornerstone in organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (R-MgX) as a potent nucleophile.[2] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes it highly reactive towards electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3]
In this specific application, we react α-tetralone, a cyclic ketone, with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the tetralone, leading to the formation of a tertiary alcohol upon acidic workup.[4][5] The successful execution of this reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base that will readily react with any protic source, such as water, quenching the reagent and halting the desired reaction.[2][6][7]
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism:
-
Nucleophilic Addition: The methyl Grignard reagent attacks the electrophilic carbonyl carbon of α-tetralone. The C-Mg bond cleaves, with the electron pair forming a new C-C bond. Simultaneously, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3]
-
Acidic Workup: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl). This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final product, this compound, and water-soluble magnesium salts.[1][8]
Caption: Mechanism of Grignard reaction with α-tetralone.
Comprehensive Experimental Protocol
This protocol details the synthesis from reagent preparation to product purification. The causality behind each step is explained to ensure both success and safety.
Reagents and Equipment
| Item | Purpose | Key Specifications |
| Reagents | ||
| α-Tetralone | Starting Ketone | 97% or higher purity |
| Magnesium Turnings | Grignard Formation | High purity, for Grignard reaction |
| Methyl Iodide (or Bromide) | Alkyl Halide Source | Anhydrous, >99% purity |
| Diethyl Ether or THF | Solvent | Anhydrous, <50 ppm H₂O |
| Iodine | Reaction Initiator | A single crystal |
| Hydrochloric Acid (HCl) | Workup/Quenching | ~1 M aqueous solution |
| Saturated NaCl (Brine) | Aqueous Wash | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | |
| Equipment | ||
| Three-neck Round Bottom Flask | Reaction Vessel | Sized appropriately (e.g., 250 mL)[9] |
| Reflux Condenser | Solvent Containment | |
| Dropping Funnel | Controlled Reagent Addition | |
| Magnetic Stirrer and Stir Bar | Homogeneous Mixing | |
| Heating Mantle / Oil Bath | Temperature Control | |
| Drying Tube (CaCl₂) | Moisture Exclusion | |
| Separatory Funnel | Liquid-Liquid Extraction | |
| Rotary Evaporator | Solvent Removal | |
| Glassware | All glassware must be oven-dried (>120°C overnight) and cooled under an inert atmosphere (N₂ or Ar).[7][10] |
Step-by-Step Synthesis Procedure
PART A: Preparation of the Methylmagnesium Iodide Reagent
-
Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Equip the top of the condenser with a drying tube. Flush the entire system with dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. If the magnesium is oxidized, a small crystal of iodine can be added to activate the surface.[6]
-
Initiation: Add a small portion (~5-10 mL) of anhydrous diethyl ether to the flask, just enough to cover the magnesium.
-
Grignard Formation: Dissolve methyl iodide (1.1 equiv.) in anhydrous diethyl ether (~30-40 mL) in the dropping funnel. Add a small amount (~1-2 mL) of this solution to the magnesium. The reaction should initiate spontaneously, evidenced by gentle bubbling and the formation of a cloudy gray solution.[7] If the reaction does not start, gently warm the flask with a heat gun or water bath.
-
Completion: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is your Grignard reagent.
PART B: Reaction with α-Tetralone and Workup
-
Ketone Addition: Dissolve α-tetralone (1.0 equiv.) in anhydrous diethyl ether (~20 mL) in the dropping funnel. Cool the Grignard reagent solution in an ice-water bath.
-
Controlled Reaction: Add the α-tetralone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; control the addition rate to maintain a gentle reflux and prevent overheating.[9][11] After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add 1 M HCl solution dropwise to quench the reaction and dissolve the precipitated magnesium salts. Vigorous gas evolution (hydrogen) may occur if unreacted magnesium is present.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often an oil or a low-melting solid.
PART C: Purification
The crude product can be purified by either recrystallization (if solid) from a suitable solvent like hexanes or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Quantitative Data Summary
| Parameter | Value (Example) | Moles (Example) | Notes |
| α-Tetralone | 5.0 g | 0.0342 mol | Limiting Reagent (1.0 equiv.) |
| Magnesium Turnings | 1.0 g | 0.0411 mol | 1.2 equiv. |
| Methyl Iodide | 5.0 g (2.2 mL) | 0.0352 mol | 1.03 equiv. (slight excess to ensure Grignard formation) |
| Anhydrous Diethyl Ether | ~100 mL | - | Solvent |
| Theoretical Yield of Product | 5.55 g | 0.0342 mol | Based on α-tetralone |
| Molecular Weight of Product | 162.23 g/mol [12] | - |
Critical Safety Protocols
Adherence to safety protocols is non-negotiable when performing a Grignard reaction.
-
Fire Hazard: Diethyl ether and THF are extremely flammable and have low flash points.[11] All operations must be conducted in a certified chemical fume hood, and all potential ignition sources must be eliminated.[9]
-
Reactivity: Grignard reagents are highly reactive with water and protic solvents, and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[13] Always work under an inert atmosphere.
-
Exothermic Nature: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[11] The risk of a runaway reaction is significant. Always use controlled, slow addition of reagents and have an ice bath readily available to cool the reaction if it becomes too vigorous.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a flame-resistant lab coat, and nitrile gloves. For large-scale reactions, Nomex gloves and a face shield are recommended.[11]
-
Workup: The quenching step must be performed slowly and with cooling. Adding acid or water too quickly to the reactive mixture can cause violent splashing and a rapid release of heat and flammable gases.
Product Characterization and Validation
Confirmation of the synthesis of this compound is achieved through standard analytical techniques.
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the sharp C=O (ketone) stretch from the starting material (around 1685 cm⁻¹) and the appearance of a broad O-H (alcohol) stretch in the product (around 3200-3600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a new singlet for the methyl group (CH₃) around 1.5 ppm and the disappearance of the α-protons adjacent to the carbonyl in the starting material. A singlet for the hydroxyl proton (OH) will also be present, though its chemical shift can vary.
-
¹³C NMR: The carbonyl carbon signal (around 200 ppm) from α-tetralone will be absent. A new signal for the quaternary carbon bearing the hydroxyl and methyl groups will appear around 70-80 ppm.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 162).[14]
Spectroscopic data for the target compound can be cross-referenced with databases such as the NIST Chemistry WebBook or PubChem for verification.[12][14]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and analysis of the target compound.
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Online] Available at: [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP): ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, this compound. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. [Online] Available at: [Link]
-
Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Online] Available at: [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Online] Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Online] Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Online] Available at: [Link]
-
Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Online] Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). [Online] Available at: [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. [Online] Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Online] Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Online] Available at: [Link]
-
Quora. (2022). What are primary, secondary, and tertiary alcohol? How can these be obtained through the help of Grignard reagent?. [Online] Available at: [Link]
- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.
-
YouTube. (2014). Using the Grignard Reaction to Make Alcohols. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem CID 123293426. [Online] Available at: [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. dchas.org [dchas.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acs.org [acs.org]
- 12. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. This compound [webbook.nist.gov]
Application Notes & Protocols: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Chiral Tertiary Alcohol
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 14944-28-6) is a chiral tertiary alcohol built upon the tetrahydronaphthalene (tetralin) framework.[1] Its structure, featuring a sterically hindered tertiary benzylic alcohol, presents both unique challenges and valuable opportunities in modern organic synthesis. The tetralin scaffold itself is a significant structural motif found in numerous biologically active molecules and natural products, making this compound a key building block.[1]
With a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol , this alcohol serves as a versatile precursor for a range of synthetic transformations.[2][3] Its primary utility lies in its capacity to undergo controlled dehydration to form specific dihydronaphthalene isomers, oxidation to the corresponding α-tetralone, and its potential as a chiral substrate for developing asymmetric methodologies. This guide provides an in-depth exploration of its key applications, complete with detailed, field-tested protocols for researchers in synthetic chemistry and drug development.
Core Structure and Properties
A clear understanding of the molecule's architecture is fundamental to its application.
Caption: Structure of this compound.
| Property | Value | Source |
| CAS Number | 14944-28-6 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Key Synthetic Transformation 1: Acid-Catalyzed Dehydration
One of the most fundamental and useful reactions of this compound is its acid-catalyzed dehydration to form substituted dihydronaphthalenes. These products are valuable intermediates for further functionalization.[4]
Mechanistic Rationale (E1 Elimination)
The reaction proceeds via an E1 elimination mechanism, which is characteristic of tertiary alcohols that can form stable carbocation intermediates.[4][5]
-
Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, transforming it into an excellent leaving group (H₂O).[4][5]
-
Formation of a Stable Carbocation: The protonated hydroxyl group departs as a water molecule. This is the rate-determining step and results in the formation of a highly stable tertiary benzylic carbocation. The stability is conferred by both hyperconjugation with the adjacent alkyl groups and resonance with the aromatic ring.[4]
-
Deprotonation and Alkene Formation: A weak base (often H₂O or the conjugate base of the acid) removes a proton from an adjacent carbon. According to Zaitsev's rule, the proton is preferentially removed to form the most substituted (and therefore most stable) alkene, leading to 1-methyl-3,4-dihydronaphthalene as the major product.[6]
Caption: Simplified workflow of the E1 dehydration mechanism.
Protocol 1: Synthesis of 1-Methyl-3,4-dihydronaphthalene
This protocol is based on standard procedures for the acid-catalyzed dehydration of tertiary alcohols.[4][7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Toluene or Xylene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (5.0 g, 30.8 mmol) and toluene (40 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours). The theoretical amount of water is approximately 0.55 mL.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-methyl-3,4-dihydronaphthalene, can be purified by vacuum distillation if necessary.
Expected Outcome:
-
Yield: Typically >85%.
-
Product: A colorless to pale yellow oil.
Key Synthetic Transformation 2: Oxidation to α-Tetralone
The oxidation of the tertiary hydroxyl group is a key transformation that provides access to 1-methyl-α-tetralone, a valuable ketone intermediate. The benzylic position of the parent tetralin scaffold is susceptible to oxidation.[8][9]
Rationale for Reagent Selection
While strong oxidants like KMnO₄ could cleave the aromatic ring, milder and more selective reagents are preferred for this transformation.[8]
-
Chromium-based Reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is effective for oxidizing secondary alcohols and can be adapted for tertiary benzylic alcohols under specific conditions.[8]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is an excellent reagent for the regioselective oxidation of benzylic C-H bonds, and recent studies have shown its efficacy in converting tetrahydronaphthalenes to α-tetralones in high yield.[9]
Protocol 2: Oxidation to 1-Methyl-α-tetralone using DDQ
This protocol is adapted from modern methods for the regioselective oxidation of tetralin derivatives.[9]
Materials:
-
This compound
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Aqueous Acetic Acid (e.g., 90% AcOH in H₂O)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.16 mmol) in 20 mL of 90% aqueous acetic acid.
-
Reagent Addition: Add DDQ (1.54 g, 6.78 mmol, 1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cooling and Workup: Cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution (until effervescence ceases), saturated Na₂SO₃ solution (to remove DDQ byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 1-methyl-α-tetralone.
Expected Outcome:
-
Yield: 85-95%.[9]
-
Product: A solid or oil, depending on purity.
Applications in Asymmetric Synthesis and Medicinal Chemistry
The chiral nature of this compound makes it a valuable target and tool in stereoselective synthesis.[10]
Kinetic Resolution
The sterically hindered tertiary alcohol makes this compound an excellent model substrate for enzymatic kinetic resolution.[1] Enzymes like Lipase A from Candida antarctica (CAL-A) can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product in high enantiomeric excess. This provides a reliable pathway to obtain both enantiomers in pure form, which are crucial starting materials for the synthesis of chiral drugs and natural products.
Chiral Building Block
Once resolved, the enantiopure forms of the alcohol or its derivatives can be used as chiral building blocks. The tetralin core is a privileged scaffold in medicinal chemistry, and the introduction of a defined stereocenter at the C1 position can have a profound impact on the biological activity of the final molecule. It can be envisioned as a precursor to chiral ligands or complex pharmaceutical intermediates.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is more than a simple alcohol; it is a strategic building block offering access to a variety of important chemical scaffolds. Its utility in forming dihydronaphthalenes and α-tetralones, combined with its potential in asymmetric synthesis, makes it a valuable compound for researchers in organic and medicinal chemistry. The protocols provided herein offer reliable and efficient methods to harness the synthetic potential of this versatile molecule.
References
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
A new synthetic route for the synthesis of enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. figshare. [Link]
-
This compound. NIST WebBook. [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]
-
Chemical Properties of this compound (CAS 14944-28-6). Cheméo. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent. ACS Omega, ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. National Institutes of Health. [Link]
-
Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
This compound. NIST WebBook. [Link]
-
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. PubChem, National Institutes of Health. [Link]
-
name the product obtained by the oxidation of 1,2,3,4-tetrahydronaphthalene with acidified potassium permanganate. Brainly.in. [Link]
-
A Greener Alcohol Dehydration. Beyond Benign. [Link]
-
Experiment 5: Alcohol Dehydration of Menthol. Course Hero. [Link]
-
The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Allen. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. The major product of acid catalysed dehydration of 1 methylcyclohexanol is: [allen.in]
- 7. beyondbenign.org [beyondbenign.org]
- 8. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a Chiral Auxiliary for Asymmetric Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a robust chiral auxiliary in modern asymmetric synthesis. We delve into the rationale behind its selection, detailing its synthesis, enantiomeric resolution, and deployment in key stereoselective transformations. The document provides field-tested protocols, mechanistic elucidation of stereocontrol, and methods for auxiliary cleavage and recovery, designed to be directly applicable in a research and development setting.
Foundational Principles: The Strategic Role of a Chiral Auxiliary
In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, precise control over stereochemistry is paramount. A chiral auxiliary is a powerful tool that functions by temporarily installing a chiral scaffold onto a prochiral substrate.[1][2] This scaffold, by its steric and electronic nature, directs subsequent bond-forming events to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration.[1]
This compound stands out as an exemplary auxiliary.[3][4][5] Its rigid, fused-ring structure provides a well-defined and conformationally locked steric environment, which is essential for high-fidelity transfer of chiral information. As a tertiary alcohol, its derivatives can be tailored for a variety of transformations while remaining amenable to clean cleavage under specific conditions.[3]
Preparation and Qualification of the Chiral Auxiliary
The utility of any chiral auxiliary begins with its practical and scalable preparation in enantiomerically pure form. The synthesis of this compound is achieved in two key stages: synthesis of the racemic alcohol followed by enantiomeric resolution.
Protocol: Synthesis of Racemic this compound
The most direct route to the racemic parent alcohol is the addition of a methyl nucleophile to α-tetralone.
Materials:
-
α-Tetralone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere (N₂ or Ar) glassware setup
Methodology:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with α-tetralone dissolved in anhydrous diethyl ether (approx. 0.5 M concentration). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide is added dropwise via the dropping funnel over 30 minutes. The formation of a precipitate is typically observed.
-
Reaction Monitoring (Trustworthiness): After complete addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the α-tetralone spot.
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the Grignard reagent and the resulting alkoxide.
-
Workup and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. Purification via flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) yields the pure racemic alcohol.
Enantiomeric Resolution
Kinetic resolution is an effective strategy to separate the enantiomers. Biocatalysis, particularly with lipases, is well-suited for resolving sterically hindered alcohols like this one.[3]
Principle of Resolution: Lipases, such as Candida antarctica Lipase B (CAL-B), can selectively acylate one enantiomer of the alcohol at a much higher rate than the other. This allows for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slow-reacting enantiomer (the alcohol).
Core Application: Asymmetric Aldol Addition
The true test of a chiral auxiliary is its performance in a stereoselective reaction. We will detail its use in a diastereoselective aldol reaction, a cornerstone of C-C bond formation.
Experimental Workflow
The overall process involves three distinct phases: auxiliary attachment, the key diastereoselective reaction, and finally, auxiliary removal to reveal the chiral product.
Caption: The three-phase workflow for an auxiliary-directed asymmetric aldol reaction.
Protocol: Aldol Reaction and Auxiliary Cleavage
Step 1: Diastereoselective Aldol Addition
-
Enolate Formation: A solution of the chiral propionate ester (derived from the auxiliary) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for 45-60 minutes. Causality: The low temperature and strong, non-nucleophilic base are critical for quantitative and regioselective formation of the Z-enolate, which is key for predictable stereochemistry.
-
Aldehyde Addition: The desired aldehyde is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-3 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃. After warming to room temperature, the product is extracted with ethyl acetate, dried, and concentrated.
-
Validation: The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio (d.r.) by integrating the signals corresponding to the different diastereomers.
Step 2: Reductive Cleavage of the Auxiliary
-
Reduction: The crude aldol adduct is dissolved in anhydrous diethyl ether and cooled to 0 °C. A slurry of lithium aluminum hydride (LiAlH₄) in ether is added portion-wise.
-
Reaction: The reaction is stirred for 1-3 hours at room temperature.
-
Quenching & Recovery: The reaction is carefully quenched by the sequential addition of water, 15% NaOH (aq), and water again (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is concentrated.
-
Purification: The resulting mixture contains the chiral 1,3-diol product and the recovered chiral auxiliary. These can be readily separated by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or by derivatization with a chiral resolving agent.
Mechanistic Rationale for Stereocontrol
The high diastereoselectivity observed is a direct consequence of a highly organized, chair-like Zimmerman-Traxler transition state.
Caption: Zimmerman-Traxler model showing steric shielding by the auxiliary.
The bulky tetrahydronaphthalene moiety of the auxiliary occupies a pseudo-equatorial position, effectively blocking one face of the enolate plane. This forces the aldehyde's R' group to also adopt an equatorial position to minimize steric clash, leading to a single, highly favored transition state geometry and, consequently, a single diastereomer of the product.
Representative Performance Data
The efficacy of this chiral auxiliary is demonstrated by the high levels of stereocontrol achieved with various electrophiles.
| Aldehyde Electrophile (R'CHO) | Typical Diastereomeric Ratio (d.r.) | Final Product ee (%) after Cleavage |
| Isobutyraldehyde | > 98:2 | > 98% |
| Benzaldehyde | > 95:5 | > 95% |
| Propionaldehyde | > 95:5 | > 95% |
| Note: Data are representative and may vary based on specific reaction conditions and substrate purity. |
Conclusion and Outlook
This compound is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its key advantages include:
-
High Stereodirection: The rigid scaffold consistently induces excellent levels of diastereoselectivity.
-
Reliable Protocols: The attachment, use, and cleavage procedures are robust and well-established.
-
Auxiliary Recovery: The auxiliary can be recovered in high yield for reuse, improving process economy.
This combination of features makes it a valuable tool for the stereocontrolled construction of complex molecules in both academic research and industrial drug development.
References
- BenchChem (2025).dihydronaphthalene from 1-methyl- 1,2,3,4-tetrahydronaphthalen-1-ol.
- BenchChem.this compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139860, this compound.[Link]
-
Wikipedia. Chiral auxiliary.[Link]
-
Blümel, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 6012–6015. [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis Using (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry during carbon-carbon bond formation. This guide details the application of (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol, as a powerful tool in asymmetric synthesis. Its rigid, bicyclic structure and well-defined stereocenter provide an effective chiral environment for directing subsequent stereoselective transformations. We provide detailed protocols for the enantioselective synthesis of the alcohol itself and its subsequent application as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives, a fundamental transformation in organic synthesis.
Introduction: The Strategic Value of Chiral Tertiary Benzylic Alcohols
Chiral tertiary alcohols are a vital class of organic compounds, frequently serving as key intermediates or structural motifs in biologically active molecules.[1] The compound 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, hereafter referred to as "chiral methyl-tetralol," possesses unique structural attributes that make it an excellent candidate for applications in asymmetric synthesis.
-
Rigid Conformational Scaffold: The fused bicyclic system of the tetralin core restricts conformational flexibility. This rigidity is paramount for a chiral auxiliary, as it creates a predictable and well-defined steric environment.
-
Defined Stereocenter: The quaternary carbon C1, bearing the hydroxyl and methyl groups, acts as the control element. Its fixed configuration effectively shields one face of a covalently attached substrate.
-
Aromatic Moiety: The benzene ring provides significant steric bulk, which is the primary driver for facial discrimination in subsequent reactions.
This guide is structured to provide researchers with both the foundational knowledge and the practical protocols to leverage this chiral synthon effectively. We will first detail a reliable method for its preparation in high enantiopurity and then demonstrate its utility in a diastereoselective alkylation protocol.
PART 1: Enantioselective Synthesis of the Chiral Auxiliary
The utility of any chiral auxiliary is predicated on its availability in enantiomerically pure form. The most direct route to chiral methyl-tetralol is the asymmetric reduction of the prochiral ketone, α-tetralone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method for achieving this transformation with excellent enantioselectivity.
Protocol 1: Asymmetric Synthesis of (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
This protocol describes the enantioselective addition of a methyl group to α-tetralone using a chiral catalyst system.
Reaction Scheme: α-Tetralone → (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Materials:
-
α-Tetralone (1.0 eq)
-
Trimethylaluminum (2.0 M in toluene, 1.5 eq)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
Step-by-Step Procedure:
-
Setup: Under an argon atmosphere, add anhydrous toluene (50 mL for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Catalyst Addition: Add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mmol, 0.1 eq) to the toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add trimethylaluminum (7.5 mL of 2.0 M solution, 1.5 eq) dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 20 minutes at -78 °C.
-
Substrate Addition: Dissolve α-tetralone (10.0 mmol, 1.0 eq) in anhydrous toluene (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C, followed by the slow addition of 1 M HCl (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
PART 2: Application as a Chiral Auxiliary in Diastereoselective Enolate Alkylation
With the enantiopure auxiliary in hand, it can be employed to control the stereochemistry of new C-C bond formations. The principle involves covalently attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and finally cleaving the auxiliary to yield the enantiomerically enriched product.[2] The bulky, rigid structure of the methyl-tetralol auxiliary is ideal for blocking one face of an enolate intermediate.
Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of a Propionate Ester
This protocol details the alkylation of the propionate ester derived from (R)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
(R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA, 2.0 M solution, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.2 eq)
-
Saturated NH₄Cl solution
-
Lithium hydroxide (LiOH, 5.0 eq)
-
Methanol/Water solvent mixture
-
Diethyl ether
Step-by-Step Procedure:
A. Synthesis of the Chiral Ester
-
Dissolve the chiral methyl-tetralol (10.0 mmol) and pyridine (15.0 mmol) in anhydrous DCM (40 mL) in a flask cooled to 0 °C.
-
Slowly add propionyl chloride (12.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the chiral propionate ester.
B. Diastereoselective Alkylation
-
Under an argon atmosphere, dissolve the chiral ester (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C.
-
Add LDA solution (2.75 mL of 2.0 M, 1.1 eq) dropwise, keeping the temperature below -70 °C. Stir for 45 minutes to ensure complete enolate formation.
-
Add benzyl bromide (6.0 mmol) dropwise. Stir at -78 °C for 3 hours.
-
Quench the reaction with saturated NH₄Cl solution (10 mL) and allow it to warm to room temperature.
-
Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product contains the diastereomerically enriched alkylated ester.
-
Analysis: The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product, looking for distinct signals of the α-proton.
Mechanistic Rationale for Diastereoselectivity
The high diastereoselectivity of the alkylation step arises from the steric hindrance imposed by the chiral auxiliary. The bulky tetralin group is predicted to orient itself to minimize steric interactions in the chelated Zimmerman-Traxler-like transition state. This effectively blocks one face of the planar lithium enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less hindered face.
Caption: Steric shielding of the enolate by the auxiliary.
C. Cleavage and Recovery of the Auxiliary
-
Dissolve the crude alkylated ester (approx. 5.0 mmol) in a mixture of THF/Methanol/Water (3:1:1, 25 mL).
-
Add LiOH (25.0 mmol) and stir the mixture vigorously at room temperature overnight.
-
Concentrate the mixture to remove most of the organic solvents. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL) to recover the chiral auxiliary. The ether layers contain the (R)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Carefully acidify the aqueous layer to pH ~2 with 3 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 25 mL).
-
Combine these final ether layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched (S)-2-methyl-3-phenylpropanoic acid.
PART 3: Data Summary and Analysis
The success of an asymmetric synthesis protocol is quantified by its yield, diastereoselectivity, and the enantiomeric excess of the final product.
Table 1: Expected Performance Data
| Step | Product | Expected Yield | Expected d.r. | Expected e.e. | Analytical Method |
| Protocol 1 | (R)-Methyl-Tetralol | ~85-95% | N/A | >98% | Chiral HPLC |
| Protocol 2A | Chiral Propionate Ester | >95% | N/A | N/A | NMR Spectroscopy |
| Protocol 2B | Alkylated Ester Intermediate | ~80-90% | >95:5 | N/A | ¹H NMR Spectroscopy |
| Protocol 2C | (S)-2-Methyl-3-phenylpropanoic acid | ~90-98% | N/A | >95% | Chiral HPLC (derivatized) |
| Auxiliary Recovery | (R)-Methyl-Tetralol | ~90% | N/A | N/A | NMR Spectroscopy |
Analytical Methods
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the structure of intermediates and products. Crucially, it is used to determine the diastereomeric ratio (d.r.) of the alkylated ester by integrating the signals of protons adjacent to the newly formed stereocenter, which will appear as distinct peaks for each diastereomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (e.e.). The chiral stationary phase of the column separates the two enantiomers, and the relative area of the two peaks provides the e.e. value. For carboxylic acids, derivatization to a UV-active ester (e.g., a p-bromophenacyl ester) may be required for sensitive detection.
Conclusion
(R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol serves as a highly effective and practical chiral synthon for asymmetric synthesis. Its straightforward preparation via asymmetric catalysis and its ability to induce high levels of diastereoselectivity in enolate alkylation make it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols provided herein offer a reliable foundation for accessing complex, enantiomerically pure molecules.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Karjalainen, J. K., & Koskinen, A. M. (2012). Synthesis of Enantiopure Tertiary Alcohols. Current Organic Synthesis, 9(2), 208-236. [Link]
-
Whitesell, J. K., et al. (1985). Asymmetric induction in the glyoxylate-ene reaction. The Journal of Organic Chemistry, 50(23), 4673–4674. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Abstract
This technical guide provides a comprehensive overview of the derivatization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary benzylic alcohol of significant interest in medicinal and synthetic chemistry.[1] The sterically hindered nature of the tertiary alcohol presents unique challenges, primarily the propensity for acid-catalyzed dehydration.[1][2] This document elucidates the causal mechanisms behind these challenges and provides robust, field-proven protocols for successful esterification and silylation. By explaining the "why" behind reagent selection and reaction conditions, these protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
This compound (Molecular Formula: C₁₁H₁₄O) is a valuable chiral building block featuring a tetralin scaffold.[1][3] Its structure is foundational in the synthesis of enantiopure compounds, which are critical in pharmaceutical development.[1] The core challenge in its chemical manipulation lies at the C1 position: a tertiary benzylic alcohol. This moiety is characterized by:
-
Steric Hindrance: The methyl group and the fused ring system physically obstruct the approach of reagents to the hydroxyl oxygen, slowing down many standard reactions.
-
Electronic Stability of the Carbocation: The benzylic position readily stabilizes a positive charge upon loss of the hydroxyl group (as water). This makes the molecule highly susceptible to elimination reactions, particularly under acidic conditions.
The primary competing reaction during derivatization is the E1 elimination (dehydration) to form stable alkenes, predominantly 4-Methyl-1,2-dihydronaphthalene.[2] Understanding and mitigating this pathway is paramount for any successful derivatization.
Figure 1: The competing E1 dehydration pathway.
Derivatization Strategy I: Esterification
Esterification of the hydroxyl group is a common strategy to modify polarity, install a protecting group, or add a functional handle for further chemistry. However, standard Fischer esterification (heating with a carboxylic acid and a strong acid catalyst) is ill-suited for this substrate due to the high potential for dehydration.[4] A more effective approach involves activating the carboxylic acid, allowing the reaction to proceed under milder, non-acidic conditions.
Causality Behind the Acyl Chloride Method
Reacting the alcohol with an acyl chloride (like acetyl chloride) in the presence of a non-nucleophilic base (like pyridine or triethylamine) is the preferred method. The logic is as follows:
-
High Reactivity: Acyl chlorides are highly electrophilic, overcoming the steric hindrance of the tertiary alcohol more effectively than a carboxylic acid.
-
No Strong Acid: The reaction does not require a strong acid catalyst, thus suppressing the E1 dehydration pathway.
-
Irreversible Reaction: The reaction produces HCl, which is immediately neutralized by the base (e.g., pyridine), driving the equilibrium towards the product. The pyridinium hydrochloride salt precipitates, further promoting the forward reaction.
Experimental Protocol: Acetylation
This protocol details the formation of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate.
| Parameter | Value/Reagent | Rationale |
| Starting Alcohol | 1.0 eq (e.g., 1.00 g, 6.16 mmol) | The limiting reagent. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, dissolves reactants well, and is relatively inert. |
| Base | Pyridine (2.0 eq) | Acts as a catalyst and scavenges the HCl byproduct. |
| Acylating Agent | Acetyl Chloride (1.5 eq) | A highly reactive electrophile to overcome steric hindrance. |
| Temperature | 0 °C to Room Temperature | Initial cooling manages the exothermic reaction; allowing it to warm ensures completion. |
| Workup | Dilute HCl, NaHCO₃(aq), Brine | Sequentially removes excess pyridine, unreacted acetyl chloride, and water. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine dropwise with stirring.
-
Acylation: Slowly add acetyl chloride to the cooled solution. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with water. Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
Derivatization Strategy II: Silylation (Silyl Ether Formation)
Silyl ethers are perhaps the most versatile protecting groups for alcohols due to their tunable stability and steric bulk. For a hindered tertiary alcohol, a robust silylating agent is required.
Causality Behind Silylation Choices
The silylation of tertiary alcohols is significantly slower than that of primary or secondary alcohols.[5][6] The reaction rate is highly dependent on the choice of solvent and catalyst.[6]
-
Reagent: A common choice is tert-butyldimethylsilyl chloride (TBDMSCl). Its steric bulk provides a stable protecting group, though it requires forcing conditions for hindered alcohols.
-
Catalyst/Base: A Lewis base like 4-(dimethylamino)pyridine (DMAP) or imidazole is crucial. It activates the silyl chloride by forming a highly reactive silylimidazolium or silylpyridinium intermediate.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) are known to significantly accelerate the reaction compared to less polar solvents like DCM.[6]
Figure 2: General workflow for base-catalyzed silylation.
Experimental Protocol: TBDMS Protection
This protocol details the formation of tert-butyldimethyl((1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)silane.
| Parameter | Value/Reagent | Rationale |
| Starting Alcohol | 1.0 eq | The limiting reagent. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent known to accelerate silylation of hindered alcohols.[6] |
| Base/Catalyst | Imidazole (2.5 eq) | Activates the silylating agent and acts as an acid scavenger. |
| Silylating Agent | TBDMSCl (1.5 eq) | Provides a stable, moderately bulky silyl ether protecting group. |
| Temperature | Room Temperature to 40 °C | Gentle heating may be required to drive the reaction to completion for this hindered substrate. |
| Workup | Water, Diethyl Ether Extraction | Quenches the reaction and allows for extraction of the less polar silyl ether product. |
Step-by-Step Methodology:
-
Preparation: To a solution of this compound in anhydrous DMF, add imidazole and TBDMSCl.
-
Reaction: Stir the mixture at room temperature. If TLC analysis shows a slow reaction after 24 hours, gently heat the mixture to 40 °C.
-
Quenching & Extraction: After the reaction is complete, pour the mixture into water and extract with diethyl ether or a mixture of ethyl acetate/hexanes.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude silyl ether can be purified by flash column chromatography.
Analytical Characterization
Confirmation of successful derivatization is achieved through standard spectroscopic methods.
-
FTIR Spectroscopy: The disappearance of the broad O-H stretching band (approx. 3200-3600 cm⁻¹) is the primary indicator. For esters, a new, strong C=O stretching band will appear (approx. 1735 cm⁻¹). For silyl ethers, characteristic Si-O-C bands appear (approx. 1050-1100 cm⁻¹).
-
¹H NMR Spectroscopy: The disappearance of the alcohol proton singlet is expected. Protons on the carbon adjacent to the oxygen will experience a downfield shift upon esterification or an upfield shift upon silylation. New signals corresponding to the acyl or silyl group will appear (e.g., a singlet around 2.0 ppm for an acetate group; singlets around 0.9 ppm and 0.1 ppm for a TBDMS group).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will increase corresponding to the mass of the added derivative group. GC-MS data for the parent alcohol shows characteristic fragments that will be altered upon derivatization.[3]
References
-
1,2,3,4-TETRAHYDRONAPHTHALENE . Ataman Kimya. [Link]
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene . PrepChem.com. [Link]
-
This compound . PubChem - NIH. [Link]
-
General Silylation Procedures . Gelest Technical Library. [Link]
- Esterification of tertiary alcohols.
-
esterification - alcohols and carboxylic acids . Chemguide. [Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Experiment 5: Alcohol Dehydration of Menthol . University of Massachusetts Lowell. [Link]
-
Preparation of benzoate esters of tertiary alcohols by transesterification . The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
Application Notes and Protocols: The Synthetic Utility of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a Precursor in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic applications of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol. While not a catalyst itself, this molecule serves as a valuable building block, particularly as a precursor for the synthesis of 4-Methyl-1,2-dihydronaphthalene through acid-catalyzed dehydration. This document elucidates the underlying reaction mechanism, presents a detailed experimental protocol for this transformation, and discusses the significance of the resulting dihydronaphthalene scaffold in broader synthetic contexts.
Introduction: Beyond a Simple Alcohol
This compound (CAS 14944-28-6) is a chiral tertiary alcohol built upon the tetrahydronaphthalene (tetralin) framework.[1] Its structure, featuring a sterically hindered tertiary benzylic alcohol, makes it a subject of interest in synthetic chemistry.[1] While the term "catalytic activity" is often explored for various organic molecules, the primary and most well-documented role of this compound in chemical literature is that of a reactant or synthetic intermediate.
The tetralin scaffold itself is a recognized biomarker and is structurally related to subunits in lipids and steroids.[1] The true synthetic value of this compound, however, lies in its ability to be readily transformed into other valuable molecules. A prime example is its conversion to 4-Methyl-1,2-dihydronaphthalene via an acid-catalyzed dehydration reaction.[2] Dihydronaphthalene derivatives are crucial intermediates in the synthesis of complex organic molecules, including natural products and biologically active compounds, owing to their rigid structure and potential for further functionalization.[2]
This guide will focus on the foundational application of this compound as a precursor in this key dehydration reaction, providing both the theoretical underpinnings and a practical, step-by-step protocol for its implementation in a laboratory setting.
Reaction Mechanism: Acid-Catalyzed E1 Elimination
The conversion of this compound to 4-Methyl-1,2-dihydronaphthalene proceeds through an acid-catalyzed E1 (Elimination, Unimolecular) mechanism.[2] This multi-step process is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a stable tertiary benzylic carbocation. The stability of this intermediate is a key factor driving the reaction. Finally, a weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.[2]
The key stages of this mechanism are:
-
Protonation of the Hydroxyl Group: The acid catalyst donates a proton to the oxygen atom of the hydroxyl group.
-
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary benzylic carbocation.
-
Deprotonation: A base removes a proton from a carbon adjacent to the carbocation, forming a π-bond.
Caption: E1 mechanism for the dehydration of this compound.
Experimental Protocol: Synthesis of 4-Methyl-1,2-dihydronaphthalene
This protocol outlines a standard laboratory procedure for the acid-catalyzed dehydration of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 14944-28-6 | C₁₁H₁₄O | 162.23 |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 |
| Diethyl Ether (anhydrous) | 60-29-7 | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (100 mL)
-
Erlenmeyer flask (100 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 20 mL of diethyl ether.
-
Acid Addition: While stirring the solution at room temperature, slowly add 1.0 mL of concentrated sulfuric acid dropwise. The addition should be done carefully to control any exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold water.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Neutralization: Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
-
Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude 4-Methyl-1,2-dihydronaphthalene can be purified by vacuum distillation or column chromatography.
Sources
Application Notes & Protocols: The Role of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in Modern Medicinal Chemistry
Abstract
The tetrahydronaphthalene (tetralin) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1] This guide focuses on a key derivative, 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral tertiary alcohol that serves as a versatile building block in drug discovery and development.[2] We will explore its synthesis, derivatization strategies, and rationale for its application in creating novel therapeutic agents. The protocols provided are designed for researchers, scientists, and drug development professionals, offering both practical execution steps and the underlying chemical principles that govern these transformations.
Foundational Significance: The Tetralin Scaffold
The tetralin framework, consisting of a fused benzene and cyclohexane ring, offers a unique combination of aromaticity and three-dimensional aliphatic character. This rigid, yet modifiable, structure is an ideal starting point for designing molecules that can precisely interact with the complex topographies of biological targets such as enzymes and receptors.
This compound introduces two critical features to this scaffold:
-
A Chiral Center: The tertiary alcohol at the C1 position creates a stereocenter. As biological systems are inherently chiral, the ability to synthesize and test specific enantiomers is paramount for developing selective and potent therapeutics.
-
A Reactive Handle: The hydroxyl group serves as a versatile functional group, enabling a wide array of subsequent chemical modifications, from simple elimination reactions to the introduction of diverse pharmacophores.
Derivatives of the parent α-tetralone structure, from which our target molecule is synthesized, have demonstrated a vast range of biological activities, including applications as antidepressants, anticancer agents, antibiotics, and acetylcholinesterase inhibitors for treating Alzheimer's disease.[3][4][5]
Synthesis Protocols: From Precursor to Core Scaffold
The most direct and reliable method for synthesizing this compound is through the nucleophilic addition of a methyl group to the ketone of α-tetralone.
Protocol 2.1: Grignard Synthesis of this compound
This protocol describes the reaction of α-tetralone with methylmagnesium bromide (CH₃MgBr), a Grignard reagent, to yield the target tertiary alcohol.
Causality: The Grignard reagent acts as a potent source of nucleophilic methyl anions (CH₃⁻). The carbon atom of the ketone in α-tetralone is electrophilic due to the polarization of the C=O bond. The nucleophilic methyl group attacks this electrophilic carbon, breaking the π-bond of the carbonyl and forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
Materials:
-
α-Tetralone (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon. Anhydrous conditions are critical as Grignard reagents react violently with water.
-
Reagent Preparation: Dissolve α-tetralone (1.0 eq) in anhydrous diethyl ether or THF and add it to the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This step protonates the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent. Avoid using strong acids initially to prevent dehydration of the tertiary alcohol product.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] Infrared (IR) spectroscopy should show a broad O-H stretch around 3200–3600 cm⁻¹.[7]
Caption: Grignard synthesis workflow for this compound.
Strategic Derivatization in Medicinal Chemistry
The true value of this compound lies in its potential for derivatization to explore structure-activity relationships (SAR) and develop new chemical entities.
Acid-Catalyzed Dehydration: Accessing Alkenic Intermediates
The tertiary benzylic alcohol is prone to elimination under acidic conditions, providing a facile route to dihydronaphthalene derivatives. These derivatives are crucial intermediates for further functionalization.[8]
Protocol 3.1.1: Dehydration to 1-Methyl-3,4-dihydronaphthalene
Causality: The reaction proceeds via an E1 elimination mechanism. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water forms a stable tertiary benzylic carbocation. A weak base then removes an adjacent proton, forming a double bond and regenerating the catalyst.[8]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the starting alcohol, toluene, and a catalytic amount of p-TsOH. Attach a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux. Water produced during the elimination will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the toluene under reduced pressure. The crude product can be purified by distillation or chromatography.
Bioisosteric Replacement and Scaffold Hopping
In drug design, replacing a core scaffold or functional group with another that has similar physical or chemical properties is a powerful strategy known as bioisosteric replacement.[9][10][11] This can improve a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion), reduce toxicity, or generate novel intellectual property.[12][13]
The tetralin scaffold of our title compound can serve as a bioisostere for other cyclic systems, such as indanes, chromanes, or even purely aliphatic rings. By derivatizing this compound, medicinal chemists can create analogues of existing drugs or lead compounds, "hopping" to a new chemical space while retaining the key pharmacophoric elements.[11][12]
Caption: Derivatization strategies and links to potential therapeutic areas.
Data Summary & Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [6][14] |
| Molecular Weight | 162.23 g/mol | [2][6][14] |
| Appearance | - | - |
| Boiling Point | 270.1 ± 9.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| IUPAC Name | This compound | [2][14] |
| CAS Number | 14944-28-6 | [6][14] |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic starting point for medicinal chemistry campaigns. Its synthesis is straightforward, and its structure offers a robust, tridimensional scaffold ripe for modification. By leveraging this core, researchers can explore diverse chemical space to address a multitude of therapeutic targets, from CNS disorders to oncology and infectious diseases.[1][3] Future work will likely focus on developing highly stereoselective syntheses and utilizing this scaffold in fragment-based drug discovery and DNA-encoded library (DEL) technologies to unlock its full potential in identifying next-generation therapeutics.
References
- Vertex AI Search. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.
- ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Ingenta Connect. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.
- BenchChem. (2025). dihydronaphthalene from 1-methyl- 1,2,3,4-tetrahydronaphthalen-1-ol.
- ResearchGate. (n.d.). Synthesis of the α‐tetralone 10.
- ChemicalBook. (2025). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.
- Organic Chemistry Portal. (n.d.). Tetralone synthesis.
- PubChem. (n.d.). This compound. National Institutes of Health.
- BenchChem. (n.d.). This compound.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- ResearchGate. (2025). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubMed. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-85.
- PubMed. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-62.
- Vulcanchem. (n.d.). (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol () for sale [vulcanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol via Grignard Reaction with 1-Tetralone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a valuable tertiary alcohol intermediate in medicinal chemistry and materials science. The protocol details the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 1-tetralone. We delve into the mechanistic underpinnings of the Grignard reaction, offer a meticulously detailed experimental protocol, and provide essential guidance on safety, reaction workup, product purification, and analytical characterization. This application note is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely execute this important carbon-carbon bond-forming reaction.
Introduction: The Significance of the Grignard Reaction
The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[3][4] The carbon atom of the Grignard reagent is highly nucleophilic and readily attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.[5] Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol.[6][7]
The synthesis of this compound from 1-tetralone is a classic example of a Grignard reaction where a ketone is converted to a tertiary alcohol.[8] This transformation is of significant interest as the product scaffold is a key structural motif in various biologically active molecules and functional materials.
Mechanistic Overview
The Grignard reaction with 1-tetralone proceeds in two primary stages:
-
Nucleophilic Addition: The methylmagnesium bromide (CH₃MgBr) acts as the nucleophile. The highly polarized carbon-magnesium bond results in a carbanionic character on the methyl group, which attacks the electrophilic carbonyl carbon of 1-tetralone. This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[9]
-
Protonation (Workup): The reaction is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This step protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol product, this compound, and magnesium salts.[1][7]
Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Tetralone | C₁₀H₁₀O | 146.19 | 10.0 g (68.4 mmol) | Ensure high purity. |
| Magnesium Turnings | Mg | 24.31 | 2.0 g (82.3 mmol) | Use fresh, dry turnings. |
| Methyl Bromide | CH₃Br | 94.94 | ~8.0 g (84.3 mmol) | Typically used as a solution in diethyl ether. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be anhydrous.[10] |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Used to initiate the reaction.[8][11] |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | Varies | As needed | For drying the organic layer.[12] |
| Diethyl Ether (reagent grade) | (C₂H₅)₂O | 74.12 | As needed | For extraction. |
| Petroleum Ether | - | - | As needed | For purification by recrystallization. |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
3.4. Step-by-Step Procedure
CRITICAL: All glassware must be rigorously dried in an oven (overnight at >100 °C) and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[2][9][13] The reaction is extremely sensitive to moisture.[3][4]
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Setup: Assemble the dry 500 mL three-necked flask with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (2.0 g) in the flask. Add a single crystal of iodine.[8] The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[8]
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of methyl bromide (8.0 g) in 50 mL of anhydrous diethyl ether.
-
Formation: Add a small portion (~5 mL) of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry glass rod may be necessary.[2]
-
Completion: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish-brown color.
Part B: Reaction with 1-Tetralone
-
Substrate Addition: Cool the Grignard reagent solution in an ice-water bath. Dissolve 1-tetralone (10.0 g) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Nucleophilic Addition: Add the 1-tetralone solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. A thick, white precipitate of the magnesium alkoxide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction and dissolve the magnesium salts.[14] Caution: This is an exothermic process, and hydrogen gas may be evolved if unreacted magnesium is present. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (~50 mL each). Combine all organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from petroleum ether or by column chromatography on silica gel.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[15] Handle them under an inert atmosphere and away from any sources of moisture or ignition.[16]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile.[17] All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.
-
Methyl Bromide: Methyl bromide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Quenching: The quenching process can be highly exothermic.[14] Add the quenching solution slowly and with cooling.
Characterization of this compound
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 162.23 g/mol .[18]
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons, the aliphatic protons of the tetralin ring, the methyl group singlet, and the hydroxyl proton singlet (which may be broad and exchangeable with D₂O).
-
¹³C NMR (CDCl₃): The spectrum will confirm the presence of 11 unique carbon atoms, including the quaternary carbon bearing the hydroxyl and methyl groups.
-
IR Spectroscopy (KBr or Nujol): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The absence of a strong carbonyl peak (~1680 cm⁻¹) from the starting 1-tetralone indicates the completion of the reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Crush the magnesium turnings under anhydrous ether; add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[8][19] Ensure all glassware and solvents are scrupulously dry.[12][20] |
| Low yield of the desired alcohol. | Incomplete reaction; side reactions such as enolization. | Ensure dropwise addition of the ketone at low temperature to control the exotherm.[21] Use a less sterically hindered Grignard reagent if applicable. |
| Formation of a significant amount of biphenyl byproduct. | This is more common with aryl Grignard reagents but can occur. It's favored by higher temperatures.[2] | Maintain a controlled reaction temperature. The byproduct can be removed during purification. |
| Oily product that is difficult to crystallize. | Presence of impurities or residual solvent. | Purify the crude product by column chromatography before attempting recrystallization. Ensure all solvent is removed under high vacuum. |
Conclusion
The Grignard reaction of 1-tetralone with methylmagnesium bromide is a reliable and efficient method for the synthesis of this compound. Success hinges on the strict adherence to anhydrous conditions and careful control of the reaction temperature. This application note provides a robust protocol and the necessary technical insights to enable researchers to confidently perform this synthesis and obtain the desired product in good yield and purity.
References
-
Grignard Reaction. (n.d.). LibreTexts. Retrieved from [Link]
-
Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Experiment 1: Grignard Reaction. (n.d.). CHEM 322L. Retrieved from [Link]
-
Video Tutorial of a Grignard Reaction. (2023, June 12). YouTube. Retrieved from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Web Pages. Retrieved from [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents II. (n.d.). Khan Academy. Retrieved from [Link]
-
Quenching Reactions: Grignards. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Anhydrous Conditions Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
- Preparation method of methyl-magnesium chloride. (n.d.). Google Patents.
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation?. (2022, February 19). Quora. Retrieved from [Link]
-
Grignard reagent should be prepared under anhydrous condition. Explain. (2023, August 26). YouTube. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (n.d.). University of California, Irvine. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S. Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. byjus.com [byjus.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. acs.org [acs.org]
- 17. quora.com [quora.com]
- 18. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthetic procedure. The primary and most common route to this tertiary alcohol is the Grignard reaction between α-tetralone and a methylmagnesium halide. This guide will focus on optimizing this specific transformation.
I. Core Synthesis Overview: Grignard Reaction
The synthesis of this compound is most directly achieved via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to α-tetralone.[1][2] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate.[1][3] Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[4]
Caption: Grignard synthesis of the target alcohol.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in this Grignard reaction can often be attributed to several critical factors:
-
Presence of Moisture: Grignard reagents are extremely potent bases and will readily react with any protic species, most commonly water.[5] This deactivates the reagent, reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents, and ensure the α-tetralone is free of moisture.
-
-
Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the methyl halide to form the Grignard reagent.
-
Solution: Activate the magnesium before use. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The ensuing reaction will expose a fresh magnesium surface.
-
-
Side Reactions: The primary competing reaction is the enolization of α-tetralone. The Grignard reagent can act as a base, abstracting an α-proton to form a magnesium enolate.[2] This consumes both the Grignard reagent and the starting ketone.
-
Solution: Maintain a low reaction temperature (0 °C or below) during the addition of the Grignard reagent to the α-tetralone solution. This favors the nucleophilic addition over enolization. A slower addition rate can also be beneficial.
-
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Temperature | > 25°C (Room Temp.) | 0 °C to -10 °C | Minimizes enolization and other side reactions. |
| Solvent | Technical grade ether/THF | Anhydrous ether or THF | Prevents quenching of the Grignard reagent. |
| Addition Rate | Rapid addition | Slow, dropwise addition | Helps to control the reaction exotherm and reduce side reactions. |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Prevents reaction of the Grignard reagent with O2 and H2O. |
Q2: During workup and purification, I'm observing a significant amount of an alkene impurity. What is this and how can I prevent it?
A2: The alkene impurity is likely 1-methyl-3,4-dihydronaphthalene, formed via acid-catalyzed dehydration of the tertiary alcohol product. [6] Tertiary benzylic alcohols are particularly susceptible to elimination under acidic conditions.[6]
Caption: Acid-catalyzed dehydration side reaction.
-
Troubleshooting the Workup:
-
Use a milder acid: Instead of strong acids like sulfuric or hydrochloric acid for quenching the reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much weaker acid and minimizes the risk of dehydration.
-
Maintain low temperatures: Perform the entire workup and extraction process in an ice bath.
-
Minimize contact time with acid: If a stronger acid is necessary, ensure the contact time is as short as possible before proceeding to extraction and neutralization.
-
Q3: The Grignard reagent formation is sluggish or doesn't initiate. What steps can I take?
A3: Initiation of Grignard reagent formation can sometimes be challenging. Here's a troubleshooting workflow:
Caption: Troubleshooting Grignard reaction initiation.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) can help expose a fresh, reactive surface.
-
Sonication: Placing the reaction flask in an ultrasonic bath can sometimes provide the energy needed to initiate the reaction.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of methyl iodide or bromide (1.1 eq) in anhydrous diethyl ether or THF. Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated (visible by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Reaction with α-Tetralone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of α-tetralone (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the α-tetralone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for another hour. Cool the reaction mixture back down to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis. Retrieved from
-
Benchchem. (n.d.). dihydronaphthalene from 1-methyl- 1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from
-
Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from
-
Toma, S., et al. (2021). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of Molecular Structure, 1243, 130842.
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.
Section 1: Troubleshooting Guide & FAQs
The most prevalent and efficient method for synthesizing the target tertiary alcohol, this compound, is the addition of a methyl Grignard reagent (such as methylmagnesium bromide, MeMgBr) to the ketone α-tetralone. While straightforward in principle, this reaction is sensitive to conditions and can generate a characteristic profile of byproducts. This section addresses the most common observational queries.
Question 1: My crude reaction mixture shows a significant amount of unreacted α-tetralone. What are the likely causes?
Answer: Observing a large percentage of unreacted starting material almost always points to issues with the Grignard reagent's quality or reactivity. The Grignard reagent is a potent nucleophile but also a very strong base, making it highly reactive with any protic source.[1]
Possible Causes & Solutions:
-
Presence of Moisture: Even trace amounts of water in the glassware, solvent (typically THF or diethyl ether), or α-tetralone will quench the Grignard reagent, converting it to methane gas and magnesium salts.
-
Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade, and it is best practice to distill them from a suitable drying agent (e.g., sodium/benzophenone) prior to use.
-
-
Poor Quality Grignard Reagent: Commercially purchased Grignard reagents can degrade over time upon storage. If you are preparing it in situ, the magnesium turnings may have an passivating oxide layer.
-
Solution: For commercial solutions, it is crucial to titrate the reagent (e.g., using iodine or a sal-phen indicator) before use to determine its active concentration. When preparing it yourself, activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Competitive Enolization: α-Tetralone has acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). The Grignard reagent can act as a base, removing one of these protons to form a magnesium enolate. This consumes the reagent without forming the desired alcohol.
-
Solution: This is an inherent competitive pathway. Adding the α-tetralone solution slowly to the Grignard reagent (inverse addition) at a low temperature (e.g., 0 °C) can sometimes favor the nucleophilic addition over enolization. Ensure you are using a sufficient excess of the Grignard reagent (typically 1.2-1.5 equivalents) to account for some loss to this pathway.
-
Question 2: I've isolated a non-polar impurity that appears to be an alkene. What is it and how can I prevent its formation?
Answer: This is the most common byproduct issue. The target molecule, this compound, is a tertiary benzylic alcohol, which is highly susceptible to acid-catalyzed dehydration.[2] The resulting byproducts are typically a mixture of two isomeric alkenes.
-
1-methyl-3,4-dihydronaphthalene (Endocyclic, more substituted, thermodynamically favored).
-
1-methylene-1,2,3,4-tetrahydronaphthalene (Exocyclic, less substituted, kinetically favored).[3]
Causality (E1 Elimination Mechanism): The dehydration proceeds via an E1 (Elimination, Unimolecular) mechanism.[2] The acidic workup protonates the hydroxyl group, converting it into a good leaving group (H₂O). Departure of water generates a stable tertiary benzylic carbocation. A base (like water) then abstracts a proton from an adjacent carbon to form a double bond. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene.[4]
DOT Script for Dehydration Mechanism
Caption: Figure 1: Acid-Catalyzed Dehydration Byproducts
Prevention Strategies:
-
Gentle Workup: Avoid using strong mineral acids (like HCl or H₂SO₄) for the reaction quench. The standard and preferred method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and effectively hydrolyzes the magnesium alkoxide intermediate without promoting significant dehydration.
-
Temperature Control: Perform the workup and extraction at low temperatures (0 °C to room temperature). Avoid heating the reaction mixture until after the acidic catalyst has been completely removed.
-
Avoid Distillation: Do not attempt to purify the final product by distillation, as the required temperatures will almost certainly cause elimination. Purification should be performed using column chromatography.
Question 3: My mass spectrometry results show a high molecular weight byproduct, roughly double the mass of the starting ketone. What is this?
Answer: This byproduct is likely the result of an aldol-type self-condensation of the α-tetralone starting material. As mentioned in FAQ 1, the Grignard reagent can deprotonate α-tetralone to form an enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule of α-tetralone.
This dimerization leads to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. This pathway is favored when the Grignard reagent is added too slowly to the ketone or when a weaker, non-nucleophilic base is inadvertently present.
Solution:
-
Standard Addition: Ensure you are adding the ketone solution to a stirred solution of the Grignard reagent, not the other way around. This maintains an excess of the Grignard reagent, favoring the desired 1,2-addition over the competing enolization/condensation pathway.
-
Purity of Reagents: Ensure your α-tetralone does not contain acidic or basic impurities that could catalyze self-condensation.
Section 2: Byproduct Characterization
A successful synthesis requires accurate identification of impurities. The table below summarizes the key characteristics of the most common byproducts.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) |
| α-Tetralone (Starting Material) | 146.19 | ~8.0 (d, 1H, Ar-H ortho to C=O), 2.9 (t, 2H, -CH₂-C=O), 2.6 (t, 2H, Ar-CH₂-) | |
| 1-methyl-3,4-dihydronaphthalene | 144.22 | ~6.0 (t, 1H, vinylic-H), ~2.2 (s, 3H, vinylic-CH₃) | |
| 1-methylene-1,2,3,4-tetrahydronaphthalene | 144.22 | ~5.2 & ~4.8 (2 x s, 2H, exocyclic =CH₂) | |
| Biphenyl (From Phenyl Grignard) | 154.21 | 7.6-7.3 (m, 10H, Ar-H) |
Note: Biphenyl is not a common byproduct when using methylmagnesium bromide but is a classic example of a Wurtz coupling side product in Grignard reactions using aryl halides and is included for completeness.[5]
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to maximize the yield of the desired tertiary alcohol while minimizing byproduct formation.
Materials:
-
α-Tetralone (1.0 eq)
-
Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.5 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with the methylmagnesium bromide solution and cool to 0 °C in an ice bath.
-
Dissolve α-tetralone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the α-tetralone solution dropwise to the stirred Grignard solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the α-tetralone spot has disappeared.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold, saturated aqueous NH₄Cl solution.
-
Continue adding the NH₄Cl solution until the vigorous bubbling ceases and two clear layers are observed.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
DOT Script for Synthetic Workflow
Caption: Figure 2: Experimental Workflow
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The non-polar dehydration byproducts will elute first, followed by any unreacted α-tetralone, and finally the desired polar alcohol product.
-
Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid or viscous oil.
References
-
PrepChem. (2023). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
-
ResearchGate. (n.d.). α‐Alkylation of α‐tetralol with primary aliphatic alcohols. Available at: [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]
- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Available at: [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Available at: [Link]
-
Beyond Benign. (n.d.). A Greener Alcohol Dehydration. Available at: [Link]
-
ResearchGate. (2020, January 6). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations. Available at: [Link]
-
Michael Leonard. (2013, December 17). Alpha Alkylation. YouTube. Available at: [Link]
-
PubMed Central. (2023, June 7). Ketone α-alkylation at the more-hindered site. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9. Available at: [Link]
-
ChemBK. (2024, April 9). 1,2,3,4-tetrahydronaphthalen-1-ol. Available at: [Link]
-
Doubtnut. (2021, November 2). Predict the major product of acid catalysed dehydration of : (i) 1-Methylcyclohexanol. YouTube. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Available at: [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Available at: [Link]
-
OECD. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the dedicated technical support guide for the purification of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this tertiary benzylic alcohol. Here, we provide not just protocols, but the underlying principles and troubleshooting advice to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the Grignard reaction of methylmagnesium bromide with α-tetralone. Potential impurities include:
-
Unreacted α-tetralone: The starting ketone may be carried through if the reaction is incomplete.
-
Dehydration product (1-Methyl-3,4-dihydronaphthalene): Being a tertiary benzylic alcohol, the product is prone to acid-catalyzed dehydration, which can occur during workup or purification.[1]
-
Solvent and reagent residues: Ethereal solvents from the Grignard reaction and any quenching agents.
-
Magnesium salts: From the Grignard reagent, typically removed during aqueous workup.
Q2: My crude product is an oil, but I've seen reports of it being a solid. What is its physical state?
A2: this compound has a relatively low melting point. The presence of impurities can depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. The pure compound is a solid.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of spectroscopic methods is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any impurities. Key signals for the product include a singlet for the methyl group and the absence of the ketone signal from the starting material.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch around 3400 cm⁻¹ and the absence of the C=O stretch from α-tetralone (around 1680 cm⁻¹).[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (162.23 g/mol ).[3][4]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Troubleshooting Purification Challenges
Scenario 1: My primary impurity is the starting material, α-tetralone.
Question: How do I efficiently remove unreacted α-tetralone from my crude this compound?
Answer & Rationale: Column chromatography is the most effective method in this case due to the significant polarity difference between the alcohol product and the ketone starting material. The hydroxyl group in your product will interact more strongly with the polar stationary phase (silica gel or alumina) compared to the ketone.[5][6]
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as it is a versatile and cost-effective choice for separating compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection:
-
Begin by determining the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of ~0.3 for the desired product (this compound) on the TLC plate.[5] The α-tetralone will have a higher Rf value.
-
A typical eluent system would be in the range of 10-30% ethyl acetate in hexanes.
-
-
Column Packing:
-
Proper packing is crucial to avoid channeling and ensure good separation.[7] A slurry packing method is generally preferred.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent mixture. You can use a gradient elution by gradually increasing the polarity (increasing the percentage of ethyl acetate) to speed up the process after the less polar impurities have eluted.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Scenario 2: My product is contaminated with the dehydrated alkene, 1-Methyl-3,4-dihydronaphthalene.
Question: I'm observing the formation of an alkene byproduct. How can I minimize its formation and remove it?
Answer & Rationale: The formation of 1-methyl-3,4-dihydronaphthalene occurs via acid-catalyzed dehydration.[1] To minimize this, avoid acidic conditions during workup and purification. If the alkene has already formed, column chromatography can separate it from the alcohol, as the non-polar alkene will elute much faster than the more polar alcohol.
Preventative Measures:
-
Neutral Workup: During the workup of your reaction, use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids.
-
Avoid Acidic Media: Be mindful of the pH during extraction.
-
Use Neutral or Basic Alumina for Chromatography: If your compound is particularly sensitive to acid, consider using neutral or basic alumina as the stationary phase for chromatography instead of the slightly acidic silica gel.[5]
Purification Strategy:
-
Column Chromatography: As detailed in the previous scenario, the alkene will have a very high Rf value and will elute with the non-polar solvent front. The desired alcohol will be retained on the column and elute later.
Scenario 3: My product is an oil and won't crystallize.
Question: I've purified my product by column chromatography, but it remains an oil. How can I induce crystallization?
Answer & Rationale: If your product is pure but oily, it may be a supercooled liquid. Inducing crystallization can sometimes be achieved through various techniques. Recrystallization is a powerful technique for purifying solids and can also be used to obtain crystalline material from a purified oil.[8][9][10][11]
Detailed Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[11]
-
Test small amounts of your product in various solvents. Good candidates for this compound, a moderately polar compound, could be hexanes, heptane, or a mixed solvent system like ethyl acetate/hexanes.
-
-
Procedure:
-
Dissolve the oily product in the minimum amount of boiling solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Workflow & Decision Making
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a decision-making workflow.
Caption: Decision tree for selecting the appropriate purification technique.
Experimental Workflow: Column Chromatography
This diagram illustrates the key stages of purification by column chromatography.
Caption: Step-by-step workflow for purification via column chromatography.
Quantitative Data Summary
| Purification Method | Key Separation Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption based on polarity.[5][6] | >98% | High resolution for complex mixtures; versatile. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | Differential solubility at varying temperatures.[8][9] | >99% (if successful) | Yields high-purity crystalline material; scalable. | Not suitable for all compounds (oils); potential for product loss in mother liquor. |
| Distillation | Separation based on differences in boiling points.[12] | Purity depends on boiling point differences. | Effective for volatile impurities or large-scale purification. | Not ideal for thermally sensitive compounds; may not separate compounds with close boiling points. The boiling point of this compound is approximately 270 °C.[13] |
References
-
Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]
-
Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 14944-28-6). (n.d.). Cheméo. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Simple and fractional distillations. (2013, September 17). Khan Academy. Retrieved from [Link]
-
Isolation of 1,2,3,4-tetramethylbenzene, 5,6,7,8-tetrahydronaphthalene, 1-methyl-5,6,7,8-tetrahydronaphthalene, and 2-methyl-5,6. (n.d.). NIST Technical Series Publications. Retrieved from [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024, May 13). YouTube. Retrieved from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE. (2004, July 23). Organisation for Economic Co-operation and Development. Retrieved from [Link]
-
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. (n.d.). PubChem. Retrieved from [Link]
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. chromtech.com [chromtech.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This molecule, while a valuable synthetic intermediate, presents unique challenges due to the steric congestion around its tertiary benzylic alcohol functional group. The C1-methyl group and the fused aliphatic ring create a sterically hindered environment that can significantly impact reaction outcomes, leading to low yields, unexpected side products, or complete reaction failure.
This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these challenges and provide field-proven, evidence-based protocols to overcome them.
Section 1: Troubleshooting Dehydration (E1 Elimination) Reactions
Dehydration of this compound is a common transformation to introduce unsaturation. However, the reaction is often plagued by issues of regioselectivity and carbocation rearrangements. Tertiary alcohols readily dehydrate via an E1 mechanism, which proceeds through a carbocation intermediate.[1][2][3] The stability and subsequent reaction pathways of this intermediate are central to understanding and troubleshooting these reactions.
FAQ 1.1: My acid-catalyzed dehydration is giving a complex mixture of alkene isomers and low yields. How can I achieve a clean, high-yielding reaction?
The Problem: Standard strong acid catalysts (e.g., H₂SO₄, H₃PO₄) at high temperatures often lead to a mixture of the desired 1-methyl-3,4-dihydronaphthalene (endocyclic) and 1-methylene-1,2,3,4-tetrahydronaphthalene (exocyclic) products. According to Zaitsev's rule, the more substituted (endocyclic) alkene is generally the thermodynamically favored product.[4][5] However, the high energy of the carbocation intermediate can also lead to rearrangements and polymerization, reducing the overall yield.
The Underlying Science: The reaction proceeds via protonation of the hydroxyl group, which then departs as a water molecule to form a stable tertiary benzylic carbocation.[6][7] A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. The indiscriminate nature of strong acids and the high reactivity of the carbocation make this process difficult to control.[2]
Solution: Employ a Mild and Selective Dehydrating Agent. To avoid the harsh conditions of strong acid catalysis, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a superior alternative.[8][9] It is a mild and selective reagent that facilitates dehydration via a concerted, intramolecular syn-elimination mechanism (Ei).[10][11] This pathway avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements and improving selectivity.
Caption: Troubleshooting workflow for dehydration reactions.
Experimental Protocol: Dehydration using Burgess Reagent
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous benzene.
-
Reagent Addition: Add Burgess reagent (1.2 eq) to the solution at room temperature.
-
Reaction: Gently reflux the mixture (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.
Section 2: Troubleshooting Nucleophilic Substitution (SN1) Reactions
Attempting to substitute the hydroxyl group via an SN1 pathway is another common objective. However, the high stability of the tertiary benzylic carbocation intermediate makes the system prone to elimination (E1) as a competing pathway, and the potential for rearrangements persists.[12][13]
FAQ 2.1: My SN1 reaction with a nucleophile (e.g., Br⁻, CN⁻) is resulting primarily in the elimination product (alkene). How can I favor substitution?
The Problem: When the hydroxyl group is protonated and leaves as water, the resulting carbocation is a key intermediate for both SN1 and E1 pathways.[14] Nucleophiles can act as bases, abstracting a proton and leading to the alkene. This is especially true at elevated temperatures.
The Underlying Science: The SN1 and E1 reactions share the same rate-determining step: the formation of the carbocation.[15] The subsequent step, either nucleophilic attack (SN1) or deprotonation (E1), is a fast process. The product ratio is therefore determined by the relative rates of these competing pathways. For sterically hindered substrates, the nucleophile may find it easier to access a peripheral proton (acting as a base) than to attack the sterically congested carbocation center.
Solution: The Mitsunobu Reaction for Controlled Substitution with Inversion. The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of functional groups with high fidelity and, importantly, with complete inversion of stereochemistry.[16][17] This reaction avoids the formation of a free carbocation. Instead, it activates the hydroxyl group in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[17][18] The activated alcohol is then displaced by a suitable pronucleophile in a classical SN2 fashion.
Caption: Simplified Mitsunobu reaction workflow.
Key Considerations for Mitsunobu Reactions:
-
Nucleophile pKa: The reaction works best with acidic nucleophiles (pKa < 15), such as carboxylic acids, phenols, or imides.[16]
-
Steric Hindrance: While generally robust, highly sterically hindered tertiary alcohols can be challenging substrates for the standard Mitsunobu reaction.[19] Modified conditions, such as using (cyanomethylene)trimethylphosphorane (CMMP), may be required for particularly stubborn cases.
-
Byproducts: A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts, often requiring careful chromatography.
Experimental Protocol: Mitsunobu Esterification
-
Preparation: To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DEAD (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ester from the phosphine oxide and hydrazine byproducts.
Section 3: Challenges in Oxidation Reactions
FAQ 3.1: I am unable to oxidize the tertiary alcohol to a ketone using standard reagents like PCC or Jones reagent. Is this transformation possible?
The Problem: Oxidation of a tertiary alcohol is generally not feasible under standard conditions because it lacks a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in most oxidation mechanisms.
The Underlying Science: Reagents like chromic acid (Jones) or pyridinium chlorochromate (PCC) require the presence of a C-H bond on the alcohol-bearing carbon to form a carbonyl group. Without this proton, the reaction cannot proceed to the ketone. Forcing conditions will likely lead to degradation and C-C bond cleavage rather than the desired oxidation.
Potential Solution: Specialized Oxidants for Benzylic Alcohols. While direct oxidation is challenging, some modern methods have been developed for the oxidation of activated (e.g., benzylic) alcohols. N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective reagents for the mild oxidation of benzylic alcohols to the corresponding ketones and aldehydes, often without overoxidation.[20][21][22] These reactions may proceed through a ligand-exchange process followed by elimination.
Comparative Data on Reaction Strategies
| Reaction Type | Reagent/Conditions | Key Challenge(s) | Recommended Solution | Expected Outcome |
| Dehydration | H₂SO₄, heat | Low regioselectivity, rearrangements, low yield | Burgess Reagent, Benzene, Reflux | High yield of the major alkene isomer, minimal side products.[10] |
| Substitution | HBr, heat | Competition from E1 elimination | Mitsunobu Reaction (PPh₃, DEAD, Nu-H) | Clean substitution product with inversion of configuration.[17] |
| Oxidation | Jones Reagent (CrO₃) | No reaction (tertiary alcohol) | N-Heterocyclic Iodane (NHI) with additives | Potential for clean oxidation to the corresponding ketone.[20] |
This guide provides a starting point for troubleshooting common synthetic hurdles with this compound. The key to success lies in understanding the mechanistic pathways available to this sterically hindered molecule and choosing reagents that circumvent the problematic formation of uncontrolled carbocation intermediates.
References
-
Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. J. Am. Chem. Soc., 90(17), 4744–4745. [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. J. Indian Inst. Sci., 81, 461–476. [Link]
-
Burgess, E. M., Penton Jr., H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. J. Org. Chem., 38(1), 26–31. [Link]
-
SynArchive. (n.d.). Burgess Dehydration. Retrieved from [Link]
-
Organic Chemistry. (2023, February 15). Burgess Reagent Dehydration Mechanism. YouTube. [Link]
-
Royal Society of Chemistry. (2015). The Mitsunobu reaction: A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.8: Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols. Retrieved from [Link]
-
Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
-
YouTube. (2020, May 8). SN1 reactions of tertiary and secondary alcohols with HX. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
Eduncle. (2020, November 6). Why secondary and tertiary alcohol react with halogen acid by sn1 and and primary alcohol react with halogen acid by sn2. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
PubMed. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write a mechanism for the E1 dehydration of 1-methyl-1-cyclohexanol. Retrieved from [Link]
-
CSIRO Publishing. (1991). Carbocation-Mediated Rearrangements Within [n.m.1]Propellane Frameworks. Australian Journal of Chemistry, 44(4), 593-611. [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14944-28-6). Retrieved from [Link]
-
YouTube. (2021, May 21). Carbocation Rearrangements (Hydride shift, Methyl shift, and Ring Expansion). Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw the mechanism for the dehydration of 1-methylcyclohexanol. Retrieved from [Link]
-
Allen. (n.d.). Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Retrieved from [Link]
-
Doubtnut. (2021, November 1). Predict the major product of acid catalysed dehydration of : (i) 1-Methylcyclohexanol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol [allen.in]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Burgess reagent - Wikipedia [en.wikipedia.org]
- 9. Burgess_reagent [chemeurope.com]
- 10. journal.iisc.ac.in [journal.iisc.ac.in]
- 11. synarchive.com [synarchive.com]
- 12. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Why secondary and tertiary alcohol react with halogen acid by sn1 and and primary [scoop.eduncle.com]
- 14. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 22. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this chiral tertiary benzylic alcohol. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a tertiary alcohol on a tetralin framework, presents unique stability challenges. The primary degradation pathways of concern are acid-catalyzed dehydration and autoxidation, which can lead to the formation of impurities and potentially hazardous byproducts. Understanding these pathways is critical for the successful handling, storage, and application of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Unexpected Formation of an Alkene Impurity Detected by GC-MS or NMR.
Symptom: Your analytical data (GC-MS, NMR) shows the presence of a compound with a molecular weight of 144.21 g/mol , corresponding to the loss of water from the parent molecule. You may observe new olefinic proton signals in the 1H NMR spectrum.
Probable Cause: Acid-Catalyzed Dehydration
As a tertiary benzylic alcohol, this compound is highly susceptible to acid-catalyzed dehydration, an E1 elimination reaction, to form 4-Methyl-1,2-dihydronaphthalene.[2] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a good leaving group (water), forming a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.[2]
Solutions:
-
pH Control:
-
During aqueous workups, avoid acidic conditions. Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.[3]
-
If purification by silica gel chromatography is necessary, be aware that standard silica gel can be acidic. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative purification method like recrystallization.
-
-
Temperature Management:
-
Perform all workup and purification steps at low temperatures (e.g., using an ice bath) to minimize the rate of the elimination reaction.[3]
-
-
Solvent Choice:
-
When working with the compound in solution, use aprotic, non-acidic solvents.
-
Analytical Workflow for Detecting Dehydration:
A detailed workflow for using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the dehydration product is provided below.
Issue 2: Gradual Degradation of the Compound Upon Storage.
Symptom: Over time, you observe a decrease in the purity of your stored this compound, even when protected from acid. You may also notice the formation of unknown impurities.
Probable Cause: Autoxidation and Peroxide Formation
The tetralin scaffold is known to be susceptible to autoxidation, a reaction with atmospheric oxygen, to form hydroperoxides.[4][5] This process is often initiated by light, heat, or the presence of radical initiators. These peroxides can be unstable and potentially explosive, especially upon concentration.[6]
Solutions:
-
Proper Storage:
-
Inhibitors:
-
If compatible with your downstream applications, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to the stored compound to slow down the rate of peroxide formation.[8]
-
-
Regular Testing:
Safety Protocol for Peroxide Detection:
A simple and effective qualitative test for the presence of peroxides is outlined below.
Issue 3: Formation of Isomeric Impurities.
Symptom: You observe impurities with the same mass as your desired product or its dehydration product, but with different retention times in GC or different chemical shifts in NMR.
Probable Cause: Carbocation Rearrangement
The tertiary carbocation intermediate formed during acid-catalyzed dehydration can potentially undergo rearrangement to form a more stable carbocation, leading to the formation of isomeric alkenes. While less common than simple dehydration, this is a possibility that should be considered, especially under harsh acidic conditions or at elevated temperatures.
Solutions:
-
Mild Reaction Conditions: The most effective way to prevent carbocation rearrangements is to avoid the conditions that lead to their formation in the first place. Adhering to the recommendations for preventing dehydration (mild pH, low temperature) will also minimize the risk of rearrangements.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) in a cool, dark location.[7] For extended periods, storage in a freezer is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air.
Q2: How can I confirm the identity of the dehydration product, 4-Methyl-1,2-dihydronaphthalene?
A2: The identity of the dehydration product can be confirmed by GC-MS and NMR spectroscopy. The GC-MS will show a molecular ion peak at m/z 144.[10][11][12] The 1H NMR spectrum will exhibit characteristic signals for the vinylic proton and the allylic protons, which will be distinct from the signals of the parent alcohol.
Q3: Is it safe to distill this compound?
A3: Distillation can be hazardous if peroxides are present. Always test for peroxides before any distillation or concentration step.[4][9] If peroxides are detected, they must be removed before heating. Furthermore, never distill to dryness, as this can concentrate any residual peroxides to explosive levels.[4]
Q4: My NMR spectrum looks complex. What are the expected chemical shifts for the parent compound?
-
Methyl group (C1-CH₃): A singlet around 1.5 ppm.
-
Aliphatic protons on the tetralin ring: A series of multiplets between 1.6 and 2.8 ppm.
-
Aromatic protons: Multiplets in the range of 7.0-7.5 ppm.
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide range and will exchange with D₂O.
Part 3: Experimental Protocols and Data
Protocol 1: GC-MS Analysis of this compound and its Dehydration Product
This protocol provides a general method for the separation and identification of the parent alcohol and its primary dehydration product.
| Parameter | Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-400 |
Expected Retention Times:
-
4-Methyl-1,2-dihydronaphthalene: Will elute earlier due to its lower boiling point and polarity.
-
This compound: Will have a longer retention time.
Mass Spectra:
-
This compound: Molecular ion (M⁺) at m/z 162, with a significant fragment at m/z 144 (M-18) due to the loss of water in the ion source.
-
4-Methyl-1,2-dihydronaphthalene: Molecular ion (M⁺) at m/z 144.[10][11][12]
Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)
This is a simple colorimetric test to detect the presence of peroxides.
Materials:
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch solution (optional)
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add a small crystal of potassium iodide.
-
Shake the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides.[1][13] The intensity of the color is proportional to the peroxide concentration.
-
For enhanced sensitivity, a few drops of a starch solution can be added. A blue-black color indicates the presence of peroxides.[7]
Interpretation:
-
No color change: Peroxides are not detected.
-
Yellow/Brown/Blue-black color: Peroxides are present. The material should be handled with extreme caution and should not be heated or concentrated. Contact your institution's environmental health and safety office for guidance on disposal.
Part 4: Visualizations
Diagram 1: Acid-Catalyzed Dehydration of this compound
Caption: Free-radical chain mechanism for the autoxidation of the tetralin scaffold.
References
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
- Howard, J. A., & Ingold, K. U. (1964). The kinetics of the inhibited autoxidation of tetralin. Canadian Journal of Chemistry, 42(5), 1044-1056.
-
MIT EHS. (n.d.). Quick Guide for Peroxide-Forming Chemicals. Retrieved from [Link]
-
Filo. (2024, September 27). How can you detect presence of organic peroxides in ether? Retrieved from [Link]
-
UAMS Research and Innovation. (n.d.). Peroxide Formers: Safety and Disposal. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2022, August 11). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]
-
Missouri S&T Environmental Health and Safety. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from [Link]
-
The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]
-
Radiant Innovations. (n.d.). Peroxide Test. Retrieved from [Link]
-
The Hong Kong University of Science and Technology. (n.d.). Peroxide Tests. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]
-
askIITians. (2017, March 3). How to detect presence of peroxide in ether???? Please answer me. Retrieved from [Link]
-
Reddit. (2020, July 22). Testing for presence of peroxides in ether solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzilic acid rearrangement. Retrieved from [Link]
- Bexrud, J. A., & Schafer, L. L. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13017–13025.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Bolshan, Y., & Batey, R. A. (2005). Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. Organic letters, 7(25), 5713-5716.
-
Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. Retrieved from [Link]
-
YouTube. (2022, December 29). Benzilic acid rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dihydro-4-methylnaphthalene. Retrieved from [Link]
-
A Level Chemistry. (n.d.). Dehydration of alcohols. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Dehydration Of Alcohols. Retrieved from [Link]
-
Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]
-
YouTube. (2023, October 12). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. Retrieved from [Link]
-
SpectraBase. (n.d.). Naphthalene, 1,2-dihydro-4-methyl-. Retrieved from [Link]
-
Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
-
WebAssign. (n.d.). Dehydration of Alcohols-Gas Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
Sources
- 1. How can you detect presence of organic peroxides in ether? Give any one m.. [askfilo.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. research.uams.edu [research.uams.edu]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. 1,2-Dihydro-4-methylnaphthalene | C11H12 | CID 582327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing tertiary alcohols using one of organic chemistry's most powerful C-C bond-forming reactions. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Grignard Reagent Formation - The Foundation
The success of the entire synthesis hinges on the efficient formation of the Grignard reagent (R-MgX). Problems at this stage are common but can be systematically overcome.
Q1: I've combined my alkyl/aryl halide with magnesium turnings in dry ether, but the reaction won't start. What's wrong?
A: This is the most frequent issue and is almost always due to the passivating layer of magnesium oxide (MgO) on the metal surface, which prevents the reaction with the organic halide.[1][2] Additionally, trace amounts of water in your solvent or on your glassware will quench any small amount of Grignard reagent that does form, effectively inhibiting the reaction.[1][3]
Solutions and Causality:
-
Activate the Magnesium: The primary goal is to disrupt the MgO layer and expose a fresh, reactive metal surface.[2][4]
-
Mechanical Activation: In the reaction flask (under inert gas), use a dry glass rod to crush some of the magnesium turnings. This physically breaks the oxide layer.[1][5]
-
Chemical Activation: Add a small crystal of iodine (I₂). Iodine reacts with the magnesium surface, and the disappearance of its characteristic brown color is a strong indicator of reaction initiation.[1][2] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts readily with Mg to form ethylene gas and MgBr₂, cleaning the surface.[2][4]
-
-
Ensure Anhydrous Conditions: Grignard reagents are potent bases and will react instantly with protic sources.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120 °C) for several hours and cooling under a stream of dry nitrogen or argon.[1]
-
Solvent: Use freshly opened anhydrous grade solvent or solvent dried over an appropriate agent. For ethereal solvents like THF or diethyl ether, sodium wire with benzophenone indicator (forming the deep blue ketyl radical) is a classic method for ensuring rigorous dryness.[6] Molecular sieves (3Å or 4Å) are also an excellent and safer alternative.[7][8]
-
-
Initiate Locally: Add only a small volume of your halide solution to the magnesium first. Use a heat gun to gently warm that spot. A successful initiation is marked by bubble formation, a cloudy grey appearance, and self-sustaining reflux as the reaction is highly exothermic.[1][3] Once initiated, the rest of the halide can be added at a controlled rate.
Q2: My reaction initiated, but the solution turned dark brown/black and the yield of my reagent is low. What happened?
A: A dark coloration often points to side reactions, primarily Wurtz-type coupling, where the Grignard reagent reacts with the remaining alkyl halide (R-MgX + R-X → R-R + MgX₂).[3] This is more common at high concentrations or if the reaction temperature is too high, and it can produce finely divided metal byproducts that darken the solution.[1]
Solutions and Causality:
-
Control the Addition Rate: Add the alkyl halide solution dropwise from an addition funnel. The goal is to maintain a gentle, steady reflux from the reaction's own exotherm, without needing external heating. This keeps the concentration of the unreacted halide low, minimizing the Wurtz coupling side reaction.[3]
-
Ensure Efficient Stirring: Vigorous stirring ensures that the alkyl halide reacts quickly with the magnesium surface rather than building up in solution where it can couple with the formed Grignard reagent.
Section 2: The Addition Reaction - Low Yield & Competing Pathways
Once the Grignard reagent is formed, its reaction with a ketone or ester is the key step to forming the tertiary alcohol. Low yields here are typically due to competing side reactions.[3][9]
Q3: I've added my ketone to the Grignard reagent, but after work-up, I've recovered mostly my starting ketone. Why?
A: This is a classic sign of enolization . If your ketone has protons on the carbon alpha to the carbonyl (α-protons), the Grignard reagent can act as a base and simply deprotonate it to form a magnesium enolate.[3][9] This is especially problematic with sterically hindered ketones and/or bulky Grignard reagents, where the nucleophilic attack on the carbonyl carbon is slowed, giving the acid-base reaction time to dominate.[10][11]
Solutions and Causality:
-
Lower the Temperature: Perform the addition at a low temperature (e.g., -78 °C to 0 °C).[11][12] Nucleophilic addition generally has a lower activation energy than deprotonation. By lowering the temperature, you favor the desired kinetic pathway (addition) over the competing enolization.
-
Reverse the Addition: Add the Grignard reagent slowly to the ketone solution (not the other way around). This ensures the Grignard reagent is always the limiting species in the flask, minimizing its ability to act as a base on the bulk ketone.
-
Change the Reagent/Solvent: If possible, using a less sterically hindered Grignard reagent can help.[10] In some cases, switching from THF to a less-coordinating solvent like diethyl ether can alter the reactivity of the Grignard reagent and favor addition.
Q4: When using an ester as a substrate, my yield of tertiary alcohol is low and I get a complex mixture. What's the issue?
A: The reaction of a Grignard reagent with an ester proceeds via a two-step mechanism.[13][14]
-
The first equivalent of Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.
-
This intermediate collapses, expelling the alkoxy group (-OR') to form a ketone.
-
This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of Grignard reagent to give the tertiary alcohol product.[13][15]
Low yields occur if this sequence is not controlled. If less than two full equivalents of the Grignard reagent are used, or if the intermediate ketone does not react completely, you will end up with a mixture of starting ester, intermediate ketone, and final tertiary alcohol product after work-up.[13]
Solutions and Causality:
-
Use at Least 2 Equivalents of Grignard Reagent: It is critical to use a stoichiometric excess (e.g., 2.1 - 2.5 equivalents) of the Grignard reagent to drive the reaction to completion and ensure all of the intermediate ketone is consumed.[13][15]
-
Verify Reagent Concentration: The concentration of a self-made Grignard reagent is never exactly the theoretical value. It is essential to titrate the reagent before use to know its true molarity.[1][3] This allows for the precise addition of >2 equivalents. A common and reliable method is titration with a solution of I₂ in THF containing LiCl.[16][17]
Section 3: Reaction Work-up & Isolation
The final stage of quenching the reaction and isolating the product can present its own challenges.
Q5: During the aqueous work-up, I've formed a thick, unmanageable emulsion that won't separate. How do I break it?
A: This is very common. The basic magnesium salts (Mg(OH)X) formed during quenching are often gelatinous and can stabilize emulsions between the aqueous and organic layers.
Solutions and Causality:
-
Use Saturated Ammonium Chloride: The standard and most effective method for quenching a Grignard reaction is the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[18] NH₄Cl is a weak acid (pKa ≈ 9.2) that is strong enough to protonate the magnesium alkoxide to form the desired alcohol and to neutralize any excess Grignard reagent, but it is not acidic enough to cause acid-catalyzed elimination of the tertiary alcohol, which is a risk with strong acids.[7][18] The ammonium salts also help to keep the magnesium salts in the aqueous layer.
-
Add More Organic Solvent: Diluting the organic layer can sometimes help break the emulsion.
-
Add a Brine Wash: After the initial separation, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to draw water out of the organic phase and can aid in breaking up stubborn emulsions.[18]
-
Filter if Necessary: In severe cases, you may need to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the solid magnesium salts before proceeding with the separation.
Section 4: Key Protocols & Data
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol, based on the work of Knochel, provides an accurate measure of the active Grignard reagent concentration.[17]
-
Preparation: In a flame-dried vial under an inert atmosphere (N₂ or Ar), dissolve ~100 mg of I₂ in 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF.[17] The LiCl is crucial for solubilizing the iodine and ensuring a sharp endpoint.
-
Cooling: Cool the dark brown iodine solution to 0 °C in an ice bath with stirring.
-
Titration: Using a 1.0 mL syringe, add the Grignard solution dropwise to the stirred iodine solution. The Grignard reagent will consume the iodine.
-
Endpoint: The endpoint is reached when the solution transitions from brown/yellow to colorless and remains so for at least one minute.[17] Record the volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (mol/L) = (Moles of I₂) / (Volume of Grignard added in L)
-
-
Repeat: Perform the titration at least twice and average the results for accuracy.
Table 1: Common Ethereal Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Diethyl Ether | 34.6 | 4.3 | Very common, low boiling point makes initiation easy but can lead to solvent loss. Less coordinating than THF.[19] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for higher reaction temperatures if needed. Its higher coordinating ability can stabilize the Grignard reagent but may affect reactivity.[19][20] |
| 2-Methyl-THF | 80 | 6.2 | A greener alternative to THF with a higher boiling point and lower water miscibility. |
| Dioxane | 101 | 2.2 | High boiling point, but its coordinating ability and potential to form stable complexes can sometimes hinder reactivity. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484-485. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
- Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168.
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. Retrieved from [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Titration of Grignard Reagent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
askIITians. (2025). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieve Dried Solvent. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Drying ether for Grignard. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Drying ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Methylation of 1-Tetralone
Welcome to the technical support guide for the methylation of 1-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The methylation of 1-tetralone to produce 2-methyl-1-tetralone is a foundational reaction for the synthesis of various pharmaceutical agents and complex natural products.[1] However, like many ketone alkylations, this reaction is often plagued by side reactions that can complicate product purification and significantly reduce yields.
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental challenges and provide robust protocols to help you achieve clean, high-yielding, and selective methylation.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a very low yield of my desired 2-methyl-1-tetralone. What are the most common culprits?
A low yield in this reaction is typically traced back to one of three core issues: incomplete formation of the enolate intermediate, competition from side reactions, or suboptimal reaction conditions.
The most critical step is the initial deprotonation of 1-tetralone to form the enolate anion. For this step to be effective, the base must be strong enough to completely and rapidly convert the ketone to its enolate form.[2] If a weaker base is used (e.g., alkoxides like sodium ethoxide), the equilibrium will favor the starting ketone, leaving a significant portion unreacted.[3] Furthermore, any unreacted base can promote side reactions with your methylating agent.
The primary competing side reactions are:
-
O-methylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[4] O-methylation leads to the formation of a silyl enol ether, which is not the desired product.
-
Polymethylation: The desired product, 2-methyl-1-tetralone, still possesses an acidic α-proton. This proton can be removed by any remaining base, leading to the formation of a new enolate that can be methylated again to form 2,2-dimethyl-1-tetralone.
-
Aldol Condensation: If enolate formation is slow or incomplete, the enolate can react with the unreacted 1-tetralone starting material, leading to aldol condensation products.
To address these issues, it is essential to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF), typically at low temperatures (-78 °C).[5][6] This ensures rapid and quantitative conversion of the ketone to its lithium enolate, minimizing the presence of other reactive species before the methylating agent is introduced.[2]
Q2: My main product is the O-methylated enol ether, not the C-methylated ketone. How can I favor C-alkylation?
This is a classic challenge of controlling the reactivity of an ambident nucleophile. The outcome of C- versus O-alkylation is governed by several factors, which can be rationalized using Hard and Soft Acid-Base (HSAB) theory. The enolate has a "hard" nucleophilic center at the oxygen atom (high charge density, electronegative) and a "softer" nucleophilic center at the carbon atom.
To favor the desired C-alkylation, you should pair the soft carbon nucleophile with a "soft" electrophile.[7]
-
Choice of Methylating Agent: Soft electrophiles like methyl iodide (CH₃I) or methyl bromide (CH₃Br) are preferred for C-alkylation.[7] Harder electrophiles, such as dimethyl sulfate or methyl triflate, have a greater tendency to react at the hard oxygen center, leading to more O-alkylation product.
-
Counter-ion: The lithium cation (Li⁺) from LDA coordinates tightly with the oxygen atom of the enolate in solvents like THF.[4] This association blocks the oxygen site, making the carbon atom more accessible for attack by the electrophile, thereby favoring C-alkylation.
-
Solvent: Aprotic solvents like THF are ideal. Protic solvents can solvate the enolate and interfere with the desired reaction pathway.
Troubleshooting Workflow: C- vs. O-Alkylation
Caption: Key reaction pathways in the methylation of 1-tetralone.
| Parameter | Kinetic Control (Recommended) | Thermodynamic Control | Expected Outcome for 1-Tetralone |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA) [6][8] | Weaker, smaller (e.g., NaH, NaOEt) | Kinetic: Rapid, clean, irreversible enolate formation. |
| Temperature | Low (-78 °C) [8] | Higher (0 °C to RT) [8] | Low Temp: Suppresses side reactions like polymethylation and aldol condensation. |
| Solvent | Aprotic (e.g., THF) [2] | Aprotic or protic (e.g., Ethanol) | THF: Solubilizes LDA and stabilizes the lithium enolate. |
| Reaction Time | Short (for enolate formation) [8] | Long (to reach equilibrium) [8] | Short Time: Prevents enolate decomposition or side reactions. |
Validated Experimental Protocol
Selective Mono-methylation of 1-Tetralone under Kinetic Control
This protocol is designed to maximize the yield of 2-methyl-1-tetralone while minimizing O-alkylation and polymethylation side products.
Materials:
-
1-Tetralone (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes)
-
Methyl Iodide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard extraction and purification solvents/reagents (e.g., diethyl ether, brine, MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
LDA Preparation (In Situ):
-
In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of 1-tetralone (1.0 eq) in anhydrous THF.
-
Add the 1-tetralone solution dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the lithium enolate. [2]4. Methylation:
-
Slowly add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to obtain pure 2-methyl-1-tetralone. [9]
-
References
-
PrepChem. (n.d.). Synthesis of 2-methylene-1-tetralone. PrepChem.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
That's Not Rocket Science. (2019, January 16). carbonyl alkylations with LDA [Video]. YouTube. Retrieved from [Link]
-
O'Brien, A. G., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1569-1574. DOI:10.1039/D3RE00229B. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
JoVE. (n.d.). Video: α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(35), 6949-6952. DOI:10.1039/C4OB01235A. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 5. youtube.com [youtube.com]
- 6. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. prepchem.com [prepchem.com]
Recrystallization methods for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
An essential purification technique for solid organic compounds, recrystallization is particularly crucial in the synthesis and development of pharmaceutical intermediates.[1][2] This guide provides a comprehensive technical support center for the recrystallization of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (C₁₁H₁₄O), a tertiary alcohol with significant application in chemical synthesis.[3]
As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to troubleshoot and optimize the purification process effectively. We will delve into solvent selection strategies, detailed protocols, and a robust troubleshooting guide to address common challenges encountered in the laboratory.
Understanding the Molecule: Key Properties
The molecular structure of this compound dictates its solubility and crystallization behavior. It possesses a polar tertiary hydroxyl (-OH) group, capable of hydrogen bonding, and a large, nonpolar bicyclic hydrocarbon backbone. This dual nature means its solubility is dominated by the nonpolar alkyl portion, making it behave similarly to an alkane in many respects.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[3] |
| Molecular Weight | 162.23 g/mol | PubChem[3] |
| Predicted Melting Point | ~78-79 °C (351.81 K) | Chemical Properties Search[5] |
| Polarity | Moderately polar due to the -OH group, but with significant nonpolar character. | Inferred from structure |
Frequently Asked Questions (FAQs)
Q1: What is the core principle of recrystallization for this compound?
Recrystallization is a purification method based on differential solubility.[2] The process involves dissolving the impure this compound in a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the compound decreases, and it crystallizes out, ideally forming a pure crystal lattice. Soluble impurities remain in the cooled solvent (the "mother liquor"), from which the pure crystals are then separated by filtration.[6]
Q2: How do I select the perfect solvent?
An ideal recrystallization solvent should:
-
Dissolve the compound effectively at high temperatures but poorly at low temperatures.[7]
-
Be chemically inert, not reacting with the compound.[6]
-
Have a boiling point below the melting point of the compound (~79°C) to prevent "oiling out."[7]
-
Either not dissolve impurities at all, or keep them fully dissolved even when the solution is cold.[7]
-
Be volatile enough for easy removal from the purified crystals.[6]
For this compound, its significant nonpolar character suggests that nonpolar solvents or solvent mixtures are excellent starting points.
Q3: What is "seeding" and when is it necessary?
Seeding is the process of adding a few pure crystals of the target compound to a supersaturated solution to initiate crystallization.[8] It is necessary when spontaneous crystal formation does not occur upon cooling. This can happen if the solution is too clean or if certain impurities inhibit nucleation. A spatula that has touched the pure solid is often enough to introduce seed crystals.[8]
Q4: How critical is the cooling rate?
The cooling rate is highly critical. Slow, undisturbed cooling allows for the formation of large, well-defined crystals, which are typically purer because impurities are excluded from the growing crystal lattice.[4] Rapid cooling can trap impurities within the crystals and often results in the formation of small, needle-like crystals or even amorphous powder.[9]
Experimental Protocols & Methodologies
Method 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve for the compound is identified. Nonpolar solvents like hexane or cyclohexane are potential candidates.
Step-by-Step Protocol:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane) and heat the mixture gently (e.g., on a hot plate or in a water bath) to near its boiling point.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of near-boiling solvent to ensure a good yield.[4]
-
Hot Filtration (If Necessary): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. Add a small amount of activated charcoal to remove colored impurities, boil for a few minutes, and then filter the hot solution through a pre-warmed, fluted filter paper into a clean, pre-warmed flask.[2][10] Using a stemless funnel can prevent premature crystallization.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly and without disturbance to room temperature. Subsequently, you may place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][4]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer them to a watch glass or place them in a desiccator.[2]
Method 2: Two-Solvent (Mixed-Solvent) Recrystallization
This is a powerful technique when no single solvent is ideal. It uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). A common pair for a molecule like this could be acetone (soluble) and n-hexane (anti-solvent), or ethanol and water.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot soluble solvent (e.g., acetone) in an Erlenmeyer flask.[10]
-
Induce Cloudiness: While keeping the solution hot, add the anti-solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.[10]
-
Re-clarify: Add a few drops of the hot soluble solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.
-
Crystallization, Isolation, Washing & Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. The washing solvent should be a mixture containing a higher proportion of the anti-solvent, or simply the pure, ice-cold anti-solvent.
Workflow Visualization
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Guide
Problem: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the solution is supersaturated at a temperature above the compound's melting point. For this compound, with a predicted melting point around 79°C, using a high-boiling solvent could be a cause. It can also be caused by insufficient solvent or cooling the solution too rapidly.
-
Solution:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature.[8]
-
Ensure the solution is completely homogeneous.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.
-
Problem: No crystals are forming, even after the solution has cooled in an ice bath.
-
Causality: This is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and crystal nucleation has not occurred.[4]
-
Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass stirring rod at the surface of the liquid.[8] The microscopic scratches provide a surface for nucleation.
-
Seeding: Add a single, tiny seed crystal of the pure compound.[8]
-
If Too Much Solvent Was Used: If induction methods fail, it's likely too much solvent was added. Gently heat the solution to boil off some of the solvent to increase the concentration. Cool it again and attempt to induce crystallization. You can check for excess dissolved compound by dipping a glass rod in the solution and letting the solvent evaporate; a visible solid residue indicates a high concentration.[9]
-
Problem: My final yield is very low (<50%). How can I improve it?
-
Causality: A low yield is most commonly caused by:
-
Using too much solvent during the initial dissolution step.[4][9]
-
Washing the final crystals with too much solvent, or with solvent that was not ice-cold.[4]
-
Incomplete crystallization (significant product remains in the mother liquor).
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
-
Solution:
-
Optimize Solvent Volume: Be meticulous about using the absolute minimum amount of hot solvent for dissolution.
-
Improve Washing Technique: Use only a very small volume of ice-cold solvent for the wash.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off a portion of the solvent and cool the remaining solution to obtain a second, though potentially less pure, crop of crystals.[7]
-
Prevent Premature Crystallization: When performing hot filtration, ensure the funnel and receiving flask are pre-heated and use a stemless funnel.[8]
-
Troubleshooting Decision Tree
Caption: Decision-making guide for common recrystallization problems.
References
- Recrystallization. (n.d.). Department of Chemistry, University of Calgary.
- Recrystallization-1.pdf. (n.d.). Department of Chemistry, Tufts University.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
- Recrystallization. (n.d.). Department of Chemistry, University of Colorado Boulder.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Chemical Properties of this compound (CAS 14944-28-6). (n.d.). DDBST GmbH.
- OECD SIDS. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE. UNEP Publications.
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound (CAS 14944-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Chiral Tertiary Alcohols in Asymmetric Catalysis: Profiling 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize enantiomerically pure compounds is a perpetual frontier. Chiral tertiary alcohols represent a pivotal class of molecules, serving as both valuable building blocks for complex pharmaceuticals and as catalysts or auxiliaries in asymmetric transformations.[1][2][3] This guide provides an in-depth comparison of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with other notable chiral tertiary alcohols, offering insights into their synthesis, structural characteristics, and performance in asymmetric catalysis, supported by experimental data.
Introduction: The Significance of Chiral Tertiary Alcohols
Chiral tertiary alcohols are integral to the synthesis of numerous natural products and active pharmaceutical ingredients (APIs). Their sterically hindered nature and the presence of a stereogenic center make them not only challenging synthetic targets but also powerful tools for inducing chirality in other molecules.[1] They are frequently employed as chiral ligands or auxiliaries in a variety of asymmetric reactions, including nucleophilic additions to carbonyl compounds, reductions, and cycloadditions.
This guide focuses on this compound, a chiral tertiary benzylic alcohol with a rigid tetralin scaffold. We will explore its synthesis and structural attributes in the context of other well-established chiral tertiary alcohols, and where data is available, compare their catalytic efficacy in a benchmark asymmetric reaction.
Synthesis of Chiral Tertiary Alcohols: A Methodological Overview
The enantioselective synthesis of tertiary alcohols is a formidable challenge in organic chemistry due to the steric hindrance around the prochiral ketone precursor.[1] Several robust methods have been developed to address this, primarily centered around the asymmetric addition of organometallic reagents to ketones.
A prevalent method for synthesizing chiral tertiary alcohols is the asymmetric addition of organometallic reagents to ketones. This can be achieved through the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone.
Experimental Protocol: General Asymmetric Grignard Addition to a Prochiral Ketone
-
Preparation of the Chiral Ligand-Metal Complex: In a flame-dried, nitrogen-purged flask, the chiral tertiary alcohol ligand is dissolved in an anhydrous solvent (e.g., toluene, THF). The organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) is added dropwise at a specific temperature (often low, e.g., -78 °C to 0 °C) and stirred to allow for complex formation.
-
Addition of the Ketone: The prochiral ketone, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of an appropriate salt (e.g., NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess (e.e.) of the chiral tertiary alcohol product are determined by chiral HPLC or GC analysis.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively compare the performance of different chiral tertiary alcohols as catalysts, the enantioselective addition of diethylzinc to benzaldehyde is a widely accepted benchmark reaction. This reaction produces the chiral secondary alcohol, (S)-1-phenyl-1-propanol, and the enantiomeric excess of the product is a direct measure of the catalyst's effectiveness.
Caption: Asymmetric addition of diethylzinc to benzaldehyde.
Performance Comparison of Chiral Alcohols in the Diethylzinc Addition to Benzaldehyde
The following table summarizes the performance of various chiral amino alcohols as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a framework for understanding the structural features that contribute to high enantioselectivity.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) | Reference |
| (-)-DAIB | 2 | Toluene | 0 | 97 | >99 | [Noyori et al.] |
| (1R,2S)-N-methylephedrine | 5 | Toluene | 0 | 95 | 98 | [Soai et al.] |
| (S)-Diphenylprolinol | 2 | Toluene | 0 | 96 | 97 | [Corey et al.] |
| Chiral β-amino alcohol from D-fructose | 20 | Hexane | 0 | 100 | 92 | [BenchChem] |
(-)-DAIB: (-)-3-exo-(dimethylamino)isoborneol
Causality Behind Experimental Choices:
-
Solvent: Aprotic and non-coordinating solvents like toluene and hexane are typically used to prevent interference with the catalytically active metal complex.
-
Temperature: Low temperatures are generally employed to enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Catalyst Loading: The catalyst loading is optimized to achieve a reasonable reaction rate while minimizing cost.
Structural Analysis: this compound in Context
This compound possesses a rigid bicyclic structure, which is a desirable feature in a chiral ligand as it can reduce conformational flexibility and lead to a more well-defined transition state. The tertiary benzylic alcohol moiety provides a stereogenic center directly attached to an aromatic ring, a common motif in successful chiral catalysts.
Caption: Structural features of this compound.
The tetralin backbone may allow for π-π stacking interactions with aromatic substrates, which could play a role in substrate recognition and stereochemical control. However, the absence of a secondary binding site, such as the nitrogen atom in amino alcohols like DAIB and ephedrine derivatives, might limit its effectiveness as a bidentate ligand, which is often crucial for high enantioselectivity in metal-catalyzed reactions.
Future Outlook and Research Directions
While this compound has been synthesized and characterized, its application as a chiral catalyst or auxiliary in asymmetric synthesis remains largely unexplored. Based on its structural characteristics, it presents an interesting candidate for investigation in various asymmetric transformations.
Future research should focus on:
-
Direct Catalytic Evaluation: Testing the catalytic activity of this compound in benchmark reactions such as the enantioselective addition of diethylzinc to aldehydes.
-
Derivatization: Synthesizing derivatives of this compound that incorporate additional coordinating groups (e.g., amino, phosphino) to enhance their potential as chiral ligands.
-
Application as a Chiral Auxiliary: Investigating its use as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction before being cleaved.
Conclusion
The field of asymmetric catalysis continues to evolve, with a constant demand for novel and efficient chiral catalysts. Chiral tertiary alcohols are a cornerstone of this field, and while established catalysts like DAIB and diphenylprolinol have demonstrated remarkable success, the exploration of new structural motifs is essential for advancing the discipline.
This compound, with its rigid framework and chiral tertiary benzylic alcohol functionality, represents a promising yet unproven candidate in the arsenal of chiral molecules. While direct comparative performance data is currently lacking, its structural features warrant further investigation. The synthesis and evaluation of this and other novel chiral tertiary alcohols will undoubtedly contribute to the development of more potent and selective catalysts for the synthesis of enantiomerically pure molecules, ultimately benefiting the fields of pharmaceutical and materials science.
References
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic letters, 13(2), 184–187. [Link]
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757–824. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833–856. [Link]
- Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., Oguni, N., Hayashi, M., Kaneko, T., & Matsuda, Y. (1988). Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. Journal of Organometallic Chemistry, 348(1), 115-131.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Sources
A Comparative Guide to the Catalytic Activity of Tetralol Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Chiral tetralol derivatives have emerged as a versatile scaffold in asymmetric catalysis, finding application as catalysts themselves, or more commonly, as chiral ligands for transition metals. Their rigid, bicyclic framework provides a well-defined chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations. This guide provides an in-depth comparison of the catalytic activity of similar tetralol derivatives, supported by experimental data, to aid in the rational selection and design of catalysts for specific applications.
Introduction: The Tetralol Scaffold in Asymmetric Catalysis
The 1,2,3,4-tetrahydronaphthalen-1-ol (tetralol) core structure offers a unique combination of steric bulk and conformational rigidity. When substituted with appropriate functional groups, these molecules can act as powerful chiral inductors. Their application spans a range of reactions, most notably in the asymmetric reduction of prochiral ketones and as ligands in transition metal-catalyzed reactions such as allylic alkylations and transfer hydrogenations. The electronic and steric nature of substituents on the aromatic ring and the hydroxyl-bearing ring significantly influences the catalytic performance, a key theme that will be explored in this guide.
Comparative Analysis of Catalytic Performance
The efficacy of a chiral catalyst is primarily judged by its ability to provide high yield and high enantioselectivity. In this section, we compare the performance of various tetralol derivatives in key asymmetric transformations.
The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Tetralol derivatives, particularly amino-tetralols, are precursors to chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. While direct comparative studies on a wide library of substituted tetralols are not extensively documented in a single source, we can infer the impact of substituents by comparing the performance of analogous structures like amino-indanol derivatives, which share a similar bicyclic framework.
Table 1: Comparison of Catalytic Performance in the Asymmetric Reduction of Acetophenone
| Catalyst Precursor | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (1S, 2R)-(-)-cis-1-Amino-2-indanol | TBAB + MeI | THF | RT | 89 | 91 | [1] |
| (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃-THF | THF | RT | High | 98 | [2] |
| Chiral Lactam Alcohol | BH₃ | THF | RT | High | 85 (for α-tetralone) | [3] |
Note: Data is compiled from different sources and reaction conditions may vary slightly. TBAB = Tetrabutylammonium borohydride.
The data suggests that the specific structure of the chiral amino alcohol precursor significantly impacts enantioselectivity. The rigid, bicyclic structure of amino-indanol provides a well-defined chiral pocket, leading to high enantiomeric excess (ee). The causality behind this lies in the steric hindrance around the catalytic center, which dictates the approach of the ketone to the borane complex, favoring one enantiotopic face over the other.
This protocol describes the convenient in situ generation of the catalyst, which avoids the need to isolate the often moisture-sensitive oxazaborolidine.
-
Catalyst Preparation: To a solution of (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an inert atmosphere (e.g., argon or nitrogen), add tetrabutylammonium borohydride (0.5 mmol).
-
Activation: Add methyl iodide (0.5 mmol) to the mixture and stir at room temperature for 30 minutes. The formation of the active oxazaborolidine catalyst occurs during this step.
-
Reaction: Cool the mixture to the desired reaction temperature (e.g., room temperature) and add the prochiral ketone (1.0 mmol) dropwise.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol. The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the borane reagents and the resulting oxazaborolidine catalyst are sensitive to moisture and oxygen.
-
Anhydrous Solvent: THF must be anhydrous to prevent the decomposition of the borane reagents and the catalyst.
-
In Situ Generation: This method is often preferred for its convenience and reproducibility, as isolated oxazaborolidine catalysts can degrade upon storage.[3]
Caption: Catalytic cycle for the asymmetric reduction of a ketone.
Tetralol derivatives, particularly those with a diol structure analogous to TADDOL, can be converted into phosphoramidite ligands. These ligands have shown great promise in various transition metal-catalyzed reactions. The steric and electronic properties of the substituents on the tetralol backbone play a crucial role in determining the enantioselectivity of the reaction.
Table 2: Influence of Substituents in TADDOL-based Phosphoramidite Ligands in Pd-catalyzed Asymmetric Allylic Substitution [6][7]
| Ligand Substituent (Aryl Group) | Nucleophile | Yield (%) | ee (%) |
| Phenyl | Dimethyl malonate | >95 | 98 |
| 1-Naphthyl | Dimethyl malonate | >95 | 99 |
| 2-Naphthyl | Dimethyl malonate | >95 | 97 |
| Phenyl | Piperidine | >95 | 90 |
| 1-Naphthyl | Piperidine | >95 | 92 |
The data clearly indicates that increasing the steric bulk of the aryl groups on the TADDOL-like backbone (from phenyl to 1-naphthyl) can lead to a slight improvement in enantioselectivity. This is attributed to a more defined and constrained chiral pocket around the metal center, which enhances the facial discrimination of the incoming nucleophile.
-
Catalyst Preparation: In a glovebox, a solution of [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral phosphoramidite ligand (0.01 mmol) in anhydrous and degassed solvent (e.g., dichloromethane, 1 mL) is stirred at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, the allylic substrate (e.g., 1,3-diphenylallyl acetate, 0.5 mmol) and the nucleophile (e.g., dimethyl malonate, 0.6 mmol) are dissolved in the same solvent (2 mL). A base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA, 0.75 mmol) is then added.
-
Reaction Execution: The prepared catalyst solution is added to the substrate mixture. The reaction is stirred at the desired temperature until completion (monitored by TLC or GC).
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC.
Causality of Experimental Choices:
-
Anhydrous and Degassed Solvents: Palladium catalysts and phosphoramidite ligands can be sensitive to air and moisture, which can lead to catalyst deactivation and reduced enantioselectivity.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is often optimal to ensure the formation of the active chiral catalyst complex.
-
Choice of Base: The base plays a crucial role in deprotonating the nucleophile and can influence the reaction rate and selectivity. BSA is a common choice as it is a non-nucleophilic base.
Caption: Synthesis of a tetralol-derived phosphoramidite ligand and its application.
Structure-Activity Relationship: The Role of Substituents
The catalytic performance of tetralol derivatives is intricately linked to the electronic and steric nature of their substituents.
-
Electron-Donating Groups (EDGs) on the aromatic ring can increase the electron density on the catalyst's active site. In the case of metal-ligand complexes, this can enhance the metal's back-bonding capabilities, potentially influencing the stability of intermediates and transition states.[8]
-
Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density. This can make a Lewis acidic metal center even more acidic, potentially leading to faster reaction rates. However, excessive withdrawal can also destabilize the catalyst.[8]
-
Steric Hindrance plays a critical role in creating a well-defined chiral environment. Bulky substituents near the active site can effectively block one face of the substrate from approaching, leading to high enantioselectivity. However, excessive steric bulk can also hinder substrate binding and reduce the overall reaction rate.[9]
The optimal catalyst is often a fine balance of these electronic and steric factors, tailored to the specific reaction and substrate.
Conclusion and Future Outlook
This guide has provided a comparative overview of the catalytic activity of tetralol derivatives, highlighting the significant influence of their structural modifications on reaction outcomes. While direct, comprehensive comparative studies across a wide range of derivatives are somewhat limited in the literature, by synthesizing information from various sources, a clear picture emerges: the rigid tetralol scaffold is a highly tunable platform for the development of effective chiral catalysts and ligands.
Future research in this area will likely focus on the development of novel tetralol derivatives with more diverse substitution patterns and their application in a broader range of asymmetric transformations. The continued exploration of structure-activity relationships, aided by computational modeling, will undoubtedly lead to the design of even more efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
- Gavrilov, K. N., Chuchelkin, I. V., Firsin, I. D., Trunina, V. M., Gavrilov, V. K., Zheglov, S. V., ... & Grachev, M. K. (2024). TADDOL-based P, S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Organic & Biomolecular Chemistry, 22(3), 538-549.
- Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39.
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
- Das, S., & Panda, G. (2021). Ru-Tethered (R, R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 11(48), 30235-30243.
- Saha, T. N., Mondal, B., Mahato, R., Naskar, R., & Maity, R. (2021). Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted acetophenones. Results in Chemistry, 3, 100183.
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
-
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2021). Organocatalytic Asymmetric Dearomative Spirocyclization/oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones.
- Rawal, V. H., & Huang, Y. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 99(26), 16531-16533.
- Van der Walt, M. M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. ChemMedChem, 10(7), 1215-1229.
- Mannu, A., Grabulosa, A., & Baldino, S. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
- Dahlenburg, L., & Mautner, F. A. (2004). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. Tetrahedron: Asymmetry, 15(10), 1569-1581.
- Salvador, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 736-741.
-
How to calculate the enantiomeric excess of a reaction using two different HPLC spectra? (2017). Quora. Retrieved January 17, 2026, from [Link]
- A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. (2025). BenchChem.
- Gavrilov, K. N., et al. (2024). TADDOL-based P, S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Organic & Biomolecular Chemistry, 22(3), 538-549.
-
Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes. (2023). Catalysis Science & Technology. Retrieved January 17, 2026, from [Link]
- Kim, H., & Livinghouse, T. (2006). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. The Journal of Organic Chemistry, 71(13), 4930-4935.
Sources
- 1. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uma.es [uma.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Analogs
This guide provides a comprehensive comparison of the biological activities of analogs derived from the 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol scaffold. As a chiral tertiary alcohol built upon the tetralin framework, this molecule serves as a valuable starting point for synthetic and medicinal chemistry explorations.[1] Its analogs, often featuring the related α-tetralone core, have demonstrated a remarkable breadth of bioactivity, ranging from antimicrobial and anticancer to enzyme inhibition and receptor modulation. This document synthesizes key findings from the literature, presenting comparative data, structure-activity relationships (SAR), and detailed experimental protocols to support researchers in drug discovery and development.
The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a recurring motif in pharmacologically active compounds.[2][3] Its rigid, partially saturated structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The oxidation of tetralin derivatives to their corresponding α-tetralones is a common strategy to introduce a key carbonyl group, which can act as a hydrogen bond acceptor or a reactive handle for further derivatization. Analogs based on this scaffold are explored for their potential to overcome drug resistance and exhibit a broad spectrum of bioactivities.[2]
This guide focuses on several classes of tetralone and tetrahydronaphthalene analogs and evaluates their performance across different therapeutic areas. The rationale for analog synthesis often lies in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile, or in elucidating the mechanism of action through systematic structural modifications.
Caption: Overview of analog development from the core scaffold.
Comparative Analysis of Antimicrobial Activity
The tetralone scaffold has been extensively investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.[2] The primary experimental approach involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogens.
A particularly successful strategy has been the incorporation of an aminoguanidinium moiety onto the tetralone core.[2][4] This modification introduces a cationic group, which is known to facilitate interactions with and disruption of the negatively charged bacterial cell membrane.
Experimental Findings: A series of 34 novel aminoguanidine-tetralone derivatives demonstrated significant antibacterial activity, especially against Gram-positive bacteria, including clinically resistant Staphylococcus aureus (MRSA).[2][4]
-
Potency: Many compounds in this series exhibited MIC values ranging from 0.5 µg/mL to 4 µg/mL against Gram-positive bacteria.[2][5]
-
Lead Compound (2D): Compound 2D emerged as the most active, with an MIC of 0.5 µg/mL against S. aureus ATCC 29213 and 1 µg/mL against an MRSA strain.[6] It also displayed rapid bactericidal properties, with MBC values typically 1-4 times higher than the MIC values.[6]
-
Selectivity: The derivatives were generally more effective against Gram-positive bacteria than Gram-negative strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.[2][5] This is a common observation for membrane-targeting agents, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier.
Mechanism of Action: The causality behind the potent activity of compound 2D was investigated, revealing a multi-faceted mechanism. The compound was found to induce depolarization of the bacterial membrane and disrupt its integrity, leading to cell death.[4][6] Furthermore, molecular docking studies suggested that dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, may be a potential intracellular target.[4][6] This dual-action potential—membrane disruption followed by enzyme inhibition—is a highly desirable trait in novel antibiotics as it may slow the development of resistance.
Other modifications, such as the synthesis of 2-benzylidene-tetralones and their subsequent conversion to indazoline derivatives, have also yielded compounds with notable antimicrobial activity.[3]
Structure-Activity Relationship (SAR):
-
The introduction of electron-withdrawing groups, such as chloro and fluoro substituents, on the benzylidene ring was found to enhance antimicrobial potency.[3] This is likely due to the alteration of the electronic properties of the molecule, potentially improving its interaction with biological targets.
-
Condensation of the benzylidene derivatives to form a heterocyclic indazoline ring system resulted in marked antibacterial activity against Escherichia coli.[3]
| Analog Class | Key Structural Feature | Target Organism(s) | Potency (MIC) | Proposed Mechanism | Reference(s) |
| Aminoguanidine-Tetralones | Cationic aminoguanidinium moiety | S. aureus, MRSA, ESKAPE pathogens | 0.5 - 4 µg/mL (Gram-positive) | Membrane disruption, DHFR inhibition | [2][4][5][6] |
| Indazoline Tetralones | Fused indazoline ring | E. coli, Pseudomonas spp. | Not specified quantitatively | Not specified | [3] |
| Functionalized Tetralones | Varied R groups (e.g., -CH₃, -OCH₂CH₃) | E. coli, Salmonella spp., MRSA | 31.25 - 62.5 µg/mL | Not specified | [7] |
Antitubercular Activity: Targeting ATP Synthase
Drug-resistant tuberculosis (TB) is a pressing global health threat, necessitating the discovery of drugs with novel mechanisms of action.[8][9] The tetrahydronaphthalene scaffold has been successfully exploited to develop a new class of inhibitors targeting the mycobacterial ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis (M.tb).[8]
Design Rationale: Building on the success of the diarylquinoline drug bedaquiline, which also targets ATP synthase, researchers developed tetrahydronaphthalene amides (THNAs) as a novel class of inhibitors.[8][9] The goal was to retain potent antimycobacterial activity while improving the pharmacokinetic profile, particularly reducing the long half-life and potential for phospholipidosis associated with bedaquiline.[9]
Experimental Findings:
-
Potency: Comprehensive SAR studies of approximately 80 THNA analogs led to the identification of compounds with potent in vitro growth inhibition of M.tb, with some exhibiting MIC₉₀ values below 1 µg/mL.[8][9]
-
Improved Pharmacokinetics: Compared to bedaquiline, select THNA analogs demonstrated reduced lipophilicity, faster clearance rates in mouse and human liver microsomes, and shorter plasma half-lives.[8][9]
-
Reduced Off-Target Effects: These analogs also showed decreased liability for hERG channel inhibition, a crucial indicator for cardiac safety.[8]
This research exemplifies a successful scaffold-hopping and optimization strategy, where the core tetrahydronaphthalene structure provided a viable alternative to the quinoline core of bedaquiline, leading to a new generation of potentially safer ATP synthase inhibitors.
Caption: A typical workflow for antimicrobial analog development.
Anticancer and Cytotoxic Potential
Derivatives of the tetralone scaffold have also been evaluated for their ability to inhibit the growth of cancer cells.[10][11] These studies often involve screening against various human cancer cell lines and assessing the concentration required to inhibit cell growth by 50% (IC₅₀).
Key Findings:
-
Natural Tetralones: Two new α-tetralone derivatives, berchemiaside A and B, were isolated from the bark of Berchemia floribunda.[10] While their specific activity was not detailed, related flavonoid compounds isolated from the same source showed significant inhibitory activities against human leukemia cells (CCRF-CEM), with IC₅₀ values as low as 5.3 µM.[10]
-
Apoptosis Induction: A study of various tetralone derivatives found they could induce apoptosis (programmed cell death) in breast carcinoma cells (MCF-7).[11] One promising compound demonstrated 77.5% growth inhibition and was shown through in silico modeling to potentially interact with key apoptosis-regulating proteins like caspase-7 and BCL2.[11]
-
Combretastatin A-4 Analogs: Dihydronaphthalene analogs inspired by the natural anticancer agent combretastatin A-4 were synthesized and found to be potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[12] These compounds displayed low nanomolar cytotoxicity against human cancer cell lines and acted as vascular disrupting agents (VDAs) in animal models.[12]
| Analog Class | Cancer Cell Line(s) | Potency (IC₅₀) | Proposed Mechanism | Reference(s) |
| Natural Product-Related | Human Leukemia (CCRF-CEM) | 5.3 - 14.0 µM | Not specified | [10] |
| Synthetic Tetralones | Breast Carcinoma (MCF-7) | Not specified (77.5% inhibition) | Apoptosis Induction (Caspase-7, BCL2) | [11] |
| Dihydronaphthalenes | Human Breast/Lung Tumors | Low nM range | Tubulin Polymerization Inhibition | [12] |
Modulation of Opioid Receptors
The versatility of the tetrahydronaphthalene scaffold is further highlighted by its use in designing ligands for G protein-coupled receptors (GPCRs), such as opioid receptors, which are key targets for pain management.[13][14]
Design and SAR: Researchers designed and synthesized a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives incorporating a (tetrahydronaphthalen-2-yl)methyl moiety.[13][14]
-
Binding Affinity and Selectivity: These analogs displayed moderate to good binding affinities for opioid receptors, with Kᵢ values ranging from 4 to 850 nM.[13] Importantly, they were highly selective for the µ-opioid receptor over the δ-opioid receptor.[13]
-
Key Substitutions: Structure-activity relationship studies revealed that a hydroxyl (-OH) group at the 5th position of the tetrahydronaphthalene ring was critical for high-affinity binding.[13][14] Ligands with this feature showed excellent binding affinities (Kᵢ = 4-5 nM) and over 1000-fold selectivity for the µ-receptor.[13]
These findings demonstrate that the tetrahydronaphthalene core can serve as an effective scaffold for developing potent and selective receptor modulators, where subtle changes in substitution patterns can dramatically influence binding affinity and receptor subtype selectivity.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of the data presented, this section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of novel analogs, based on the methodologies cited in the literature.
Objective: To determine the lowest concentration of an analog that visibly inhibits the growth of a specific microorganism.
Methodology: Broth Microdilution Assay (Based on CLSI Guidelines)
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213) from an agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plates:
-
Dissolve the synthesized tetralone analog in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Ensure the final DMSO concentration in all wells is low (<1%) to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the compound plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, vancomycin) should also be tested as a reference.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is plated onto an agar medium. The lowest concentration that results in ≥99.9% killing of the initial inoculum after incubation is the MBC.
-
Conclusion and Future Outlook
The this compound scaffold and its tetralone analogs represent a highly versatile and privileged structure in medicinal chemistry. The research synthesized in this guide demonstrates their significant potential across multiple therapeutic areas.
-
Infectious Diseases: Aminoguanidine-tetralone derivatives, like compound 2D, are promising candidates for further development as antibacterial agents against resistant Gram-positive pathogens.[2][6] Similarly, the success of tetrahydronaphthalene amides as potent and potentially safer inhibitors of M.tb ATP synthase highlights a valuable avenue for new tuberculosis treatments.[8][9]
-
Oncology: Analogs inspired by natural products have shown potent cytotoxicity through mechanisms like tubulin inhibition and apoptosis induction, warranting further investigation as anticancer agents.[11][12]
-
Neuropharmacology: The scaffold's utility in creating highly selective µ-opioid receptor agonists underscores its potential for developing novel analgesics with tailored pharmacological profiles.[13][14]
Future research should focus on comprehensive in vivo evaluation of the most potent analogs to assess their efficacy, toxicity, and pharmacokinetic profiles in relevant disease models. Further exploration of structure-activity relationships, aided by computational modeling, will continue to refine the design of next-generation therapeutics based on this remarkable chemical scaffold.
References
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. IJRPC. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. ResearchGate. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Publications. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed. [Link]
-
Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. PubMed. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. [Link]
-
Cytotoxic and New Tetralone Derivatives From Berchemia Floribunda (Wall.) Brongn. PubMed. [Link]
-
Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as. Der Pharma Chemica. [Link]
-
Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]
-
Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. ResearchGate. [Link]
-
Anti-Trypanosomal and Antimalarial Properties of Tetralone Derivatives and Structurally Related Benzocycloalkanones. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Evolving Landscape of 1-Tetralone Derivatives: A Comparative Guide to Structure-Activity Relationships
The 1-tetralone scaffold, a benzo-fused cyclohexanone, represents a privileged structure in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-tetralone derivatives across key therapeutic areas, including oncology, infectious diseases, and neurological disorders. We will delve into the causal relationships behind experimental designs, present detailed methodologies for self-validation, and ground our claims in authoritative references.
Anticancer Activity: Targeting Cell Proliferation and Survival
1-Tetralone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes.[3][4] The SAR of these compounds is heavily influenced by the nature and position of substituents on both the tetralone core and appended moieties.
Structure-Activity Relationship of Anticancer 1-Tetralone Derivatives
A prevalent class of anticancer 1-tetralone derivatives is the 2-benzylidene-1-tetralones, which are chalcone analogues. The anticancer activity of these compounds is significantly modulated by substitutions on the benzylidene ring.
-
Electron-withdrawing and Donating Groups: The electronic properties of the substituents on the benzylidene ring play a crucial role. For instance, the introduction of pyridinyl moieties can lead to compounds with broad-spectrum anticancer activity.[5]
-
Positional Isomerism: The position of substituents on the benzylidene ring can dramatically alter activity. This is likely due to steric and electronic effects influencing the interaction with biological targets.
-
Heterocyclic Modifications: The incorporation of heterocyclic rings, such as pyrazoline and thiazole, into the 1-tetralone scaffold has yielded derivatives with potent anticancer activities.[6][7]
Key SAR Observations for Anticancer Activity:
Caption: SAR of 1-Tetralone Derivatives in Anticancer Activity.
Comparative Performance of Anticancer 1-Tetralone Derivatives
The following table summarizes the cytotoxic activity of representative 1-tetralone derivatives against various cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 3d | Leukemia (MOLT-4, SR) | >60% growth inhibition | [5] |
| Non-small cell lung cancer (NCI-H522) | >60% growth inhibition | [5] | |
| Colon cancer (HCT-116) | >60% growth inhibition | [5] | |
| Prostate cancer (DU-145) | >60% growth inhibition | [5] | |
| Breast cancer (MCF7, MDA-MB-468) | >60% growth inhibition | [5] | |
| Chalcone 5c | Leukemia (CCRF-CEM, RPMI-8226, SR) | Active | [5] |
| Breast Cancer (MCF7) | Active | [5] | |
| Chalcone-tetrazole hybrid 32 | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | 0.6–3.7 µg/mL | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-tetralone derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
1-tetralone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2] Their SAR is often linked to the ability to disrupt microbial membranes or inhibit essential enzymes.
Structure-Activity Relationship of Antimicrobial 1-Tetralone Derivatives
The antimicrobial potency of 1-tetralone derivatives is highly dependent on the nature of the substituents.
-
Lipophilicity and Substituent Size: An increase in the lipophilicity and the size of the alkyl group attached to the aromatic ring can enhance antifungal activity.[10]
-
Aminoguanidinium Moiety: The incorporation of an aminoguanidinium group has been shown to yield derivatives with significant activity against ESKAPE pathogens, a group of bacteria known for their resistance to multiple antibiotics.[6]
-
Pyridinyl Substituents: Chalcone derivatives of 1-tetralone bearing pyridinyl groups have demonstrated broad-spectrum antimicrobial activity.[5]
Comparative Performance of Antimicrobial 1-Tetralone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1-tetralone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine derivative 2D | S. aureus ATCC 29213 | 0.5 | [6] |
| MRSA-2 | 1 | [6] | |
| Chalcone 5h | MRSA | 75% growth inhibition | [5] |
| Chalcone 3b | E. coli, K. pneumoniae, P. aeruginosa | Active | [5] |
| Chalcone 3f | A. baumannii | Active | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][13][14]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[15]
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1-tetralone derivatives in a 96-well microtiter plate containing the appropriate broth.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[15]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Caption: Workflow for Broth Microdilution MIC Assay.
Enzyme Inhibition: Modulating Key Biological Pathways
1-tetralone derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[2][16]
Structure-Activity Relationship of 1-Tetralone-Based Enzyme Inhibitors
The inhibitory activity and selectivity of 1-tetralone derivatives against enzymes like MAO are highly sensitive to their substitution patterns.
-
Position of Substitution: For MAO inhibition, substitution at the C7 position of the tetralone ring generally leads to more potent inhibition than substitution at the C6 or C5 positions.[16]
-
Nature of Substituent: Arylalkyloxy substitutions at the C7 position have yielded highly potent and selective MAO-B inhibitors.[16]
-
Chalcone Moiety: 2-Benzylidene-1-tetralone derivatives act as potent and specific inhibitors of the MAO-B isoform.[17]
Comparative Performance of 1-Tetralone-Based MAO Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of selected 1-tetralone derivatives against MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Reference |
| 2-Benzylidene-1-tetralone derivative | MAO-B | 0.0064 | [17] |
| 2-Benzylidene-1-tetralone derivative | MAO-A | 0.754 | [17] |
| C7-Arylalkyloxy-1-tetralone | MAO-B | Submicromolar | [16] |
| C7-Arylalkyloxy-1-tetralone | MAO-A | Submicromolar | [16] |
Experimental Protocol: MAO-Glo™ Assay for Enzyme Inhibition
The MAO-Glo™ Assay is a luminescent-based method for measuring MAO activity and screening for inhibitors.[18][19][20]
Protocol:
-
Reagent Preparation: Prepare the MAO enzyme solution, the luminogenic MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the 1-tetralone derivatives to the wells of a white, opaque 96-well plate.
-
Enzyme Reaction: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.[19]
-
Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable luminescent signal.[18][19]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.[19]
-
Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration and determine the IC50 value.
Caption: Workflow for the MAO-Glo™ Assay.
Conclusion
The 1-tetralone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. By understanding these relationships and employing robust, self-validating experimental protocols, researchers can continue to design and develop 1-tetralone-based compounds with enhanced potency, selectivity, and therapeutic potential. The comparative data presented herein serves as a valuable resource for drug development professionals seeking to advance this promising class of molecules.
References
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kollár, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1196. [Link]
-
Sharma, A., et al. (2018). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
Katila, P., et al. (2019). Introduction of amino moiety enhances the inhibitory potency of 1-tetralone chalcone derivatives against LPS-stimulated reactive oxygen species production in RAW 264.7 macrophages. Bioorganic Chemistry, 87, 495-505. [Link]
-
Cloete, S. J., et al. (2021). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Molecular Diversity, 25(1), 491-507. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Petzer, A., et al. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Medicinal Chemistry, 14(6), 612-625. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. Molecules, 26(15), 4596. [Link]
-
ResearchGate. (2025, May 6). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. [Link]
-
Kollár, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis Online. [Link]
-
Zhang, Q. J., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(13), 6893. [Link]
-
ACS Publications. (2022, January 20). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Patil, S. S., et al. (2020). Ash of pomegranate peels (APP): A bio-waste heterogeneous catalyst for sustainable synthesis of α,α′-bis(substituted benzylidine)cycloalkanones and 2-arylidene-1-tetralones. ResearchGate. [Link]
-
MDPI. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
de Oliveira, M. R., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 735. [Link]
-
Antus, S., et al. (2024). (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. Molecules, 29(14), 3302. [Link]
-
Wikipedia. (n.d.). 1-Tetralone. [Link]
-
MDPI. (n.d.). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. [Link]
-
Spížek, J., & Řezanka, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1083. [Link]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. promega.com [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAO-Glo™ Assay Systems [promega.sg]
- 18. promega.com [promega.com]
- 19. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 20. Assay in Summary_ki [bindingdb.org]
A Senior Application Scientist's Guide to Synthetic Route Selection for Substituted Tetrahydronaphthalenes
The substituted tetrahydronaphthalene framework is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics, including the blockbuster antidepressant Sertraline and the beta-blocker Propranolol. Its rigid, three-dimensional structure allows for precise positioning of pharmacophoric elements, making it an attractive design element for achieving high target affinity and selectivity. The strategic synthesis of this core, with tailored substitution patterns, is therefore a critical task for researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted tetrahydronaphthalenes. We will move beyond simple procedural lists to dissect the underlying logic, inherent advantages, and critical limitations of each route, supported by experimental data and established protocols.
Strategic Overview: Building the Tetrahydronaphthalene Core
The construction of the tetrahydronaphthalene skeleton can be broadly approached from two directions:
-
Annulation Strategies: Building the alicyclic ring onto a pre-existing aromatic system.
-
Reduction Strategies: Selectively reducing one ring of a substituted naphthalene precursor.
The choice between these fundamental approaches is a critical decision dictated by factors such as starting material availability, desired substitution patterns on both the aromatic and saturated rings, scalability, and functional group tolerance.
Route 1: Intramolecular Friedel-Crafts Acylation & Cyclization
This classical and robust method is a workhorse for the synthesis of 1-tetralones, which are versatile precursors to tetrahydronaphthalenes. The strategy involves creating a tethered carboxylic acid (or its derivative) on an aromatic ring, which then undergoes an intramolecular electrophilic aromatic substitution to form the six-membered alicyclic ring.
Mechanistic Rationale & Workflow
The most common variant starts with an aromatic compound and a cyclic anhydride (typically succinic anhydride). The initial intermolecular Friedel-Crafts acylation introduces a 4-aryl-4-oxobutanoic acid sidechain. This intermediate is then subjected to reduction (e.g., Clemmensen or Wolff-Kishner) to remove the ketone, yielding a 4-arylbutanoic acid. The crucial ring-closing step is an intramolecular Friedel-Crafts acylation, promoted by a strong acid, to give the 1-tetralone.
Figure 2. Reaction pathway for naphthalene hydrogenation, highlighting the desired product and potential over-reduction.
Expertise & Causality:
-
Controlling Selectivity: Selectivity for tetralin is a function of catalyst, solvent, temperature, and hydrogen pressure. [1][2]Nickel-based catalysts, for instance, can be highly active, sometimes leading to over-reduction. [1]Rhodium catalysts may offer high selectivity under specific conditions. [2]The reaction must be carefully monitored (e.g., by GC-MS or by tracking hydrogen uptake) to halt it at the desired point.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Supercritical fluids like hexane have been shown to intensify the process, leading to high selectivity and easier product separation. [3] Trustworthiness (Self-Validation): This reaction's progress is quantitatively monitored. Gas chromatography (GC) is the ideal tool to track the disappearance of the naphthalene starting material and the appearance of the tetralin product and decalin byproduct, allowing for precise determination of conversion and selectivity.
Route 3: The Robinson Annulation
For constructing highly functionalized tetralone systems, the Robinson annulation is a powerful tool. This classic reaction sequence builds a new six-membered ring onto an existing ketone through a tandem Michael addition and intramolecular aldol condensation. [4][5] Mechanistic Rationale & Workflow
The reaction sequence begins with the Michael addition of an enolate (from a ketone or dione) to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK). [6]This forms a 1,5-dicarbonyl intermediate. Under the basic or acidic reaction conditions, this intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring, which readily dehydrates to yield a cyclohexenone ring fused to the starting structure. [5][7]
Figure 3. The two-stage process of the Robinson Annulation for ring formation.
Expertise & Causality:
-
Application to Tetralones: While classically used for cyclohexenones, the Robinson annulation can be adapted. For example, starting with a suitable cyclic dione and MVK can lead to the Wieland-Miescher ketone, a key steroid precursor with a tetralone-like core. [4]* Reaction Conditions: The choice of base is critical. Strong bases like NaOH or NaOEt are common, but for asymmetric synthesis, organocatalysts like proline are now widely used to achieve high enantioselectivity. [7] Trustworthiness (Self-Validation): The formation of the 1,5-diketone intermediate can sometimes be observed under carefully controlled conditions. The final product's structure is unequivocally confirmed by the appearance of signals for an α,β-unsaturated ketone system in UV-Vis, IR, and NMR spectra.
Data Presentation: Synthetic Route Comparison
| Parameter | Friedel-Crafts Acylation | Catalytic Hydrogenation | Robinson Annulation |
| Primary Use Case | Synthesis of 1-tetralones from simple aromatics. | Direct conversion of naphthalenes to tetralins. | Construction of fused cyclohexenone rings (tetralone cores). |
| Key Advantages | Well-established; readily available starting materials; good control of aromatic substitution. [8] | Highly atom-economical; direct; scalable. [9][3] | Excellent for C-C bond formation and ring construction; amenable to asymmetric catalysis. [4][7] |
| Key Limitations | Often requires harsh acidic conditions; potential for regioisomeric mixtures; multi-step process. [10][11] | Risk of over-reduction to decalin; requires specific naphthalene precursors; catalyst poisoning. [1] | Limited to forming cyclohexenone systems; can have issues with steric hindrance. [6] |
| Typical Yields | 60-90% over multiple steps. | >95% with high selectivity under optimized conditions. [1] | 70-95%. |
| Functional Group Tolerance | Poor for acid-sensitive groups. | Poor for reducible groups (e.g., nitro, alkenes, some carbonyls). | Moderate; sensitive to strong base/acid conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Tetralone via Friedel-Crafts Cyclization of 4-Phenylbutyric Acid
[12]
-
Reagents: 4-Phenylbutyric acid, trifluoroacetic anhydride (TFAA), 1,2-dichloroethane (DCE, anhydrous).
-
Procedure: a. Dissolve 4-phenylbutyric acid (1.0 eq) in anhydrous DCE. b. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. c. Add TFAA (2.0 eq) dropwise to the stirred solution. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. f. Separate the layers and extract the aqueous phase with DCE or dichloromethane. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the resulting crude oil by silica gel chromatography or vacuum distillation to afford pure 1-tetralone.
Protocol 2: Selective Hydrogenation of Naphthalene to Tetralin
[1]
-
Reagents: Naphthalene, 5% Ni on a suitable support (e.g., S950 resin), high-purity hydrogen gas, solvent (e.g., ethanol or hexane).
-
Procedure: a. Place naphthalene (1.0 eq), the Ni catalyst (e.g., 5-10 wt%), and the solvent into a high-pressure autoclave reactor (e.g., a Parr hydrogenator). b. Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove all air. c. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa). d. Heat the stirred reaction mixture to the target temperature (e.g., 200 °C). e. Monitor the reaction progress by taking aliquots (if possible) for GC analysis or by observing the drop in hydrogen pressure. f. Once GC analysis shows complete conversion of naphthalene and maximal yield of tetralin (typically 2-3 hours), stop the heating and cool the reactor to room temperature. g. Carefully vent the excess hydrogen pressure. h. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. i. Remove the solvent from the filtrate under reduced pressure to yield the crude tetralin, which is often of high purity.
Conclusion and Authoritative Grounding
The synthesis of substituted tetrahydronaphthalenes offers a rich landscape of strategic possibilities.
-
The Friedel-Crafts acylation route is a reliable, albeit sometimes harsh, method for building the core from simple aromatic precursors.
-
Catalytic hydrogenation represents the most direct path when a suitable naphthalene is available, with the primary challenge being precise control over selectivity.
-
The Robinson annulation provides a powerful method for constructing complex, fused-ring systems and is particularly valuable in the context of natural product and steroid synthesis.
The selection of an optimal route requires a careful analysis of the target molecule's substitution pattern against the strengths and weaknesses of each method. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can make more informed and efficient decisions in their synthetic campaigns, accelerating the discovery of new chemical entities for drug development.
References
-
Title: Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: 2-Tetralone. Source: Wikipedia. URL: [Link]
-
Title: Clean-Chemistry Synthesis of 2-Tetralones in a Single-Stage Acylation−Cycloalkylation Process. Source: ACS Publications. URL: [Link]
-
Title: Tetralin. Source: Wikipedia. URL: [Link]
-
Title: Asymmetric Synthesis of Functionalized Tetrahydronaphthalenes via an Organocatalytic Nitroalkane‐Michael/Henry Domino Reaction. Source: Advanced Synthesis & Catalysis. URL: [Link]
-
Title: Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. Source: Industrial & Engineering Chemistry Research (ACS Publications). URL: [Link]
-
Title: Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Source: Green Chemistry (RSC Publishing). URL: [Link]
-
Title: New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Source: MDPI. URL: [Link]
-
Title: Naphthalene hydrogenation to tetralin with different catalysts and solvents. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: General Synthesis of 8-Aryl-2-tetralones. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Source: Taylor & Francis Online. URL: [Link]
-
Title: β-TETRALONE. Source: Organic Syntheses. URL: [Link]
-
Title: Tetralone synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Robinson annulation. Source: Wikipedia. URL: [Link]
- Title: Method for synthesizing 6-bromo-2-tetralone.
-
Title: Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans. Source: Organic Letters (ACS Publications). URL: [Link]
-
Title: Chemical synthesis and application of aryldihydronaphthalene derivatives. Source: PMC - NIH. URL: [Link]
-
Title: Robinson Annulation Practice Questions & Answers. Source: Organic Chemistry. URL: [Link]
-
Title: The Robinson Annulation. Source: Master Organic Chemistry. URL: [Link]
-
Title: Diels-Alder reaction of 3,3′,4,4′-tetrahydro-1,1′-binaphthalene. One-pot synthesis of a pentahelicenebenzoquinone. Source: Sci-Hub. URL: [Link]
-
Title: Robinson Annulation Mechanism. Source: BYJU'S. URL: [Link]
-
Title: The suggested mechanism for the Robinson annulation reaction. Source: ResearchGate. URL: [Link]
-
Title: Diels-Alder Experiment. Source: Scribd. URL: [Link]
-
Title: Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. Source: PubMed. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetralin - Wikipedia [en.wikipedia.org]
- 10. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Anti-inflammatory Properties of Tetralone Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of various tetralone derivatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds. We will delve into the nuances of their mechanisms of action, compare their efficacy, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of the Tetralone Scaffold
The tetralone scaffold, a bicyclic aromatic hydrocarbon with a ketone functional group, is a privileged structure in medicinal chemistry.[1] It serves as a crucial building block for a wide range of biologically active compounds, including those with anticancer, antidepressant, and antimicrobial properties.[1][2][3][4] In recent years, tetralone derivatives have garnered significant attention for their potent anti-inflammatory activities.[2][5]
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] Current anti-inflammatory drugs, like NSAIDs and corticosteroids, are often associated with significant side effects, necessitating the search for novel therapeutic agents. Tetralone derivatives offer a promising alternative, with studies demonstrating their ability to modulate key inflammatory pathways.
This guide will provide a comparative analysis of different tetralone derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and experimental validation.
Comparative Efficacy of Tetralone Derivatives
The anti-inflammatory efficacy of tetralone derivatives is significantly influenced by their substitution patterns. The following tables summarize the in vitro and in vivo data for representative compounds from various studies.
In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| Compound 24 (pyridyl-derivative) | LPS-induced macrophage activation | RAW 264.7 | Markedly inhibited ROS and nitrite production, NF-κB activation, TNF-α, IL-6, and CCL-2 expression. | [8][9] |
| Compound 26 (pyridyl-derivative) | LPS-induced macrophage activation | RAW 264.7 | Similar potent inhibition of ROS, nitrites, NF-κB, and pro-inflammatory cytokines as Compound 24. | [8][9] |
| Compound 18 (6-amino-1-tetralone chalcone) | LPS-stimulated ROS production | RAW 264.7 | Showed the strongest inhibitory activity among a series of 32 halogenated 1-tetralone and 6-amino-1-tetralone chalcone derivatives. | [10] |
| 4-hydroxy-α-tetralone derivatives | TNF-α inhibition | Not specified | Virtual screening and subsequent in vitro testing showed significant inhibition of TNF-α. | [11] |
| Tetralone-linked pyrazole chalcones | COX-2 inhibition (in silico) | Not applicable | Molecular docking studies suggest potential for COX-2 inhibition. | [12] |
In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Key Findings | Reference |
| Compound 24 | Endotoxemic mice | Pre-treatment exaggerated the hypothermic response to high-dose bacterial endotoxin, suggesting a modulation of the systemic inflammatory response. | [8][9] |
| Novel Sinomenine Derivative 17 | Mouse paw edema | Showed excellent anti-inflammatory effects. | [13] |
| 8-quinolinesulfonamide derivative 3l | Adjuvant-induced arthritis in rats | Demonstrated a significant therapeutic effect, reducing foot swelling, joint pathology, and serum inflammatory cytokine levels. | [14] |
Mechanisms of Action: How Tetralone Derivatives Combat Inflammation
Tetralone derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key signaling pathways and enzymes involved in the inflammatory cascade.
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
A key mechanism of action for several tetralone derivatives is the inhibition of Macrophage Migration Inhibitory Factor (MIF).[8][9] MIF is a pro-inflammatory cytokine that plays a crucial role in the innate immune response.[8][15] It possesses a unique tautomerase enzymatic activity, which is a target for small molecule inhibitors.[8][9][15]
Certain E-2-arylmethylene-1-tetralones and their heteroanalogues have been shown to efficiently bind to the active site of MIF, inhibiting its tautomerase function.[8][15] This inhibition leads to a downstream attenuation of macrophage activation, resulting in reduced production of reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-6.[8][9] The pyridyl-derivatives, in particular, have demonstrated high potency as MIF inhibitors.[8]
Caption: Inhibition of MIF tautomerase activity by tetralone derivatives.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation. Many anti-inflammatory agents, including tetralone derivatives, exert their effects by modulating these pathways.
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines.[14] Similarly, the MAPK pathways (including ERK, JNK, and p38) are activated and play a crucial role in the inflammatory response.[16]
Studies have shown that certain tetralone derivatives can inhibit the activation of NF-κB.[8][9] For instance, the potent pyridyl-derivatives were found to markedly inhibit NF-κB activation in LPS-stimulated macrophages.[8][9] Furthermore, some chalcone derivatives have been shown to interfere with JNK/NF-κB signaling and prevent the activation of ERK and p38.[16]
Caption: Modulation of NF-κB and MAPK pathways by tetralone derivatives.
Inhibition of Reactive Oxygen Species (ROS) Production
Several tetralone derivatives, particularly chalcone derivatives with a 1-tetralone skeleton, have demonstrated potent inhibitory effects on the production of reactive oxygen species (ROS).[10] ROS are highly reactive molecules that can cause cellular damage and contribute to the inflammatory process.[6] The inhibition of ROS production is a key mechanism for the anti-inflammatory effects of these compounds.[10] Structure-activity relationship studies have revealed that an amino substitution at the 6th position of the 1-tetralone skeleton can significantly enhance this inhibitory activity.[10]
Experimental Protocols for Evaluating Anti-inflammatory Activity
The following are detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory properties of tetralone derivatives.
In Vitro Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method for screening potential anti-inflammatory agents.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the tetralone derivatives in DMSO.
-
Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
3. LPS Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
5. Cell Viability Assay:
-
Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
Caption: Workflow for in vitro NO production assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic model for evaluating the acute anti-inflammatory effects of compounds.
1. Animal Acclimatization:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
2. Compound Administration:
-
Fast the animals overnight before the experiment.
-
Administer the tetralone derivatives orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
Tetralone derivatives represent a versatile and promising class of anti-inflammatory agents. Their ability to target multiple key inflammatory mediators and signaling pathways, such as MIF, NF-κB, and MAPK, underscores their therapeutic potential. The comparative data presented in this guide highlight the importance of specific structural features, such as the presence of a pyridyl moiety or an amino group at the C6 position, for enhanced anti-inflammatory activity.
Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency and drug-like properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their targets.
-
Evaluation in Chronic Disease Models: Assessing the efficacy of lead compounds in more complex models of chronic inflammatory diseases.
By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of novel tetralone-based anti-inflammatory therapeutics.
References
-
Garami, A., Rumbus, Z., Radnai, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]
-
Garami, A., Rumbus, Z., Radnai, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 13(9), 1005–1012. [Link]
-
Garami, A., Rumbus, Z., Radnai, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis Online. [Link]
-
Ribeiro, D., Proença, C., & Ferreira, M. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 621. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Chakraborty, S., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
-
Upadhyay, A., et al. (2020). QSAR, ADME and docking guided semi-synthesis and in vitro evaluation of 4-hydroxy-α-tetralone analogs for anti-inflammatory activity. SN Applied Sciences, 2(12), 2069. [Link]
-
Singh, P., et al. (2023). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. ResearchGate. [Link]
-
Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(4). [Link]
-
Bai, X., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(15), 4995. [Link]
-
Upadhyay, A., et al. (2020). Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. ResearchGate. [Link]
-
Legoabe, L. J., et al. (2021). Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. Request PDF. [Link]
-
Bijjargi, P. S. (2023). The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones. International Journal of Pharmaceutical and Phytopharmacological Research, 28(3), 234-249. [Link]
-
Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. [Link]
-
Wang, Y., et al. (2013). Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 56(21), 8547–8560. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent. RSC Advances, 11(33), 20434-20444. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol and Related Chiral Tertiary Alcohols
For researchers and professionals in drug development and fine chemical synthesis, the creation of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral tertiary alcohols, particularly those with a sterically hindered benzylic stereocenter like 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, are valuable synthons found in numerous natural products and pharmaceuticals.[1] However, their construction presents a significant synthetic challenge due to the steric hindrance around the prochiral ketone precursor, which often leads to low reactivity and difficulty in achieving high enantioselectivity.[2]
This guide provides a comparative analysis of key methodologies for the asymmetric synthesis of this compound and analogous chiral tertiary benzylic alcohols. Rather than a rigid protocol, this document offers a strategic overview of different catalytic approaches, enabling you to select and optimize the most suitable method for your specific target.
The Synthetic Challenge: Constructing Quaternary Stereocenters
The primary route to this compound involves the asymmetric addition of a methyl nucleophile to α-tetralone. The difficulty lies in the catalyst's ability to effectively discriminate between the two enantiotopic faces of the ketone in a sterically demanding environment. An ideal catalytic system must be highly active to overcome the steric hindrance and exquisitely selective to ensure high enantiomeric excess (ee).
This guide will compare three prominent strategies for achieving this transformation:
-
Chiral Ligand-Mediated Metal Catalysis: Utilizing chiral ligands to control the stereochemical outcome of additions of organometallic reagents (e.g., Grignard or organozinc) to the ketone.
-
Chiral Auxiliary-Based Synthesis: Employing a covalently bound chiral auxiliary to direct the facial attack of a nucleophile.
-
Biocatalytic Kinetic Resolution: Using enzymes to selectively resolve a racemic mixture of the target alcohol.
Comparative Performance of Asymmetric Synthesis Methodologies
The following table summarizes the performance of different catalytic systems in the synthesis of chiral tertiary alcohols analogous to our target molecule. Direct comparative data for this compound is sparse in the literature, hence this table provides a broader context for the efficacy of each approach with similar substrates.
| Methodology | Catalyst/Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Key Advantages | Limitations | Reference |
| Grignard Addition | (R,R)-DACH-derived Biaryl Ligand | Acetophenone | MeMgBr | 93 | 92 | High yields, cost-effective Grignard reagents. | Stoichiometric ligand use, sensitive to reaction conditions. | [3] |
| Organozinc Addition | Chiral Phosphoramide | Various Aromatic Ketones | Et₂Zn | 85-99 | 88-98 | High enantioselectivity, milder than Grignard reagents. | Diethylzinc is pyrophoric, may require excess reagent. | [4] |
| Chiral Auxiliary | (S)-p-Tolylsulfinamide | Aryl Ketones | MeMgBr | >95 (dr) | >98 (de) | High diastereoselectivity, predictable stereochemical outcome. | Multi-step process (attachment and removal of auxiliary). | [5][6] |
| Biocatalytic Resolution | Lipase A from Candida antarctica (CAL-A) | Racemic this compound | - | ~50 (for one enantiomer) | >99 | Extremely high enantioselectivity, mild reaction conditions. | Theoretical max yield of 50% for one enantiomer, requires synthesis of racemic starting material. | [1] |
Deep Dive: Asymmetric Grignard Addition with a Chiral Ligand
The use of chiral ligands to modulate the reactivity of organometallic reagents is a powerful and atom-economical approach. Below is a representative protocol for the asymmetric addition of a Grignard reagent to a ketone, based on methodologies that have shown high success for this transformation.[3][7]
Conceptual Workflow
The workflow involves the in situ formation of a chiral magnesium complex, which then coordinates the ketone and delivers the nucleophilic methyl group to one face of the carbonyl, leading to the desired enantiomer of the tertiary alcohol.
Caption: Conceptual workflow for chiral ligand-mediated asymmetric Grignard addition.
Detailed Experimental Protocol
Objective: To synthesize (S)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol via asymmetric methylation of α-tetralone.
Materials:
-
(R,R)-DACH-derived biaryl ligand (or similar N,N,O-tridentate ligand)
-
α-Tetralone
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral ligand (1.05 equivalents relative to the ketone).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MeMgBr solution (3.0 equivalents) dropwise to the stirred ligand solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the active chiral magnesium complex.
-
-
Asymmetric Addition:
-
While maintaining the temperature at 0 °C, add a solution of α-tetralone (1.0 equivalent) in anhydrous toluene dropwise to the catalyst mixture over 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.
-
Determine the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Mechanistic Insights: The Role of the Chiral Ligand
The success of the asymmetric addition hinges on the formation of a well-defined, rigid chiral environment around the metal center. The tridentate ligand coordinates to the magnesium atom, and the resulting complex then binds to the ketone's carbonyl group. The steric bulk of the ligand effectively blocks one face of the ketone, forcing the methyl group of the Grignard reagent to attack from the less hindered face. This controlled trajectory of the nucleophile is the key to high enantioselectivity.
Caption: Simplified catalytic cycle for asymmetric Grignard addition.
Conclusion and Future Outlook
The asymmetric synthesis of sterically hindered tertiary alcohols like this compound remains a challenging yet crucial endeavor in synthetic chemistry. While biocatalytic resolution offers unparalleled enantioselectivity, its 50% theoretical yield for a single enantiomer can be a drawback. Chiral auxiliary methods provide excellent control but require additional synthetic steps.
Catalytic asymmetric addition of organometallic reagents, particularly Grignard reagents mediated by rationally designed chiral ligands, presents a highly promising, efficient, and atom-economical strategy.[7] The modularity of these ligands allows for fine-tuning of the catalyst structure to achieve optimal performance for specific substrates. Future developments in this field will likely focus on designing more active and selective catalysts that can operate at lower loadings and under milder conditions, further enhancing the practicality and sustainability of these methods for industrial applications.
References
- Jadhav, S., Dash, S. R., Maurya, S., & Chegondi, R. (2025). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. Journal of the American Chemical Society.
- Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(1), 136-139.
- Bieszczad, T., & Gilheany, D. G. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 11(30), 7878-7888.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Antczak, M. I., Cai, F., & Ready, J. M. (2010). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters.
- Dong, G., Teo, P., Li, Z., & Dong, G. (2016). Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. Journal of the American Chemical Society, 138(18), 5849-5852.
- Karu, S. K., Pilli, N., & Malapaka, C. (2023). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. Chemistry – A European Journal.
- Feng, X., Liu, X., & Xia, H. (2014). A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions. Accounts of Chemical Research, 47(11), 3448-3462.
- Byrne, S., & Gilheany, D. G. (2021). Application of asymmetric Grignard strategies in total synthesis. American Chemical Society.
- Zhang, W., Wang, C., & Zhang, J. (2020). Chiral ruthenium complex/Ph2P(2- furyl)–catalyzed asymmetric nucleophilic addition of aldehyde hydrazones to simple ketones. Science Advances, 6(46), eabc8360.
- Karu, S. K., Pilli, N., & Malapaka, C. (2023). Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
- O'Brien, P., & El-Sherief, H. A. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 68.
- Bieszczad, T., & Gilheany, D. G. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design.
- Li, Z., & Andersson, P. G. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6826-6831.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
PrepChem. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
- Jamali, F., & Brocks, D. R. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6453.
- Enders, D., & Narine, A. A. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(24), 6334-6337.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
- G. Li, et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(1), 123.
- Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(1), 123.
-
Arkat USA. (n.d.). Catalytic, enantioselective Michael addition reactions. Retrieved from [Link]
- Wang, Y., et al. (2021). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers.
- Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction.
- Wang, J., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
This guide provides a detailed protocol for the safe and compliant disposal of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. As specific waste management data for this compound is not extensively published, the following procedures are synthesized from the safety profile of its parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), and established principles of hazardous waste management promulgated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This approach ensures a cautious and compliant methodology for researchers and laboratory personnel.
Hazard Characterization: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound, based on its structure and data from the closely related compound 1,2,3,4-tetrahydronaphthalene, must be treated as hazardous waste. The primary hazards are detailed below.
Causality Behind Hazard Classification: The addition of a methyl and hydroxyl group to the tetralin structure influences its physical properties but does not negate the hazards of the core aromatic system. It should be presumed to be a combustible liquid, an irritant, an aspiration hazard, and toxic to aquatic ecosystems. Furthermore, similar to its parent compound, it may have the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2]
| Hazard Classification | Description | GHS Hazard Statement | Precautionary Rationale |
| Combustible Liquid | The substance can ignite when exposed to a heat source.[3] | H227: Combustible liquid | Segregation from ignition sources is critical to prevent fire. Disposal containers must be stored away from heat.[4] |
| Aspiration Toxicity | If swallowed, the liquid can be aspirated into the lungs, potentially causing severe lung damage (chemical pneumonitis).[1] | H304: May be fatal if swallowed and enters airways | Never induce vomiting if ingested. This protocol emphasizes containment to prevent accidental ingestion. |
| Skin & Eye Irritation | Direct contact can cause irritation to the skin and serious irritation to the eyes.[2][3] | H315: Causes skin irritation H319: Causes serious eye irritation | The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal and ocular exposure. |
| Aquatic Toxicity | The compound is toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[1][2][3] | H411: Toxic to aquatic life with long lasting effects | Disposal must prevent release into drains, waterways, or soil. This underpins the requirement for a certified hazardous waste vendor. |
| Potential Carcinogenicity | The parent compound, 1,2,3,4-tetrahydronaphthalene, is suspected of causing cancer.[5] | H351: Suspected of causing cancer | Minimizing exposure through engineering controls and PPE is a primary safety objective. |
Regulatory Framework: Adherence to the Law
The disposal of hazardous chemical waste is not merely a best practice; it is a legal requirement. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[6][7][8] The RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[9] Adherence to these federal, state, and local regulations is mandatory.[10][11]
Pre-Disposal Protocol: Immediate Safety and Handling
Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling during and after the research process.
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn when handling this compound and its waste:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[12]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage.[12]
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Emergency First-Aid Measures
In the event of accidental exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][12]
Step-by-Step Waste Disposal Workflow
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Action: Designate all waste containing this compound (including pure unused chemical, solutions, and contaminated labware) as Hazardous Waste .
-
Rationale: This classification is based on the compound's ignitability, irritation, and environmental toxicity characteristics.[10]
-
Action: Segregate this waste stream. Do not mix it with other chemical wastes, particularly strong oxidants, with which it may react vigorously.[2] Keep solid and liquid waste separate.[13]
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as fire, explosion, or the release of toxic gases. Proper segregation is a cornerstone of laboratory safety and compliant waste management.[4][10]
Step 2: Containerization
-
Action: Select a chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a tightly sealing lid.
-
Rationale: The container must not react with or be degraded by the chemical waste.[13] A secure lid is essential to prevent spills and the release of vapors.[4][11]
-
Action: Ensure the container is in good condition, free from cracks or leaks. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[13]
Step 3: Labeling
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Rationale: Proper labeling is mandated by the EPA and is crucial for communicating hazards to all personnel and ensuring the waste is handled correctly by the disposal vendor.[4][14]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Rationale: The SAA provides a safe, temporary storage location for hazardous waste. Storing it near the point of generation minimizes the need to transport open waste containers through the lab.
-
Action: Ensure the SAA is in a well-ventilated area, away from heat, open flames, or other ignition sources.[4] It should also have secondary containment (like a spill tray) to capture any potential leaks.[13]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full or within 180 days of the accumulation start date, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.
-
Rationale: The final treatment and disposal of hazardous waste must be performed by a licensed and permitted hazardous waste disposal facility.[14] These facilities use methods like high-temperature incineration or fuel blending to destroy the chemical in an environmentally sound manner.[10][14] Never dispose of this chemical down the drain or in regular trash.
Caption: Decision workflow for the disposal of this compound.
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or if you feel unwell, evacuate the lab and activate the fire alarm.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the liquid and prevent it from entering drains.[1][16]
-
Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools to collect the contaminated absorbent into a designated, sealable container for hazardous waste.[15]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with all its contents (absorbent material and the chemical) as hazardous waste and manage it according to the disposal protocol outlined in Section 4.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Hazardous waste. Wikipedia.
- EPA Hazardous Waste Management.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydronaphthalene. Fisher Scientific.
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydronaphthalene. Sigma-Aldrich.
- 1,2,3,4-Tetrahydronaphthalene Material Safety D
- This compound. PubChem, NIH.
- 1,2,3,4-Tetrahydronaphthalene - Safety D
- TETRAHYDRONAPHTHALENE. CAMEO Chemicals, NOAA.
- ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalen-2-ol. AWS.
- 1,2,3,4-Tetrahydronaphthalene - SAFETY D
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. epa.gov [epa.gov]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. emsllcusa.com [emsllcusa.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
An Expert Guide to the Safe Handling of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The proper handling of chemical reagents is the bedrock of reproducible science and, more importantly, personal safety. This guide provides a comprehensive operational plan for managing this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Profile: A Proactive Assessment
Comprehensive toxicological data for this compound is not extensively documented.[1] Therefore, we must infer its potential hazards from its structural analog, 1,2,3,4-tetrahydronaphthalene (tetralin), for which extensive safety data exists. This proactive approach, treating the compound with the caution afforded to its well-documented relative, is a cornerstone of laboratory safety.
Key Potential Hazards based on Structural Analogy:
-
Combustible Liquid: The parent structure is a combustible liquid, necessitating avoidance of heat, sparks, and open flames.[2]
-
Aspiration Toxicity: May be fatal if swallowed and enters the airways.[3] Do NOT induce vomiting if ingested .
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Suspected Carcinogen: Classified as a suspected carcinogen (Category 2).[4]
-
Peroxide Formation: Like its parent compound, it may form explosive peroxides upon storage, especially if exposed to air.[2] It should be tested for peroxides before distillation or evaporation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]
This profile demands a stringent adherence to the safety protocols outlined below. The first and most critical step before any handling is to obtain and thoroughly review the most current Safety Data Sheet (SDS) from your supplier.
Engineering Controls: Your Primary Shield
Personal Protective Equipment (PPE) is the last line of defense. The primary methods for exposure control are robust engineering solutions that isolate the hazard from the user.
-
Chemical Fume Hood: All manipulations of this compound—including weighing, transfers, and use in reactions—must be performed inside a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable, as it captures vapors at the source, protecting your respiratory zone.
-
Laboratory Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions and ensure a safe ambient environment.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be deliberate and based on a risk assessment of the procedures being performed. The following recommendations provide a baseline for handling this compound.
Eye and Face Protection
Solvent splashes can cause severe, irreversible eye damage.[7]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[8]
-
Elevated Risk: When transferring liquids or performing reactions with a higher splash potential, a full face shield must be worn in addition to safety glasses.[4][7] Contact lenses should not be worn as they can concentrate irritants against the eye.[3]
Skin and Body Protection
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including alcohols and aromatic solvents.[9] However, no glove material is impervious forever. For incidental contact, a standard nitrile glove is sufficient. Always check the manufacturer's data for breakthrough times. A crucial best practice is to change gloves immediately after any known splash and to dispose of them after each use or experimental session.
-
Lab Coat: A flame-resistant lab coat, fully fastened, protects your skin and personal clothing from splashes.
-
Apparel: Always wear long pants and fully enclosed, chemical-resistant footwear.[3][8] Do not expose any skin on the lower body or feet.
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not required. However, it is critical for emergency situations.
-
Emergency Use: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] Use of such equipment requires prior medical clearance and formal fit-testing.[8]
Table 1: Summary of Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses with Side Shields | Protects against incidental splashes and projectiles.[8] |
| Face Protection | Full Face Shield (worn over safety glasses) | Required for tasks with high splash potential (e.g., bulk transfers).[7] |
| Hand Protection | Chemical-resistant Nitrile Gloves | Protects against skin irritation and potential systemic absorption.[9] |
| Body Protection | Flame-resistant Lab Coat, Long Pants | Prevents skin contact with chemical splashes.[8] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[3] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Emergency use only (e.g., large spills, ventilation failure).[3] |
Operational and Disposal Plan
A systematic workflow is essential for minimizing risk. This plan integrates safety into every stage of chemical handling, from preparation to disposal.
Pre-Handling Protocol
-
Consult the SDS: Read and fully understand the Safety Data Sheet provided by the manufacturer.
-
Verify Controls: Ensure the chemical fume hood has a current certification sticker and is drawing air correctly.
-
Assemble PPE: Gather all necessary PPE and inspect it for defects.
-
Prepare Workspace: Clear the fume hood of unnecessary items. Ensure spill cleanup materials are readily accessible.[3]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Safe Handling Workflow
The following diagram outlines the logical flow for safely managing the chemical during an experiment.
Caption: A procedural workflow for the safe handling of laboratory chemicals.
Emergency Procedures
-
Minor Spill (in fume hood): Alert colleagues. Contain the spill with an absorbent material like sand or vermiculite.[3][4] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[10]
-
Major Spill: Evacuate the area immediately. Alert your supervisor and institutional safety office. Do not attempt to clean it up yourself.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[2] Seek immediate medical attention.
Waste Disposal
Improper disposal endangers the environment and is a regulatory violation.
-
Segregation: All materials contaminated with this compound, including excess reagent, reaction mixtures, and used gloves, must be disposed of as hazardous waste.[2]
-
Containment: Use a designated, properly labeled hazardous waste container. Keep the container closed when not in use.[5]
-
Compliance: Follow all institutional and local regulations for hazardous waste disposal. Never pour chemical waste down the drain.[5]
By embedding this structured, safety-first mindset into your daily laboratory operations, you protect yourself, your colleagues, and the integrity of your research.
References
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Personal Protective Equipment (PPE) Glove Types. University of Pittsburgh. [Link]
-
Dress for Success: PPE for Distilleries. Spirits & Distilling. [Link]
-
1,2,3,4-Tetrahydronaphthalene SAFETY DATA SHEET. PENTA s.r.o. [Link]
-
This compound. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. spiritsanddistilling.com [spiritsanddistilling.com]
- 9. hsa.ie [hsa.ie]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
